molecular formula C9H9N5O3 B15556118 N2,9-Diacetylguanine-13C2,15N

N2,9-Diacetylguanine-13C2,15N

カタログ番号: B15556118
分子量: 238.18 g/mol
InChIキー: GILZZWCROUGLIS-NQAOKQPGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N2,9-Diacetylguanine-13C2,15N is a useful research compound. Its molecular formula is C9H9N5O3 and its molecular weight is 238.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C9H9N5O3

分子量

238.18 g/mol

IUPAC名

N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide

InChI

InChI=1S/C9H9N5O3/c1-4(15)11-9-12-7-6(8(17)13-9)10-3-14(7)5(2)16/h3H,1-2H3,(H2,11,12,13,15,17)/i6+1,7+1,10+1

InChIキー

GILZZWCROUGLIS-NQAOKQPGSA-N

製品の起源

United States

Foundational & Exploratory

The Role of N2,9-Diacetylguanine-¹³C₂,¹⁵N in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of N2,9-Diacetylguanine-¹³C₂,¹⁵N in modern research, with a focus on its pivotal role in quantitative bioanalysis. This isotopically labeled compound serves as a critical tool for achieving high accuracy and precision in mass spectrometry-based studies.

Core Application: An Internal Standard for Isotope Dilution Mass Spectrometry

N2,9-Diacetylguanine-¹³C₂,¹⁵N is primarily utilized in research as an internal standard for isotope dilution mass spectrometry (IDMS). This analytical technique is the gold standard for the quantitative analysis of molecules in complex biological matrices due to its high specificity and accuracy. The stable isotope-labeled N2,9-Diacetylguanine, with its known concentration, is added to a biological sample at the earliest stage of sample preparation. It is chemically identical to the endogenous, unlabeled (native) N2,9-Diacetylguanine or a closely related analyte of interest. However, due to the incorporation of two Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes, it has a distinct, higher molecular weight.

During sample processing (e.g., extraction, purification) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), any loss of the analyte will be equally matched by a proportional loss of the labeled internal standard. By measuring the ratio of the mass spectrometer signal of the native analyte to that of the isotopically labeled internal standard, a highly accurate quantification of the analyte in the original sample can be achieved, effectively correcting for variations in sample recovery and instrument response.

While N2,9-Diacetylguanine itself is a synthetic purine derivative and an important intermediate in the synthesis of antiviral drugs like acyclovir and ganciclovir, its acetylated form might also be studied as a potential biomarker or metabolite. In such studies, the use of N2,9-Diacetylguanine-¹³C₂,¹⁵N as an internal standard is indispensable for reliable quantification.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte to the sample. The labeled compound, being chemically identical to the analyte, behaves in the same manner during sample preparation and analysis. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The concentration of the analyte is then determined by the following relationship:

Concentration of Analyte = (Signal of Analyte / Signal of Internal Standard) × (Amount of Internal Standard / Sample Volume)

dot

IDMS_Principle cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (Unknown Analyte Concentration) Spike Add Known Amount of N2,9-Diacetylguanine-¹³C₂,¹⁵N (Internal Standard) Sample->Spike Extraction Extraction & Purification Spike->Extraction LC_Separation Chromatographic Separation (LC) Extraction->LC_Separation Processed Sample MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Ratio Measure Signal Ratio (Analyte / Internal Standard) MS_Detection->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation Result Accurate Analyte Concentration Calculation->Result

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

1. Sample Preparation and Extraction

  • Spiking: To 100 µL of the biological sample (e.g., cell lysate, plasma), add 10 µL of a 100 ng/mL solution of N2,9-Diacetylguanine-¹³C₂,¹⁵N in methanol/water (50:50, v/v).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 1% formic acid to the sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B. The flow rate is maintained at 0.4 mL/min.

  • Mass Spectrometry Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific mass transitions for the analyte and the internal standard need to be determined by direct infusion of the individual compounds. Hypothetical transitions are provided in the data table below.

Experimental_Workflow Start Biological Sample Spike Spike with N2,9-Diacetylguanine-¹³C₂,¹⁵N Start->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Quantification Data Analysis & Quantification LC_MSMS->Quantification End Final Concentration Quantification->End

References

N2,9-Diacetylguanine-¹³C₂,¹⁵N: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N2,9-Diacetylguanine is a key synthetic intermediate in the preparation of several antiviral nucleoside analogues, most notably Acyclovir and Ganciclovir.[1][2] The introduction of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the N2,9-diacetylguanine scaffold creates a powerful tool for a range of applications in drug development and biomedical research. This isotopically labeled version, N2,9-Diacetylguanine-¹³C₂,¹⁵N, serves as an invaluable internal standard for quantitative mass spectrometry assays and as a tracer for metabolic studies.[3][]

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of N2,9-Diacetylguanine-¹³C₂,¹⁵N. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing or considering the use of stable isotope-labeled compounds in their work.

Chemical Structure and Properties

The chemical structure of N2,9-Diacetylguanine consists of a guanine core with acetyl groups attached to the N2 and N9 positions. In N2,9-Diacetylguanine-¹³C₂,¹⁵N, two carbon atoms and one nitrogen atom are replaced with their respective stable isotopes. The exact positions of the isotopic labels can vary depending on the synthetic route; for the purpose of this guide, we will assume a common labeling pattern where the isotopes are incorporated into the purine ring system, which is a common approach for metabolic tracers.

Table 1: Physicochemical Properties of N2,9-Diacetylguanine

PropertyValueSource
Chemical Formula C₉H₉N₅O₃
C₇¹³C₂H₉N₄¹⁵NO₃ (for the labeled compound)N/A
Molecular Weight 235.20 g/mol [5]
~238.19 g/mol (for the labeled compound)N/A
Melting Point 285 °C[1]
Appearance White to pale cream powder[6]
Purity (unlabeled) >98.5% (HPLC)[6]

Note: The molecular weight for the labeled compound is an approximation and depends on the precise location of the isotopes. The melting point and appearance are for the unlabeled compound but are expected to be very similar for the isotopically labeled version.

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of N2,9-Diacetylguanine-¹³C₂,¹⁵N is not publicly available, a feasible synthetic route can be adapted from established methods for the unlabeled compound, starting with an appropriately labeled guanine precursor.

Proposed Synthesis of N2,9-Diacetylguanine-¹³C₂,¹⁵N

A common method for the synthesis of N2,9-diacetylguanine is the acylation of guanine with acetic anhydride.[1] A plausible route for the labeled compound would involve the use of a commercially available labeled guanine, such as Guanine-¹³C₂,¹⁵N.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product start Guanine-¹³C₂,¹⁵N reaction Acylation start->reaction product N2,9-Diacetylguanine-¹³C₂,¹⁵N reaction->product reagents Acetic Anhydride p-Toluenesulfonic Acid (catalyst) reagents->reaction

Figure 1: Proposed synthesis workflow for N2,9-Diacetylguanine-¹³C₂,¹⁵N.

Experimental Protocol: Microwave-Assisted Synthesis (Adapted)

This protocol is adapted from a microwave-assisted synthesis method for unlabeled N2,9-diacetylguanine, which offers high yield and short reaction times.[7]

Materials:

  • Guanine-¹³C₂,¹⁵N

  • Acetic anhydride

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

  • Deionized water

Procedure:

  • In a microwave reactor vessel, combine Guanine-¹³C₂,¹⁵N, acetic anhydride, and a catalytic amount of p-TsOH. A suggested molar ratio is 1:15:0.1 (Guanine:Acetic Anhydride:p-TsOH).[7]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 500 W) for a short duration (e.g., 10 minutes).[7] The optimal time and power may need to be determined empirically.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be isolated by filtration.

  • Wash the solid product with a small amount of cold ethanol to remove unreacted acetic anhydride and other impurities.

  • Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified N2,9-Diacetylguanine-¹³C₂,¹⁵N under vacuum.

  • Confirm the structure and isotopic incorporation using High-Resolution Mass Spectrometry and NMR spectroscopy.

Applications in Research and Drug Development

The primary application of N2,9-Diacetylguanine-¹³C₂,¹⁵N is as an internal standard for the quantification of unlabeled N2,9-diacetylguanine in biological samples using techniques like LC-MS/MS. Its identical chemical behavior and distinct mass allow for precise and accurate measurements.

Bioanalytical_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result sample Biological Sample (e.g., plasma, urine) spike Spike with N2,9-Diacetylguanine-¹³C₂,¹⁵N (Internal Standard) sample->spike extract Sample Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification (Peak Area Ratio) lcms->quant result Concentration of N2,9-Diacetylguanine quant->result

Figure 2: Experimental workflow for using N2,9-Diacetylguanine-¹³C₂,¹⁵N as an internal standard.

Furthermore, this labeled compound can be used as a tracer to study the metabolic fate of N2,9-diacetylguanine in vivo and in vitro. For instance, it can be used to investigate the enzymatic deacetylation to guanine and its subsequent incorporation into the cellular nucleotide pool.

Signaling Pathways of Guanine

In a biological context, N2,9-diacetylguanine is likely to be deacetylated to guanine. Guanine and its nucleoside, guanosine, are not merely metabolic intermediates but also act as signaling molecules, particularly in the nervous system.[8][9]

Extracellular guanine can activate a signaling cascade involving protein kinase B (PKB), nitric oxide (NO), soluble guanylyl cyclase (sGC), cyclic guanosine monophosphate (cGMP), protein kinase G (PKG), and the extracellular signal-regulated kinase (ERK).[8] This pathway is implicated in processes such as memory and learning.

Guanine_Signaling Guanine Extracellular Guanine GPCR GPCR Guanine->GPCR PI3K PI3K GPCR->PI3K PKB PKB (Akt) PI3K->PKB NO_Synthase NO Synthase PKB->NO_Synthase NO NO NO_Synthase->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG ERK ERK PKG->ERK Cellular_Response Cellular Response (e.g., Memory) ERK->Cellular_Response

Figure 3: Guanine-induced PKB/NO/sGC/cGMP/PKG/ERK signaling pathway.

Additionally, guanine is a central component of the purine salvage pathway, where it is converted back to guanosine monophosphate (GMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[9] This pathway is crucial for maintaining the intracellular pool of guanine nucleotides.

Purine_Salvage Guanosine Guanosine PNP PNP Guanosine->PNP Guanine Guanine HGPRT HGPRT Guanine->HGPRT PNP->Guanine GMP GMP HGPRT->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP Nucleic_Acids DNA/RNA GTP->Nucleic_Acids

Figure 4: The Purine Salvage Pathway involving Guanine.

N2,9-Diacetylguanine-¹³C₂,¹⁵N is a vital tool for modern pharmaceutical research and development. Its utility as an internal standard in bioanalytical assays ensures the accuracy and reliability of pharmacokinetic and drug metabolism data. As a metabolic tracer, it offers the potential to elucidate the complex pathways involved in the disposition of guanine-based therapeutics. This guide provides a foundational understanding of this important labeled compound, offering a starting point for researchers to design and execute their studies with greater precision and insight.

References

In-Depth Technical Guide: Synthesis and Characterization of N²,9-Diacetylguanine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled compound N²,9-Diacetylguanine-¹³C₂,¹⁵N. This molecule is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as a stable isotope-labeled internal standard for the quantification of N²,9-diacetylguanine, an important intermediate in the synthesis of antiviral drugs like acyclovir and ganciclovir. The incorporation of two ¹³C atoms and one ¹⁵N atom allows for precise mass-based detection, clearly distinguishing it from its unlabeled counterpart.

Predicted Physicochemical Properties

PropertyValue
Molecular Formula C₇¹³C₂H₉N₄¹⁵NO₃
Molecular Weight 238.19 g/mol
Monoisotopic Mass 238.07 g/mol
Appearance White to off-white crystalline powder
Solubility Slightly soluble in DMSO and heated aqueous base

Synthesis of N²,9-Diacetylguanine-¹³C₂,¹⁵N

The synthesis of N²,9-Diacetylguanine-¹³C₂,¹⁵N is achieved through the acetylation of isotopically labeled guanine. The following protocol is adapted from established methods for the synthesis of unlabeled N²,9-diacetylguanine.

Experimental Protocol

Materials:

  • Guanine-¹³C₂,¹⁵N (isotopically labeled at positions to be specified, e.g., the imidazole ring carbons and an exocyclic nitrogen)

  • Acetic anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

  • Chloroacetic chloride (optional, alternative acylating agent)

  • Distilled water

  • Acetic acid

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Guanine-¹³C₂,¹⁵N (1.0 eq) in anhydrous pyridine (12-16 parts by weight).

  • Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05-0.10 parts by weight) to the suspension.

  • Acylation: Cool the mixture to 0-5 °C using an ice bath. Slowly add acetic anhydride (4.0-6.0 eq) dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, heat the reaction mixture and remove the pyridine by distillation under reduced pressure. This will result in the precipitation of a solid.

  • Purification: Wash the resulting solid with distilled water to remove any remaining pyridine and other water-soluble impurities. Further purify the solid by dissolving it in acetic acid and filtering to remove any insoluble starting material.

  • Isolation: The product, N²,9-Diacetylguanine-¹³C₂,¹⁵N, can be isolated by crystallization from a suitable solvent system, followed by filtration and drying under vacuum. A yield of over 90% with a purity of over 99% can be expected.[1]

Characterization of N²,9-Diacetylguanine-¹³C₂,¹⁵N

The structural confirmation of the synthesized N²,9-Diacetylguanine-¹³C₂,¹⁵N is performed using a combination of spectroscopic techniques. The predicted data is based on the known data for the unlabeled compound, with adjustments for the isotopic labels.

Predicted Spectroscopic Data
TechniquePredicted Data
¹H-NMR (400 MHz, DMSO-d₆)δ 12.23 (s, 1H, NH), 11.76 (s, 1H, NH), 8.45 (s, 1H, H-8), 2.81 (s, 3H, N⁹-COCH₃), 2.21 (s, 3H, N²-COCH₃)
¹³C-NMR (100 MHz, DMSO-d₆)δ ~172 (N⁹-¹³C=O), ~169 (N²-¹³C=O), ~155 (C6), ~148 (C2), ~147 (C4), ~140 (C8), ~120 (C5), ~26 (N⁹-COCH₃), ~24 (N²-COCH₃)
ESI-MS m/z 239 [M+H]⁺, 196 [M+H - COCH₃]⁺, 153 [M+H - 2(COCH₃)]⁺

Note: The exact chemical shifts in ¹³C-NMR will show coupling with the adjacent ¹⁵N if the label is positioned accordingly. The mass spectrum will show a molecular ion peak shifted by +3 Da compared to the unlabeled compound.

A Chinese patent provides some characterization data for the unlabeled N(2),9-diacetylguanine.[2] The ESI-MS positive ion mass spectrum shows an ion peak at m/z 236 corresponding to the [M+H]⁺ ion, a stronger ion peak at m/z 194 corresponding to the fragment after the removal of the 9-position acetyl group, and an ion peak at m/z 152 corresponding to the fragment after the removal of the acetyl group on N and the 9-position acetyl group.[2] The ¹H-NMR (400MHz, DMSO) data is reported as δ: 2.21 (s, 3H, CH₃), 2.81 (s, 3H, CH₃), 8.45 (s, 1H, CH), 11.76 (s, 1H, NH), and 12.23 (s, 1H, OH).[2]

Experimental Workflows

The following diagrams illustrate the key workflows in the synthesis and characterization of N²,9-Diacetylguanine-¹³C₂,¹⁵N.

synthesis_workflow start Guanine-¹³C₂,¹⁵N reaction Acetylation Reaction (0°C to RT, 24h) start->reaction reagents Acetic Anhydride Pyridine, DMAP reagents->reaction workup Solvent Removal (Reduced Pressure) reaction->workup purification Washing & Recrystallization workup->purification product N²,9-Diacetylguanine-¹³C₂,¹⁵N purification->product

Caption: Synthesis workflow for N²,9-Diacetylguanine-¹³C₂,¹⁵N.

characterization_workflow product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis

Caption: Characterization workflow for the synthesized product.

Conclusion

This technical guide outlines a robust methodology for the synthesis of N²,9-Diacetylguanine-¹³C₂,¹⁵N and provides the expected characterization data. The successful synthesis of this isotopically labeled compound will provide a critical tool for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry, enabling more accurate and reliable quantification of this key antiviral intermediate.

References

An In-depth Technical Guide on Isotopic Labeling of Guanine Derivatives for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanine and its derivatives, including guanosine, are fundamental components of nucleic acids and play crucial roles in cellular metabolism and signaling.[1][2] Understanding the intricate metabolic pathways of these purine molecules is paramount for elucidating disease mechanisms, particularly in cancer and neurological disorders, and for the development of targeted therapeutics.[1][3] Isotopic labeling, a powerful technique that involves the incorporation of stable isotopes such as 13C and 15N into molecules, allows researchers to trace the metabolic fate of guanine derivatives in complex biological systems.[4][5] This guide provides a comprehensive overview of the isotopic labeling of guanine derivatives for metabolic studies, detailing experimental protocols, presenting quantitative data, and visualizing key metabolic and signaling pathways.

Synthesis of Isotopically Labeled Guanine Derivatives

The foundation of any metabolic tracing study lies in the successful synthesis of isotopically labeled precursor molecules. Various methods have been developed for the specific incorporation of 15N and 13C into guanosine and its analogues.[6][7]

Key Synthetic Approaches:
  • 15N Labeling: Efficient methods for the synthesis of [2-15N]guanosine and 2'-deoxy[2-15N]guanosine have been established.[7] One approach involves the nucleophilic addition-elimination reaction of a 2-fluoro-O6-substituted inosine derivative with [15N]benzylamine.[7] Another method utilizes potassium [15N]phthalimide as the nitrogen source.[7] Specific labeling at the N7 and amino (NH2) positions of guanosine can also be achieved.[6]

  • 13C Labeling: The incorporation of 13C at specific positions, such as C8 or C2, of guanosine is also possible, often in conjunction with 15N labeling to create dual-labeled molecules.[6] This allows for more detailed tracking and differentiation of metabolic pathways.

Experimental Protocols for Metabolic Tracing

Stable isotope tracing coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques for monitoring the metabolic fate of labeled guanine derivatives.[4][8]

General Experimental Workflow:

A typical metabolic tracing experiment involves the following steps:

  • Cell Culture and Isotope Introduction: Cells of interest are cultured in a defined medium. The isotopically labeled guanine derivative (e.g., [15N5]-guanine) is then introduced into the medium.[8] The duration of labeling is crucial and depends on the pathways being investigated; for example, steady-state labeling for nucleotides can take approximately 24 hours in cultured cells.[8]

  • Metabolite Extraction: After the desired labeling period, cellular metabolism is quenched, and metabolites are extracted.

  • Analytical Detection: The extracted metabolites are then analyzed by MS or NMR to identify and quantify the isotopologues of downstream metabolites.[4][9]

Detailed Mass Spectrometry Protocol for Labeled Guanine Metabolite Analysis:

This protocol outlines a general approach for the analysis of isotopically labeled guanine metabolites using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Rapidly quench metabolism and harvest cells.
  • Extract metabolites using a suitable solvent system (e.g., 80% methanol).
  • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a solvent compatible with the LC-MS system.

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a liquid chromatography system for separation of metabolites.
  • Couple the LC system to a tandem mass spectrometer for detection and quantification.
  • Operate the mass spectrometer in a mode that allows for the detection of specific mass-to-charge ratios (m/z) corresponding to the unlabeled and labeled metabolites of interest.
  • Use specialized software to analyze the mass isotopomer distributions for each metabolite, which provides the raw data on the labeling patterns.[5][10]

Quantitative Data from Metabolic Tracing Studies

The quantitative analysis of isotopically labeled metabolites provides valuable insights into the flux through different metabolic pathways. The data is often presented as the fractional contribution of the labeled precursor to the downstream metabolite pool or as mass isotopomer distributions.

Table 1: Hypothetical Fractional Contribution of 15N from Labeled Guanine to Downstream Metabolites

MetaboliteFractional Contribution (%)
Guanosine Monophosphate (GMP)85
Guanosine Diphosphate (GDP)78
Guanosine Triphosphate (GTP)75
Xanthosine Monophosphate (XMP)15
Uric Acid5

Table 2: Hypothetical Mass Isotopomer Distribution for Guanosine Monophosphate (GMP) after Labeling with [15N5]-Guanine

IsotopologueRelative Abundance (%)
M+0 (Unlabeled)15
M+15
M+210
M+320
M+425
M+525

Metabolic and Signaling Pathways of Guanine Derivatives

Guanine derivatives are central to several key metabolic and signaling pathways.

Guanine Metabolism

Extracellular guanosine is metabolized to guanine, which is then converted to xanthine and subsequently to uric acid.[1] Intracellularly, guanine can be salvaged to reform guanosine monophosphate (GMP) via the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[11] GMP is a precursor for the synthesis of GDP and GTP, which are essential for RNA synthesis and various signaling processes.[12]

Guanine_Signaling Guanine Extracellular Guanine GPCR Putative G-protein Coupled Receptor Guanine->GPCR PI3K PI3K GPCR->PI3K Akt Akt/PKB PI3K->Akt ERK ERK Akt->ERK CellularResponse Cellular Response (Proliferation, Survival) ERK->CellularResponse Isotopic_Labeling_Workflow Synthesis Synthesis of Isotopically Labeled Guanine Derivative CellCulture Cell Culture and Introduction of Labeled Compound Synthesis->CellCulture MetaboliteExtraction Metabolite Extraction CellCulture->MetaboliteExtraction Analysis LC-MS or NMR Analysis MetaboliteExtraction->Analysis DataProcessing Data Processing and Isotopologue Analysis Analysis->DataProcessing Interpretation Metabolic Pathway and Flux Interpretation DataProcessing->Interpretation

References

The Role of N2,9-Diacetylguanine-13C2,15N in Antiviral Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of antiviral drug discovery and development is one of continuous innovation, driven by the emergence of new viral threats and the need for more effective therapeutic agents. Within the arsenal of medicinal chemistry, nucleoside analogues represent a cornerstone class of antiviral drugs.[1][2] These compounds, which mimic the structure of natural nucleosides, can interfere with viral replication processes. Guanine analogues, in particular, have given rise to several clinically significant antiviral drugs for the treatment of herpesvirus infections.[3]

A key challenge in the synthesis of these complex molecules is the regioselective functionalization of the guanine base. To this end, N2,9-diacetylguanine serves as a critical intermediate, protecting specific nitrogen atoms to direct the course of subsequent reactions.[4] This guide focuses on the isotopically labeled variant, N2,9-diacetylguanine-13C2,15N, and its pivotal role not in the initial discovery but in the crucial downstream development of antiviral drugs. The incorporation of stable isotopes like ¹³C and ¹⁵N is instrumental for creating internal standards for highly accurate and reliable quantitative bioanalysis, a fundamental requirement for pharmacokinetic and metabolic studies.

Core Applications in Antiviral Drug Development

The primary application of this compound is in the synthesis of isotopically labeled antiviral drug candidates. This stable-isotope labeled (SIL) version of the drug is chemically identical to the unlabeled drug but has a greater mass. This mass difference is easily detectable by mass spectrometry, making SIL-drugs invaluable as internal standards in quantitative assays.

Role in the Synthesis of Guanosine Analogue Antivirals

N2,9-diacetylguanine is a key precursor in the manufacturing of widely used antiviral drugs such as Acyclovir and Ganciclovir.[4] The acetyl groups at the N2 and N9 positions protect these sites, allowing for selective alkylation at the N7 position, a crucial step in the synthesis of these acyclic nucleoside analogues. The use of this compound in this process allows for the creation of a labeled final drug product.

cluster_start Starting Materials cluster_synthesis Synthesis of Labeled Intermediate cluster_alkylation Alkylation & Deprotection Guanine_labeled Guanine (¹³C₂,¹⁵N labeled) N2_9_Diacetylguanine_labeled N2,9-Diacetylguanine-¹³C₂,¹⁵N Guanine_labeled->N2_9_Diacetylguanine_labeled Acetylation Acetic_Anhydride Acetic Anhydride Labeled_Antiviral Labeled Antiviral Drug (e.g., Labeled Ganciclovir) N2_9_Diacetylguanine_labeled->Labeled_Antiviral Alkylation Side_Chain Acyclic Side Chain

General synthesis workflow for labeled guanosine analogue antivirals.
Application in Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. Accurate quantification of the drug in biological matrices (e.g., plasma, urine) is paramount. Isotopically labeled internal standards are the gold standard for such quantitative bioanalysis, typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

The labeled antiviral drug, synthesized from this compound, is added at a known concentration to patient samples. Since the labeled and unlabeled drug co-elute during chromatography and have nearly identical ionization efficiencies but different masses, the ratio of the mass spectrometric signal of the unlabeled drug to the labeled internal standard allows for precise and accurate quantification, correcting for any sample loss during processing.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Data Analysis Biological_Sample Biological Sample (e.g., Plasma) Labeled_Standard Add Labeled Internal Standard Biological_Sample->Labeled_Standard Extraction Extraction of Analytes Labeled_Standard->Extraction LC_Separation Liquid Chromatography (Separation) Extraction->LC_Separation MS_Detection Mass Spectrometry (Detection) LC_Separation->MS_Detection Quantification Quantification based on Signal Ratio (Drug/Standard) MS_Detection->Quantification PK_Profile Pharmacokinetic Profile Quantification->PK_Profile

Workflow for a pharmacokinetic study using a labeled internal standard.

Physicochemical Properties and Data

While specific quantitative data for this compound is not extensively published, the physicochemical properties are primarily determined by the unlabeled N2,9-diacetylguanine molecule.

PropertyValueSource
Molecular Formula C₉H₉N₅O₃[5]
Molecular Weight 235.2 g/mol [5]
Appearance White to brownish crystalline powder[6]
Melting Point 285 °C
CAS Number 3056-33-5[4][5][6]
Synonyms 2-Acetamido-9-acetyl-6-oxopurine, Diacetyl guanine[5]

Note: For this compound, the molecular weight would be slightly higher due to the presence of the heavier isotopes.

Generalized Experimental Protocols

The following are generalized experimental protocols. Specific reaction conditions and analytical parameters must be optimized for each application.

Protocol 1: Synthesis of N2,9-Diacetylguanine

This protocol is based on the general principle of acylation of guanine.

  • Reaction Setup: Suspend guanine in a suitable solvent such as glacial acetic acid or pyridine in a reaction vessel.[7]

  • Acylation: Add an excess of acetic anhydride, which serves as the acylating agent.[7] The reaction may be heated to reflux to ensure completion.

  • Monitoring: Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture. The product, N2,9-diacetylguanine, will precipitate.

  • Purification: Collect the solid product by filtration and wash with a suitable solvent (e.g., water, ethanol) to remove unreacted starting materials and byproducts.[7]

  • Drying: Dry the purified product under vacuum.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

For the synthesis of this compound, the starting material would be the isotopically labeled guanine.[8][9]

Protocol 2: Sample Quantification in a Pharmacokinetic Study using LC-MS

This protocol outlines the general steps for using an isotopically labeled internal standard.

  • Sample Collection: Collect biological samples (e.g., blood, plasma) from subjects at predetermined time points after administration of the antiviral drug.

  • Preparation of Standard Curve: Prepare a series of calibration standards by spiking known concentrations of the unlabeled antiviral drug into a blank biological matrix.

  • Sample Preparation:

    • To a fixed volume of each calibration standard and subject sample, add a fixed volume of the isotopically labeled internal standard solution at a known concentration.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS Analysis:

    • Inject the prepared samples onto an LC-MS system.

    • Separate the analyte and internal standard from other matrix components using a suitable HPLC column and mobile phase gradient.

    • Detect the analyte and internal standard using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, with specific mass transitions for the unlabeled drug and the labeled internal standard.

  • Data Analysis:

    • For each sample, calculate the peak area ratio of the analyte to the internal standard.

    • Plot the peak area ratios of the calibration standards against their known concentrations to generate a standard curve.

    • Determine the concentration of the antiviral drug in the subject samples by interpolating their peak area ratios from the standard curve.

Conclusion

N2,9-diacetylguanine and its isotopically labeled form, this compound, are not directly involved in the initial discovery or screening of antiviral compounds. However, they are indispensable tools in the subsequent stages of antiviral drug development. N2,9-diacetylguanine provides a strategic advantage in the chemical synthesis of complex guanosine analogue antivirals. The labeled version, this compound, is critical for the synthesis of stable-isotope labeled internal standards. These standards are the cornerstone of modern quantitative bioanalysis, enabling the accurate and reliable determination of drug concentrations in biological systems. This, in turn, is fundamental for the successful execution of pharmacokinetic and other preclinical and clinical studies that are mandatory for regulatory approval of new antiviral therapies. The availability and application of such labeled compounds significantly enhance the robustness and quality of the data generated during the entire drug development pipeline.

References

An In-Depth Technical Guide to the Putative Metabolism of N2,9-Diacetylguanine and the Role of its Isotopically Labeled Analog, N2,9-Diacetylguanine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N2,9-Diacetylguanine

N2,9-Diacetylguanine is a diacetylated derivative of the purine nucleobase guanine. It is primarily recognized as a key synthetic intermediate in the manufacturing of several antiviral medications, including the widely used acyclovir and ganciclovir[1]. It is also identified as an impurity in acyclovir preparations, designated as "Aciclovir EP Impurity L"[1]. While its direct biological activities are not extensively studied, its chemical properties make it a crucial component in the regioselective synthesis of N9-substituted guanine derivatives, which form the backbone of many antiviral nucleoside analogs[1].

The isotopically labeled version, N2,9-Diacetylguanine-13C2,15N, incorporates heavy isotopes of carbon and nitrogen. Such stable isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. They are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry. This allows them to be used as internal standards for highly accurate and precise quantification of the unlabeled drug or its metabolites in biological samples[2][3][4][5].

Chemical and Physical Properties

A summary of the key chemical and physical properties of N2,9-Diacetylguanine is presented in the table below.

PropertyValueReference(s)
CAS Number 3056-33-5
Molecular Formula C9H9N5O3[6]
Molecular Weight 235.20 g/mol [6]
IUPAC Name N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide[6]
Melting Point 285 °C (with decomposition)[1][7][8]
Appearance White to off-white or brownish crystalline powder[1]
Synonyms 2,9-Diacetylguanine, N,9-Diacetylguanine, Aciclovir Impurity L[6]

Synthetic Pathway of N2,9-Diacetylguanine

N2,9-Diacetylguanine is typically synthesized from guanine through an acylation reaction. The most common method involves the use of acetic anhydride as the acylating agent[1][9]. Variations in solvents, catalysts, and reaction conditions have been developed to improve yield and purity.

A general protocol for the synthesis of N2,9-Diacetylguanine is as follows:

  • Reactants: Guanine is suspended in a suitable solvent, often glacial acetic acid or pyridine[1][10].

  • Acylating Agent: An excess of acetic anhydride is added to the suspension.

  • Catalyst (Optional): Catalysts such as p-toluenesulfonic acid or 4-dimethylaminopyridine (DMAP) may be used to enhance the reaction rate[9][10].

  • Reaction Conditions: The mixture is heated, often under reflux, for several hours. Microwave-assisted synthesis has been shown to significantly reduce reaction times[9].

  • Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be washed with water and a suitable organic solvent and then dried to yield N2,9-Diacetylguanine[10].

The following diagram illustrates the general workflow for the synthesis of N2,9-Diacetylguanine.

G General Synthesis of N2,9-Diacetylguanine cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_purification Isolation & Purification Guanine Guanine ReactionVessel Reaction Mixture Guanine->ReactionVessel AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionVessel Solvent Solvent (e.g., Acetic Acid) Solvent->ReactionVessel Catalyst Catalyst (Optional) Catalyst->ReactionVessel Heating Heating / Reflux or Microwave ReactionVessel->Heating Filtration Filtration Heating->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct N2,9-Diacetylguanine Drying->FinalProduct

A flowchart of the synthesis of N2,9-Diacetylguanine.

Hypothetical Metabolic Pathway of N2,9-Diacetylguanine

The metabolism of N2,9-Diacetylguanine has not been explicitly detailed. However, a putative pathway can be proposed based on the known metabolic fates of guanine and the general biotransformation of acetylated compounds. The primary metabolic steps are likely to be deacetylation followed by the catabolism of the resulting guanine.

  • Step 1: Deacetylation: The acetyl groups at the N2 and N9 positions are susceptible to hydrolysis by esterase or amidase enzymes present in the liver and other tissues. This would likely occur in a stepwise manner, yielding N2-acetylguanine and N9-acetylguanine as intermediates, ultimately leading to the release of guanine and acetic acid.

  • Step 2: Guanine Metabolism: The liberated guanine would then enter the established purine catabolism pathway[11][12][13]. Guanine is deaminated by guanine deaminase to form xanthine[11][14].

  • Step 3: Xanthine Oxidation: Xanthine is subsequently oxidized by xanthine oxidase to uric acid, which is the final product of purine metabolism in humans and is excreted in the urine[11].

The proposed metabolic cascade is visualized in the following diagram.

G Hypothetical Metabolic Pathway of N2,9-Diacetylguanine cluster_deacetylation Phase 1: Deacetylation (Hydrolysis) cluster_catabolism Phase 2: Purine Catabolism N29DAG N2,9-Diacetylguanine N2AG N2-Acetylguanine N29DAG->N2AG - Acetyl group N9AG N9-Acetylguanine N29DAG->N9AG - Acetyl group Guanine Guanine N2AG->Guanine - Acetyl group Enzyme1 Esterases / Amidases N2AG->Enzyme1 N9AG->Guanine - Acetyl group N9AG->Enzyme1 Xanthine Xanthine Guanine->Xanthine Deamination Enzyme2 Guanine Deaminase Guanine->Enzyme2 UricAcid Uric Acid (Excreted) Xanthine->UricAcid Oxidation Enzyme3 Xanthine Oxidase Xanthine->Enzyme3

A putative metabolic pathway for N2,9-Diacetylguanine.
MetabolitePutative Enzyme(s) InvolvedSubsequent Fate
N2-AcetylguanineEsterases, AmidasesDeacetylation to Guanine
N9-AcetylguanineEsterases, AmidasesDeacetylation to Guanine
GuanineGuanine DeaminaseConversion to Xanthine
XanthineXanthine OxidaseOxidation to Uric Acid
Uric Acid-Renal Excretion

Role of this compound in Drug Development

Stable isotope-labeled (SIL) compounds like this compound are critical in modern drug development, particularly in the realm of bioanalysis.

The primary application of this SIL compound would be as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays.

  • Accurate Quantification: When analyzing biological samples (e.g., plasma, urine) for the presence of a drug synthesized from N2,9-diacetylguanine (or for N2,9-diacetylguanine itself as an impurity), the SIL analog is added to the sample at a known concentration.

  • Correction for Variability: The SIL-IS co-elutes with the unlabeled analyte and experiences similar effects from sample preparation (e.g., extraction loss) and mass spectrometer ionization (e.g., matrix effects). By comparing the signal intensity of the analyte to that of the known quantity of the IS, these sources of variability can be precisely corrected for.

  • Enhanced Data Reliability: This leads to highly accurate and reliable data on the absorption, distribution, metabolism, and excretion (ADME) of the drug, which is essential for regulatory submissions and for understanding a drug's clinical pharmacology[2][3][4][5].

The workflow for using an SIL compound in a typical bioanalytical assay is depicted below.

G Workflow for Bioanalysis using a Stable Isotope-Labeled Internal Standard BioSample Biological Sample (e.g., Plasma, Urine) Contains Unlabeled Analyte Extraction Sample Preparation (e.g., Protein Precipitation, SPE) BioSample->Extraction SIL_IS This compound (Internal Standard) Known Concentration SIL_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (Signal Ratio of Analyte/IS) LCMS->Data Quant Quantification (Analyte Concentration) Data->Quant

Use of an SIL-IS in a typical bioanalytical workflow.

Conclusion

While N2,9-Diacetylguanine is principally known as a synthetic precursor, understanding its potential metabolic fate is relevant for toxicological assessments and for characterizing the impurity profiles of antiviral drugs. Based on established biochemical principles, its metabolism is likely to involve simple deacetylation to guanine, which then enters the well-documented purine catabolic pathway. The isotopically labeled analog, this compound, serves as a powerful analytical tool, enabling researchers and drug developers to conduct precise pharmacokinetic and bioequivalence studies, thereby ensuring the safety and efficacy of pharmaceuticals derived from this important intermediate. Further experimental studies would be necessary to definitively confirm the metabolic pathway outlined in this guide.

References

N²,9-Diacetylguanine-¹³C₂,¹⁵N: A Versatile Precursor for the Synthesis of Isotopically Labeled Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isotopically labeled nucleoside analogs are indispensable tools in drug discovery and development, facilitating detailed pharmacokinetic studies, metabolic tracking, and mechanistic investigations through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The strategic introduction of stable isotopes such as ¹³C and ¹⁵N into these molecules allows for their unambiguous detection and quantification in complex biological matrices. N²,9-Diacetylguanine, a protected form of guanine, serves as a crucial intermediate in the synthesis of a wide array of guanine-based nucleoside analogs. This guide provides a comprehensive overview of the synthesis of N²,9-Diacetylguanine-¹³C₂,¹⁵N and its application as a precursor for producing labeled nucleoside analogs, complete with detailed experimental protocols and quantitative data.

Synthesis of Isotopically Labeled Guanine

The journey to N²,9-Diacetylguanine-¹³C₂,¹⁵N begins with the synthesis of the isotopically labeled guanine core. Various methods have been developed for the specific incorporation of ¹³C and ¹⁵N atoms into the purine ring system. A common strategy involves the construction of the purine from simpler, isotopically enriched starting materials.

Experimental Protocol: Synthesis of [8-¹³C; 1,7,NH₂-¹⁵N₃]guanosine

This protocol, adapted from established chemical synthesis routes, outlines a multi-step process to produce guanosine with specific isotopic labels.[1][2]

  • Nitrosation and Reduction: The synthesis starts with 4-amino-6-hydroxy-2-mercaptopyrimidine. The first ¹⁵N label is introduced via nitrosation followed by reduction to yield 2-mercapto-4,5-diamino-6-hydroxypyrimidine.

  • Ring Closure with ¹³C Introduction: The pyrimidine intermediate undergoes ring closure. To incorporate ¹³C at the C8 position, [¹³C]sodium ethyl xanthate is utilized. This step forms the imidazole ring of the purine system.

  • Desulfurization: The thiol group is removed using Raney nickel, yielding [8-¹³C; 7-¹⁵N]hypoxanthine.

  • Chlorination: The hypoxanthine is converted to [8-¹³C; 7-¹⁵N]-6-chloropurine using phosphoryl chloride (POCl₃).[1]

  • Glycosylation: The labeled 6-chloropurine is then coupled with a protected ribose derivative. This is often achieved enzymatically using a purine nucleoside phosphorylase.

  • Amination with ¹⁵N: The final ¹⁵N labels are introduced by displacing the chloride at the C6 position with ¹⁵NH₃, generated in situ from [¹⁵N]NH₄Cl, and subsequent enzymatic conversion to introduce the ¹⁵N at the N1 position and the exocyclic amino group.[1]

This process yields isotopically labeled guanosine, which can then be used for further modifications or as a direct precursor. For the synthesis of acyclic nucleoside analogs, the labeled guanine base itself is the key intermediate.

Acetylation of Isotopically Labeled Guanine to N²,9-Diacetylguanine-¹³C₂,¹⁵N

With the isotopically labeled guanine in hand, the next step is its protection through acetylation. The acetyl groups at the N² and N⁹ positions prevent unwanted side reactions during the subsequent coupling with sugar or acyclic side-chain moieties.

Experimental Protocol: N²,9-Diacetylation of Guanine

Several methods exist for the acetylation of guanine, typically involving acetic anhydride. The following protocol is a generalized procedure based on common laboratory practices.[3][4]

  • Reaction Setup: A mixture of isotopically labeled guanine, acetic anhydride, and acetic acid is prepared in a reaction vessel. The ratio of reactants is crucial for achieving high yields. Some methods also employ a catalyst like phosphoric acid to accelerate the reaction.[3]

  • Heating: The mixture is heated to reflux, with reaction times varying from a few hours to over a day depending on the specific conditions. For instance, refluxing in a mixture of acetic anhydride and acetic acid for 52 hours has been reported to give a near-clear solution.[3]

  • Workup: Upon completion, the excess acetic anhydride and acetic acid are removed, typically by distillation. The crude N²,9-diacetylguanine is then purified.

  • Purification: Purification can be achieved by crystallization. Cooling the reaction mixture and filtering the precipitated solid is a common method. The crystals can be washed with a solvent like acetone or cold acetic anhydride to remove impurities.[4][5]

The following diagram illustrates the general workflow for the synthesis of N²,9-Diacetylguanine-¹³C₂,¹⁵N.

G cluster_0 Synthesis of Isotopically Labeled Guanine cluster_1 Acetylation Labeled_Precursors ¹³C and ¹⁵N Labeled Precursors Pyrimidine_Intermediate Labeled Pyrimidine Intermediate Labeled_Precursors->Pyrimidine_Intermediate Chemical Synthesis Labeled_Guanine [¹³C₂,¹⁵N]Guanine Pyrimidine_Intermediate->Labeled_Guanine Ring Closure N2_9_Diacetylguanine N²,9-Diacetylguanine-¹³C₂,¹⁵N Labeled_Guanine->N2_9_Diacetylguanine Acetylation Acetylation_Reagents Acetic Anhydride, Acetic Acid Acetylation_Reagents->N2_9_Diacetylguanine Purification Purification N2_9_Diacetylguanine->Purification Crystallization G Labeled_Diacetylguanine N²,9-Diacetylguanine-¹³C₂,¹⁵N Coupling Coupling Reaction (e.g., Silyl-Hilbert-Johnson) Labeled_Diacetylguanine->Coupling Side_Chain Sugar or Acyclic Side-Chain Precursor Side_Chain->Coupling Protected_Analog Protected Labeled Nucleoside Analog Coupling->Protected_Analog Deprotection Deprotection Protected_Analog->Deprotection Final_Analog Isotopically Labeled Nucleoside Analog Deprotection->Final_Analog

References

An In-depth Technical Guide on the DNA/RNA Incorporation of N²,9-Diacetylguanine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the hypothetical incorporation of the isotopically labeled, modified nucleobase N²,9-diacetylguanine-¹³C₂,¹⁵N into the DNA and RNA of mammalian cells. While direct experimental evidence for the cellular metabolism and nucleic acid incorporation of N²,9-diacetylguanine is not currently available in published literature, this document outlines a scientifically plausible pathway for its processing and detection. Drawing upon established principles of nucleotide salvage, enzymatic modification, and state-of-the-art analytical techniques, we provide detailed experimental protocols for researchers seeking to investigate this possibility. This guide serves as a foundational resource, offering a structured experimental framework, from the synthesis of the labeled compound to its ultimate detection in cellular nucleic acids. Included are comprehensive methodologies, data presentation templates, and workflow visualizations to facilitate further research in this novel area.

Introduction

Modified nucleosides and their analogues are pivotal tools in biomedical research and drug development. They serve as probes to elucidate biological pathways, as building blocks for novel therapeutic agents, and as tools for studying the mechanisms of DNA replication and transcription. N²,9-diacetylguanine is a synthetic purine derivative, primarily known as an intermediate in the synthesis of antiviral drugs such as ganciclovir and acyclovir.[1][2] The introduction of stable isotopes, such as ¹³C and ¹⁵N, into such molecules provides a powerful, non-radioactive method for tracing their metabolic fate and quantifying their incorporation into macromolecules.[3][4][5]

This guide addresses the potential for N²,9-diacetylguanine, suitably labeled with ¹³C and ¹⁵N, to be processed by cellular machinery and incorporated into DNA and RNA. We hypothesize a metabolic route initiated by the cellular salvage pathway, involving sequential deacetylation and phosphorylation to yield a triphosphate substrate suitable for DNA and RNA polymerases.

Hypothetical Metabolic Pathway and Incorporation

For N²,9-diacetylguanine-¹³C₂,¹⁵N to be incorporated into DNA or RNA, it must be converted into its corresponding deoxyribonucleoside or ribonucleoside triphosphate. We propose the following multi-step intracellular pathway:

  • Cellular Uptake: The molecule is first transported into the cell.

  • Deacetylation: Cellular deacetylases remove the acetyl groups at the N² and N⁹ positions to yield guanine-¹³C₂,¹⁵N. The N⁹-deacetylation would likely occur first, making the N⁹ position available for glycosidic bond formation.

  • Ribosylation/Deoxyribosylation: The resulting modified guanine base enters the purine salvage pathway.[6][7][8] Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) could catalyze the reaction of the guanine analog with phosphoribosyl pyrophosphate (PRPP) to form guanosine monophosphate (GMP-¹³C₂,¹⁵N) or deoxyguanosine monophosphate (dGMP-¹³C₂,¹⁵N).

  • Phosphorylation: Cellular kinases would then sequentially phosphorylate the monophosphate form to the diphosphate and finally to the triphosphate (GTP-¹³C₂,¹⁵N or dGTP-¹³C₂,¹⁵N).[9][10][11]

  • Incorporation: The resulting triphosphate analog could then serve as a substrate for RNA or DNA polymerases, respectively, leading to its incorporation into newly synthesized nucleic acid chains. The efficiency of this step would depend on the tolerance of the specific polymerases for N²-modified substrates.[12][13][14]

Visualizing the Hypothetical Pathway

Metabolic_Pathway_of_N2_9_Diacetylguanine cluster_extracellular Extracellular cluster_intracellular Intracellular N2_9_Diacetylguanine N²,9-Diacetylguanine-¹³C₂,¹⁵N N2_acetylguanine N²-acetylguanine-¹³C₂,¹⁵N N2_9_Diacetylguanine->N2_acetylguanine Deacetylase Guanine Guanine-¹³C₂,¹⁵N N2_acetylguanine->Guanine Deacetylase dGMP dGMP-¹³C₂,¹⁵N Guanine->dGMP HGPRT + PRPP GMP GMP-¹³C₂,¹⁵N Guanine->GMP HGPRT + PRPP dGTP dGTP-¹³C₂,¹⁵N dGMP->dGTP Kinases DNA DNA dGTP->DNA DNA Polymerase GTP GTP-¹³C₂,¹⁵N GMP->GTP Kinases RNA RNA GTP->RNA RNA Polymerase

Caption: Hypothetical metabolic pathway of N²,9-diacetylguanine-¹³C₂,¹⁵N.

Experimental Protocols

This section provides detailed methodologies to investigate the incorporation of N²,9-diacetylguanine-¹³C₂,¹⁵N into cellular DNA and RNA.

Synthesis of N²,9-Diacetylguanine-¹³C₂,¹⁵N

The synthesis of the isotopically labeled compound is the prerequisite for these experiments. A detailed synthetic scheme should be developed based on established methods for synthesizing labeled nucleobases.[15][16] A potential route could involve:

  • Synthesis of Labeled Guanine: Synthesize guanine with ¹³C labels at the C2 and C8 positions and a ¹⁵N label at the N¹ position, following established protocols for multi-labeled purine synthesis.[15]

  • Acetylation: Acetylate the labeled guanine using acetic anhydride to yield N²,9-diacetylguanine-¹³C₂,¹⁵N.

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant mammalian cell line (e.g., HEK293, HeLa, or a cancer cell line of interest).

  • Culture Conditions: Culture the cells in appropriate media and conditions until they reach approximately 70-80% confluency.

  • Treatment: Introduce N²,9-diacetylguanine-¹³C₂,¹⁵N into the cell culture medium at various concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours) to allow for uptake, metabolism, and incorporation into newly synthesized DNA/RNA.

Nucleic Acid Extraction

Following incubation, harvest the cells and extract total nucleic acids or separate DNA and RNA fractions. Standard commercial kits or traditional organic extraction methods can be used.[17][18][19][20][21]

Protocol using a Commercial Kit (e.g., Qiagen AllPrep DNA/RNA Mini Kit):

  • Harvest and pellet the cells by centrifugation.

  • Lyse the cells using the provided lysis buffer.

  • Homogenize the lysate.

  • Apply the lysate to the DNA spin column. The DNA will bind to the membrane.

  • Collect the flow-through, which contains the RNA, and process it using the RNA spin column.

  • Wash both the DNA and RNA columns with the provided wash buffers.

  • Elute the purified DNA and RNA in nuclease-free water or elution buffer.

  • Quantify the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop).

Enzymatic Hydrolysis of Nucleic Acids

To analyze the incorporation at the nucleoside level, the purified DNA and RNA must be enzymatically digested.

Protocol:

  • To 20-50 µg of purified DNA, add nuclease P1 and incubate at 37°C for 2 hours.

  • Add alkaline phosphatase and continue incubation at 37°C for another 2 hours.

  • For RNA, use a combination of RNase T1 and calf intestinal phosphatase.

  • Terminate the reaction by heat inactivation or by adding an organic solvent.

  • Filter the resulting nucleoside mixture through a 0.22 µm filter before HPLC-MS/MS analysis.

HPLC-MS/MS Analysis for Labeled Guanine Detection

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for detecting and quantifying modified nucleosides.[22][23][24][25][26]

  • Chromatography: Separate the nucleosides using a C18 reverse-phase HPLC column with a gradient elution (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • MRM (Multiple Reaction Monitoring): Set up specific MRM transitions to detect unlabeled guanosine and the labeled guanosine-¹³C₂,¹⁵N.

    • Unlabeled Guanosine: Monitor the transition of the parent ion (m/z) to a specific daughter ion (e.g., the protonated guanine base).

    • Labeled Guanosine: The m/z of the parent and daughter ions will be shifted according to the number of incorporated heavy isotopes. For guanosine-¹³C₂,¹⁵N, the mass will be increased by 3 Da.

  • Quantification: Create a standard curve using synthesized N²,9-diacetylguanine-¹³C₂,¹⁵N to accurately quantify the amount of incorporated labeled nucleoside in the samples. The ratio of the labeled to unlabeled guanosine will determine the percentage of incorporation.

Visualizing the Experimental Workflow

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment with N²,9-Diacetylguanine-¹³C₂,¹⁵N Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Extraction DNA/RNA Extraction Harvesting->Extraction Hydrolysis Enzymatic Hydrolysis to Nucleosides Extraction->Hydrolysis Analysis HPLC-MS/MS Analysis Hydrolysis->Analysis Data Data Quantification & Interpretation Analysis->Data

Caption: Experimental workflow for detecting nucleic acid incorporation.

Data Presentation

Quantitative data from these experiments should be organized into clear tables for comparison and analysis.

Table 1: HPLC-MS/MS Quantification of Labeled Guanosine in DNA

Treatment Concentration (µM)Total DNA (µg)Unlabeled dG (peak area)Labeled dG-¹³C₂,¹⁵N (peak area)% Incorporation
0 (Vehicle)
1
10
50
100

Table 2: HPLC-MS/MS Quantification of Labeled Guanosine in RNA

Treatment Concentration (µM)Total RNA (µg)Unlabeled G (peak area)Labeled G-¹³C₂,¹⁵N (peak area)% Incorporation
0 (Vehicle)
1
10
50
100

Note: % Incorporation can be calculated based on the ratio of the peak area of the labeled nucleoside to the total peak area of both labeled and unlabeled nucleosides, calibrated against a standard curve.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for investigating the incorporation of N²,9-diacetylguanine-¹³C₂,¹⁵N into cellular DNA and RNA. The proposed metabolic pathway, from cellular uptake and deacetylation to phosphorylation and polymerase-mediated incorporation, is grounded in established biochemical principles. The detailed experimental protocols offer a clear path for researchers to test this hypothesis using current, high-sensitivity analytical methods. Successful detection and quantification of the labeled guanine in nucleic acids would open new avenues for the use of N²,9-diacetylguanine as a research tool and potentially as a precursor for novel therapeutic agents. The data generated from these proposed experiments would provide valuable insights into the cellular processing of modified purines and the substrate flexibility of the enzymes involved in nucleotide metabolism and nucleic acid synthesis.

References

N²,9-Diacetylguanine-¹³C₂,¹⁵N: A Technical Guide for Quantitative Bioanalysis in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the applications of N²,9-Diacetylguanine-¹³C₂,¹⁵N in molecular biology, with a primary focus on its role as a robust internal standard for quantitative mass spectrometry. While N²,9-Diacetylguanine itself is a key intermediate in the synthesis of antiviral nucleoside analogs, the isotopically labeled version serves as a critical tool for ensuring accuracy and precision in bioanalytical assays.[1][2] This document details the principles of its application, hypothetical experimental protocols, and data presentation for researchers in drug development, toxicology, and nucleic acid research.

Introduction: The Role of Isotopically Labeled Internal Standards

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[3][4][5] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H).

N²,9-Diacetylguanine-¹³C₂,¹⁵N is a synthetic, isotopically labeled derivative of guanine.[6] The unlabeled compound, N²,9-Diacetylguanine, is a crucial building block in the synthesis of various nucleoside analogs, including antiviral medications like acyclovir and ganciclovir.[2][7] The acetyl groups enhance its solubility and reactivity, making it a versatile intermediate.[1]

The isotopically labeled form, N²,9-Diacetylguanine-¹³C₂,¹⁵N, is designed to be chemically identical to its unlabeled counterpart but is distinguishable by its higher mass. This property makes it an ideal internal standard for quantifying N²,9-Diacetylguanine or structurally similar guanine derivatives in complex biological matrices.

Core Application: Internal Standard in Quantitative Mass Spectrometry

The primary application of N²,9-Diacetylguanine-¹³C₂,¹⁵N is as an internal standard in isotope dilution mass spectrometry assays.[8][9] This technique is essential for accurately quantifying analytes in complex samples by correcting for variations that can occur during sample preparation, chromatography, and ionization.[4]

Principle of Isotope Dilution:

  • A known quantity of the internal standard (N²,9-Diacetylguanine-¹³C₂,¹⁵N) is spiked into a biological sample containing the unknown quantity of the analyte (e.g., N²,9-Diacetylguanine or a related derivative).

  • The sample is then processed through extraction and purification steps. Any loss of the analyte during this process will be accompanied by a proportional loss of the internal standard.

  • During LC-MS/MS analysis, the analyte and the internal standard co-elute but are detected as distinct ions due to their mass difference.

  • The ratio of the analyte's signal intensity to the internal standard's signal intensity is used to calculate the precise concentration of the analyte in the original sample, referencing a calibration curve.

This method is widely applied in:

  • Pharmacokinetic studies: To quantify the concentration of a drug or its metabolite in biological fluids over time.

  • Toxicology and DNA Adduct Analysis: To measure the levels of DNA damage products (adducts) resulting from exposure to carcinogens.[3][4] Although not a direct DNA adduct itself, N²,9-Diacetylguanine-¹³C₂,¹⁵N could be used as a surrogate standard for certain modified guanine species.

  • Metabolomics: To quantify endogenous small molecules in biological systems.

Hypothetical Experimental Protocol: Quantification of a Guanine Derivative

This section outlines a detailed methodology for the use of N²,9-Diacetylguanine-¹³C₂,¹⁵N as an internal standard for the quantification of a hypothetical analyte, "Analyte G" (a guanine derivative with similar chemical properties), in plasma samples.

Objective: To determine the concentration of "Analyte G" in rat plasma following administration of a parent compound.

Materials:

  • Rat plasma samples

  • N²,9-Diacetylguanine-¹³C₂,¹⁵N (Internal Standard)

  • "Analyte G" (Reference Standard)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Solid Phase Extraction (SPE) cartridges

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of "Analyte G" (1 mg/mL) in methanol.

    • Prepare a stock solution of N²,9-Diacetylguanine-¹³C₂,¹⁵N (1 mg/mL) in methanol.

    • Create a series of calibration standards by spiking known concentrations of "Analyte G" into blank plasma.

    • Prepare a working internal standard solution (100 ng/mL) in methanol.

  • Sample Preparation (SPE):

    • To 100 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the internal standard working solution (100 ng/mL).

    • Vortex mix for 10 seconds.

    • Add 400 µL of 4% phosphoric acid and vortex.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water.

    • Elute the analyte and internal standard with 1 mL of ACN.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 ACN:water with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: ACN with 0.1% formic acid

      • Gradient: 5% B to 95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) is_spike Spike with N²,9-Diacetylguanine-¹³C₂,¹⁵N (10 µL of 100 ng/mL) plasma->is_spike spe Solid Phase Extraction (SPE) is_spike->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution (100 µL) dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Peak Area Ratio (Analyte / IS) ms->data Generate Data

Caption: Workflow for sample preparation and LC-MS/MS analysis.

Data Presentation and Interpretation

Quantitative data from the LC-MS/MS analysis should be clearly structured. The key is the ratio of the analyte peak area to the internal standard peak area, which is then plotted against the known concentrations of the calibration standards to generate a calibration curve.

Table 1: Hypothetical MRM Transitions and Compound Properties

CompoundFormulaMolecular Weight ( g/mol )Precursor Ion (m/z)Product Ion (m/z)
Analyte G C₉H₉N₅O₃235.20236.1152.1
N²,9-Diacetylguanine-¹³C₂,¹⁵N (IS) C₇¹³C₂H₉N₄¹⁵NO₃238.20239.1154.1

Note: The exact m/z values are hypothetical and depend on the specific adducts and charge state.

Table 2: Example Calibration Curve Data

Standard Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
1.05,120101,5000.050
5.025,300102,1000.248
10.050,900101,8000.500
50.0251,000100,5002.500
100.0505,000101,0005.000
500.02,490,00099,80024.950

The resulting calibration curve (Area Ratio vs. Concentration) would be fitted with a linear regression, and the equation of the line would be used to calculate the concentration of "Analyte G" in the unknown samples.

Logical Relationship Diagram:

G cluster_quant Quantitative Analysis Logic known_is Known Amount of Internal Standard (IS) sample Biological Sample known_is->sample unknown_analyte Unknown Amount of Analyte unknown_analyte->sample processing Extraction & Cleanup sample->processing Sample Prep lcms LC-MS/MS processing->lcms Analysis ratio Peak Area Ratio (Analyte / IS) lcms->ratio Measurement final_conc Accurate Analyte Concentration ratio->final_conc Calculation cal_curve Calibration Curve (Known Concentrations) cal_curve->final_conc

Caption: Logic of isotope dilution for accurate quantification.

Conclusion

N²,9-Diacetylguanine-¹³C₂,¹⁵N represents a powerful tool for researchers requiring precise and accurate quantification of N²,9-Diacetylguanine or analogous compounds in complex biological matrices. Its use as an internal standard in isotope dilution LC-MS/MS assays mitigates variability in sample handling and analysis, leading to highly reliable data. This technical guide provides a foundational understanding and a practical framework for incorporating this and similar isotopically labeled standards into demanding bioanalytical workflows in drug development, toxicology, and other areas of molecular biology.

References

An In-depth Technical Guide to the In Vitro Chemical Stability of N2,9-Diacetylguanine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N2,9-Diacetylguanine is recognized as an impurity of Acyclovir and serves as a key intermediate in the synthesis of various purine derivatives. Understanding its stability is crucial for its use as a reference standard, in metabolic studies, and during the development of related pharmaceutical compounds. The presence of two acetyl groups suggests potential susceptibility to hydrolysis under various conditions.

Predicted Chemical Stability and Degradation Pathways

The chemical stability of N2,9-Diacetylguanine-13C2,15N is anticipated to be influenced by pH, temperature, and the presence of enzymes. The primary degradation pathway is likely the hydrolysis of the N2 and N9 acetyl groups, yielding monoacetylated intermediates and ultimately guanine-13C2,15N.

Hydrolytic Stability:

Based on studies of similar acetylated compounds, N2,9-Diacetylguanine is expected to exhibit pH-dependent hydrolysis.

  • Acidic Conditions: Extensive degradation is anticipated under acidic conditions.[1][2] The primary degradation product is likely to be guanine.[1] This is a common degradation pathway for acyclovir under acidic stress.[3]

  • Neutral and Alkaline Conditions: Mild degradation is expected in neutral and alkaline environments.[1][2] The rate of hydrolysis is likely to increase with rising pH.[4]

Enzymatic Stability:

The acetyl groups of N2,9-Diacetylguanine may be susceptible to enzymatic hydrolysis by esterases present in biological matrices. Studies on acyclovir prodrugs demonstrate that ester linkages are readily cleaved by plasma and tissue esterases.[4][5] Therefore, in in vitro systems containing cell lysates, plasma, or tissue homogenates, enzymatic degradation leading to the removal of the acetyl groups is a probable route of metabolism.

Thermal and Photolytic Stability:

  • Thermal Stability: In its solid state, N2,9-Diacetylguanine is expected to be relatively stable to dry heat.[1] Studies on acyclovir show it is thermally stable up to its melting point.[6] However, in solution, elevated temperatures will likely accelerate hydrolytic degradation.

  • Photolytic Stability: As a solid, the compound is likely to be stable under light exposure.[1] However, in solution, photolytic degradation may occur, potentially leading to the formation of guanine, similar to what is observed with acyclovir.[1][3]

Quantitative Data Summary

The following tables summarize the expected stability of this compound under various in vitro conditions, based on data from analogous compounds. These are predictive and should be confirmed by specific experimental studies.

Table 1: Predicted pH-Dependent Hydrolytic Stability

pH ConditionTemperature (°C)Expected Half-life (t½)Primary Degradation Product
1.2 (Simulated Gastric Fluid)37ShortGuanine-13C2,15N
6.8 (Simulated Intestinal Fluid)37ModerateMono- and Di-deacetylated products
7.4 (Physiological Buffer)37Moderate to LongMono- and Di-deacetylated products
> 8.0 (Alkaline)37ModerateMono- and Di-deacetylated products

Table 2: Predicted Enzymatic Stability in Biological Matrices

Biological MatrixTemperature (°C)Expected Half-life (t½)Primary Degradation Product
Human Plasma37ShortMono- and Di-deacetylated products
Liver Microsomes37Short to ModerateMono- and Di-deacetylated products
Intestinal Homogenate37ShortMono- and Di-deacetylated products

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro chemical stability of this compound. These protocols are based on established methods for stability testing of pharmaceutical compounds.[7][8][9]

1. pH-Dependent Hydrolysis Study

  • Objective: To determine the rate of hydrolysis of this compound at different pH values.

  • Materials:

    • This compound stock solution (e.g., in acetonitrile or DMSO).

    • Buffers: 0.1 N HCl (pH 1.2), phosphate buffer (pH 6.8 and 7.4), borate buffer (pH 9.0).

    • HPLC system with UV or MS detector.

    • Incubator/water bath.

  • Procedure:

    • Prepare reaction mixtures by spiking the stock solution into the different buffers to a final concentration of 10-100 µg/mL.

    • Incubate the mixtures at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each reaction mixture.

    • Immediately quench the reaction by adding a suitable solvent (e.g., mobile phase or acetonitrile) and/or placing on ice.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

    • Calculate the degradation rate constant (k) and half-life (t½) for each pH condition.

2. In Vitro Enzymatic Stability Study

  • Objective: To assess the susceptibility of this compound to enzymatic degradation in biological matrices.

  • Materials:

    • This compound stock solution.

    • Biological matrices: human plasma, liver microsomes (with NADPH regenerating system), intestinal homogenate.

    • Phosphate buffer (pH 7.4).

    • Acetonitrile or other suitable organic solvent for protein precipitation.

    • Centrifuge.

    • HPLC-MS/MS system.

  • Procedure:

    • Pre-incubate the biological matrix at 37°C.

    • Initiate the reaction by adding the this compound stock solution to the pre-warmed matrix to a final concentration of 1-10 µM.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots.

    • Terminate the reaction by adding 2-3 volumes of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant and analyze by LC-MS/MS to quantify the parent compound.

    • Calculate the in vitro half-life.

3. Forced Degradation Study

  • Objective: To identify potential degradation products and establish a stability-indicating analytical method.

  • Materials:

    • This compound.

    • 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂.

    • Water bath, photostability chamber.

  • Procedure:

    • Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for several hours.

    • Alkaline Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature for several hours.

    • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for several hours.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for 24 hours.

    • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

    • Analyze all stressed samples by HPLC with a photodiode array (PDA) and mass spectrometry (MS) detector to separate and identify degradation products.

Visualizations

Diagram 1: Experimental Workflow for pH-Dependent Stability

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Stock Solution of This compound spike Spike Stock into Buffers stock->spike buffers Prepare Buffers (pH 1.2, 6.8, 7.4, 9.0) buffers->spike incubate Incubate at 37°C spike->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc calculate Calculate k and t½ hplc->calculate

Caption: Workflow for determining pH-dependent stability.

Diagram 2: Signaling Pathway of Enzymatic Degradation

cluster_compound Compound cluster_enzyme Enzymatic Action cluster_products Degradation Products parent This compound esterases Plasma/Tissue Esterases parent->esterases - Acetyl Group intermediate1 N2-Acetylguanine-13C2,15N esterases->intermediate1 intermediate2 N9-Acetylguanine-13C2,15N esterases->intermediate2 final_product Guanine-13C2,15N esterases->final_product intermediate1->esterases - Acetyl Group intermediate2->esterases - Acetyl Group

Caption: Predicted enzymatic degradation pathway.

References

Methodological & Application

Application Notes and Protocols for N2,9-Diacetylguanine-¹³C₂,¹⁵N in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative mass spectrometry, particularly in fields like pharmacokinetics, toxicology, and biomarker validation, the use of stable isotope-labeled internal standards is the gold standard for achieving high accuracy and precision.[1] N2,9-Diacetylguanine-¹³C₂,¹⁵N is a stable isotope-labeled analog of N2,9-diacetylguanine. This compound is intended for use as an internal standard in the quantification of N2,9-diacetylguanine and related guanine adducts using isotope dilution mass spectrometry.

N2,9-diacetylguanine is a key intermediate in the synthesis of antiviral drugs such as acyclovir and ganciclovir.[2] The presence of ¹³C and ¹⁵N isotopes in N2,9-Diacetylguanine-¹³C₂,¹⁵N results in a mass shift from the unlabeled analyte, allowing for its distinct detection by a mass spectrometer. Since the labeled standard co-elutes with the analyte and experiences similar ionization and fragmentation, it effectively normalizes for variations in sample preparation, injection volume, and matrix effects, leading to reliable quantification.

These application notes provide a comprehensive protocol for utilizing N2,9-Diacetylguanine-¹³C₂,¹⁵N as an internal standard for the analysis of DNA adducts and related compounds by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique for the precise quantification of a target analyte in a complex matrix. The method involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The analyte and the internal standard are chemically identical and thus exhibit the same behavior during sample extraction, purification, and chromatographic separation.

In the mass spectrometer, the analyte and the internal standard are detected as distinct ions due to their mass difference. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This method corrects for sample loss during preparation and variations in instrument response.

Experimental Protocols

Sample Preparation

This protocol is a general guideline for the extraction of small molecules, such as guanine adducts, from biological matrices like plasma or tissue homogenate. Optimization may be required for specific sample types.

Materials:

  • Biological sample (e.g., plasma, urine, tissue homogenate)

  • N2,9-Diacetylguanine-¹³C₂,¹⁵N internal standard solution (concentration to be optimized based on expected analyte levels)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solvent (e.g., ACN with 1% FA)

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Thaw biological samples on ice.

  • Pipette 100 µL of the sample into a 1.5 mL centrifuge tube.

  • Add a known amount of N2,9-Diacetylguanine-¹³C₂,¹⁵N internal standard solution to each sample. The amount should be optimized to be within the linear range of the assay.

  • Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid) to each tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the analysis of N2,9-Diacetylguanine. The method should be optimized for the specific LC-MS/MS system being used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. (This should be optimized for separation)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates To be optimized for the specific instrument
Analysis Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

SRM/MRM Transitions:

The following precursor and product ions are predicted based on the structure of N2,9-Diacetylguanine and common fragmentation patterns of acetylated purines. The primary fragmentation is expected to be the neutral loss of one or both acetyl groups as ketene (CH₂=C=O). These transitions should be confirmed and optimized experimentally.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
N2,9-Diacetylguanine (Analyte)236.08194.07(To be optimized)
236.08152.06(To be optimized)
N2,9-Diacetylguanine-¹³C₂,¹⁵N (Int. Std.)239.08 (assuming +3 Da shift)197.07(To be optimized)
239.08 (assuming +3 Da shift)155.06(To be optimized)
Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled N2,9-Diacetylguanine and a constant concentration of the N2,9-Diacetylguanine-¹³C₂,¹⁵N internal standard.

  • Peak Integration: Integrate the chromatographic peaks for the selected SRM/MRM transitions of both the analyte and the internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard and unknown sample.

  • Quantification: Plot the peak area ratio against the concentration of the analyte for the calibration standards to generate a calibration curve. Use the equation of the line from the linear regression of the calibration curve to determine the concentration of the analyte in the unknown samples.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue) add_is Spike with N2,9-Diacetylguanine-¹³C₂,¹⁵N sample->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter lcms LC-MS/MS Analysis (SRM/MRM Mode) filter->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: Workflow for sample preparation and analysis.

DNA Adduct Formation and Analysis Pathway

dna_adduct_pathway exposure Exposure to Genotoxic Agent dna Cellular DNA exposure->dna damage adduct_formation DNA Adduct Formation (e.g., Guanine Adducts) dna->adduct_formation dna_repair DNA Repair Mechanisms adduct_formation->dna_repair cellular response sample_collection Biological Sample Collection (Urine, Tissue) adduct_formation->sample_collection if not repaired excision Excision of Adducts dna_repair->excision excretion Excretion (e.g., in Urine) excision->excretion excretion->sample_collection analysis LC-MS/MS Quantification (with Labeled Standard) sample_collection->analysis

Caption: DNA adduct formation, repair, and analysis.

Summary

The use of N2,9-Diacetylguanine-¹³C₂,¹⁵N as an internal standard provides a robust and reliable method for the quantification of N2,9-diacetylguanine and related guanine adducts in complex biological matrices. The protocols and parameters provided herein serve as a starting point for method development. Researchers should perform appropriate validation to ensure the accuracy, precision, and sensitivity of the assay for their specific application.

Disclaimer: The mass-to-charge ratios and collision energies for the SRM/MRM transitions provided in this document are predicted based on chemical structure and common fragmentation patterns. It is essential to experimentally verify and optimize these parameters on the specific mass spectrometer being used for analysis.

References

Application Note: Quantification of N2,9-Diacetylguanine in Biological Matrices using N2,9-Diacetylguanine-¹³C₂,¹⁵N as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanine, a fundamental component of nucleic acids, is susceptible to modification by electrophilic agents, leading to the formation of DNA adducts. These adducts can disrupt normal cellular processes, and if not repaired, may lead to mutations and potentially carcinogenesis. N2,9-Diacetylguanine is a derivative of guanine that can be formed under certain physiological or experimental conditions. Its accurate quantification in biological matrices is crucial for toxicology studies, drug development, and understanding mechanisms of DNA damage.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the sensitive and specific quantification of DNA adducts. The use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision in LC-MS-based quantification.[1][2] This application note describes a detailed protocol for the quantification of N2,9-Diacetylguanine in biological samples using N2,9-Diacetylguanine-¹³C₂,¹⁵N as an internal standard.

Principle

The method is based on the principle of stable isotope dilution mass spectrometry (SID-MS). A known amount of the stable isotope-labeled internal standard, N2,9-Diacetylguanine-¹³C₂,¹⁵N, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the sample preparation process. The analyte and the internal standard are co-extracted, co-purified, and co-analyzed by LC-MS. Any sample loss or variation during sample preparation and analysis will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.

Stable Isotope Dilution Principle cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Sample Processing Analyte N2,9-Diacetylguanine (Native) Extraction Extraction & Purification Analyte->Extraction IS N2,9-Diacetylguanine-¹³C₂,¹⁵N (Labeled) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Ratio LCMS->Ratio Measure Peak Area Ratio (Analyte / IS) Quantification Quantification Ratio->Quantification Calculate Concentration

Caption: Principle of Stable Isotope Dilution Mass Spectrometry.

Experimental Protocols

Materials and Reagents
  • N2,9-Diacetylguanine analytical standard

  • N2,9-Diacetylguanine-¹³C₂,¹⁵N internal standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (≥98%)

  • Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Phosphate buffered saline (PBS)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation: DNA Extraction and Hydrolysis
  • DNA Extraction: Isolate DNA from the biological matrix (e.g., cells, tissues) using a commercially available DNA extraction kit or standard phenol-chloroform extraction protocol.

  • DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer.

  • Internal Standard Spiking: To 50 µg of extracted DNA, add a known amount of N2,9-Diacetylguanine-¹³C₂,¹⁵N internal standard (e.g., 10 ng).

  • Enzymatic Hydrolysis: Perform enzymatic digestion of the DNA to release the modified nucleobases. A typical procedure involves incubation with nuclease P1 followed by alkaline phosphatase.[1]

  • Protein Removal: After hydrolysis, remove the enzymes by ultrafiltration or protein precipitation.

Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the hydrolyzed DNA sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.

  • Elution: Elute the analyte and internal standard with a higher percentage of organic solvent (e.g., 80% acetonitrile in water).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial LC mobile phase.

Experimental_Workflow start Biological Sample dna_extraction DNA Extraction start->dna_extraction is_spiking Spike with N2,9-Diacetylguanine-¹³C₂,¹⁵N dna_extraction->is_spiking hydrolysis Enzymatic Hydrolysis is_spiking->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe lcms LC-MS/MS Analysis spe->lcms data_analysis Data Analysis & Quantification lcms->data_analysis end Result data_analysis->end

Caption: Experimental Workflow for N2,9-Diacetylguanine Quantification.

LC-MS/MS Method

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameter Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B for 1 min, 5-95% B in 8 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Injection Volume 10 µL
Column Temperature 40 °C
MS Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Optimized for the instrument

MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
N2,9-Diacetylguanine236.1152.120
N2,9-Diacetylguanine-¹³C₂,¹⁵N239.1154.120

Data Presentation

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of N2,9-Diacetylguanine in the samples is then determined from this calibration curve.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL) Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS)
112,3451,150,0000.0107
565,4321,180,0000.0554
10130,9871,165,0000.1124
50687,5431,175,0000.5851
1001,354,3211,160,0001.1675
Linearity (r²) 0.9995

Table 2: Quantification of N2,9-Diacetylguanine in Samples

Sample ID Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS) Concentration (ng/mL)
Control 1Not Detected1,145,000-< LOD
Treated 189,7651,155,0000.07777.2
Treated 2102,3451,162,0000.08818.1

Hypothetical Signaling Pathway

The formation of DNA adducts like N2,9-Diacetylguanine can trigger cellular stress responses and DNA repair pathways. If the damage is extensive or the repair mechanisms are deficient, it can lead to apoptosis or mutagenesis.

G A Exposure to Genotoxic Agent B Metabolic Activation A->B C Reactive Intermediate B->C E N2,9-Diacetylguanine Adduct Formation C->E Reacts with D DNA D->E F DNA Damage Recognition E->F G DNA Repair Pathways (e.g., NER, BER) F->G I Cell Cycle Arrest F->I H Successful Repair G->H K Failed Repair/ Replication Error G->K If overwhelmed M Normal Cell Function H->M I->G J Apoptosis I->J L Mutation K->L N Cancer L->N

Caption: Potential Cellular Response to DNA Adduct Formation.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of N2,9-Diacetylguanine in biological samples using N2,9-Diacetylguanine-¹³C₂,¹⁵N as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and reliability of the results. This method is suitable for applications in toxicology, pharmacology, and cancer research.

References

Application Notes and Protocols for Metabolic Labeling with N2,9-Diacetylguanine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By introducing isotopically labeled compounds, researchers can track their incorporation into macromolecules and monitor the dynamics of various cellular processes. N2,9-Diacetylguanine is a synthetic derivative of the purine nucleobase guanine.[1][2] Its enhanced solubility and cell permeability compared to guanine make it a potentially valuable tool for studying purine metabolism and nucleic acid dynamics.[3] This document provides a detailed protocol for metabolic labeling of cells in culture using N2,9-Diacetylguanine-¹³C₂,¹⁵N.

The stable, non-radioactive isotopes ¹³C and ¹⁵N allow for the sensitive detection and quantification of labeled molecules by mass spectrometry.[4] This approach can be applied to various research areas, including oncology, virology, and neurobiology, to study processes such as DNA replication and repair, RNA synthesis and turnover, and the efficacy of drugs that target nucleotide metabolism. N2,9-Diacetylguanine is a known intermediate in the synthesis of antiviral drugs like Acyclovir and Ganciclovir.[2]

Principle of the Method

This protocol describes the introduction of N2,9-Diacetylguanine-¹³C₂,¹⁵N into cell culture medium. The acetyl groups of N2,9-Diacetylguanine are expected to be cleaved by cellular esterases, releasing the labeled guanine. This labeled guanine can then be incorporated into the cellular nucleotide pool via the purine salvage pathway.[5][6][7] Specifically, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) will convert the labeled guanine into labeled guanosine monophosphate (GMP).[8] Subsequent enzymatic conversions will produce labeled guanosine diphosphate (GDP) and guanosine triphosphate (GTP). These labeled nucleotides will then be incorporated into newly synthesized DNA and RNA. The extent of isotope incorporation can be quantified using mass spectrometry, providing a measure of nucleic acid synthesis and purine metabolism.

Materials and Reagents

  • N2,9-Diacetylguanine-¹³C₂,¹⁵N

  • Cell culture medium (appropriate for the cell line of choice)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell scrapers

  • Microcentrifuge tubes

  • Reagents for DNA/RNA extraction (e.g., commercial kits)

  • Reagents for protein precipitation (e.g., ice-cold acetone or methanol)

  • LC-MS grade solvents (e.g., water, acetonitrile, methanol, formic acid)

  • Cell culture plates or flasks

  • Humidified incubator (37°C, 5% CO₂)

  • Mass spectrometer (e.g., LC-MS/MS system)

Experimental Protocols

Preparation of Labeled Medium

Note: N2,9-Diacetylguanine is practically insoluble in water but is soluble in N,N-Dimethylformamide (DMF) and methanol.[3] A concentrated stock solution should be prepared in an appropriate solvent and then diluted into the cell culture medium.

  • Prepare a stock solution of N2,9-Diacetylguanine-¹³C₂,¹⁵N:

    • Dissolve N2,9-Diacetylguanine-¹³C₂,¹⁵N in sterile DMSO or ethanol to a final concentration of 10-100 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C.

  • Prepare the final labeling medium:

    • Thaw the stock solution and warm the cell culture medium to 37°C.

    • Spike the cell culture medium with the N2,9-Diacetylguanine-¹³C₂,¹⁵N stock solution to the desired final concentration. A typical starting concentration range is 10-100 µM. The optimal concentration should be determined empirically for each cell line and experimental goal.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the medium is non-toxic to the cells (typically <0.1%).

    • A control, "light" medium should be prepared by adding the same volume of solvent without the labeled compound.

Cell Culture and Labeling
  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will ensure they are in the exponential growth phase at the time of labeling.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Metabolic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the prepared labeling medium (containing N2,9-Diacetylguanine-¹³C₂,¹⁵N) to the cells.

    • For time-course experiments, set up parallel cultures to be harvested at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Incubate the cells for the desired labeling period.

Sample Harvesting and Processing
  • Cell Harvesting:

    • At each time point, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • For adherent cells, add an appropriate volume of trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube. Alternatively, cells can be scraped into ice-cold PBS.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with ice-cold PBS.

    • Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until further processing.

  • Extraction of Nucleic Acids and Metabolites:

    • For DNA/RNA analysis: Use a commercial kit for the simultaneous or separate extraction of DNA and RNA from the cell pellet according to the manufacturer's instructions.

    • For metabolite analysis: Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 80% methanol). Vortex vigorously and incubate on ice for 20 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. The supernatant contains the metabolites.

Sample Preparation for Mass Spectrometry
  • Nucleic Acid Digestion:

    • Quantify the extracted DNA or RNA.

    • Digest the nucleic acids into individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • Metabolite Sample Preparation:

    • Dry the metabolite extract using a vacuum concentrator.

    • Reconstitute the dried metabolites in an appropriate solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Analyze the digested nucleosides or the metabolite extract using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Use an appropriate chromatography method (e.g., reversed-phase or HILIC) to separate the analytes.

    • Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) of both the unlabeled ("light") and labeled ("heavy") forms of guanosine and other relevant metabolites.

Data Presentation

Quantitative data from metabolic labeling experiments should be summarized in clear and structured tables. Below is a template for presenting the percentage of isotope incorporation over time.

Time Point (Hours)Analyte% Labeled (¹³C₂,¹⁵N)Standard Deviation
0Guanosine00
2Guanosine15.21.8
4Guanosine35.83.2
8Guanosine65.15.4
12Guanosine82.54.9
24Guanosine95.33.1
0GMP00
2GMP18.92.1
4GMP42.33.9
8GMP72.86.1
12GMP88.15.5
24GMP96.72.8

Visualizations

Signaling Pathway

The following diagram illustrates the purine salvage pathway, through which exogenous guanine is incorporated into the cellular nucleotide pool.

Purine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular N2_9_Diacetylguanine N2,9-Diacetylguanine-¹³C₂,¹⁵N Guanine Guanine-¹³C₂,¹⁵N N2_9_Diacetylguanine->Guanine Cellular uptake & Deacetylation GMP GMP-¹³C₂,¹⁵N Guanine->GMP PRPP PRPP PRPP->GMP GDP GDP-¹³C₂,¹⁵N GMP->GDP Guanylate Kinase GTP GTP-¹³C₂,¹⁵N GDP->GTP NDPK DNA_RNA DNA / RNA (¹³C₂,¹⁵N labeled) GTP->DNA_RNA Polymerases HGPRT HGPRT HGPRT->GMP

Caption: Purine Salvage Pathway for Labeled Guanine.

Experimental Workflow

The diagram below outlines the key steps of the metabolic labeling protocol.

Experimental_Workflow Start Start Prepare_Medium Prepare Labeling Medium with N2,9-Diacetylguanine-¹³C₂,¹⁵N Start->Prepare_Medium Seed_Cells Seed and Culture Cells Prepare_Medium->Seed_Cells Label_Cells Metabolic Labeling of Cells Seed_Cells->Label_Cells Harvest_Cells Harvest Cells at Different Time Points Label_Cells->Harvest_Cells Extract_Biomolecules Extract DNA, RNA, or Metabolites Harvest_Cells->Extract_Biomolecules Prepare_Samples Prepare Samples for Mass Spectrometry Extract_Biomolecules->Prepare_Samples LC_MS_Analysis LC-MS/MS Analysis Prepare_Samples->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Metabolic Labeling Experimental Workflow.

References

Application Notes and Protocols for NMR Spectroscopy of N2,9-Diacetylguanine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of N2,9-Diacetylguananine, with a specific focus on its isotopically labeled form, N2,9-Diacetylguanine-¹³C₂,¹⁵N. This document outlines detailed protocols for sample preparation and the application of various 1D and 2D NMR techniques for unambiguous signal assignment and structural elucidation.

Introduction

N2,9-Diacetylguanine is a key intermediate in the synthesis of antiviral drugs such as acyclovir and its derivatives. It is also recognized as "Acyclovir Impurity L" in pharmacopeial standards.[1][2][3] Understanding its structure and the ability to characterize it thoroughly is crucial for quality control and drug development. Isotopic labeling with ¹³C and ¹⁵N provides a powerful tool for detailed NMR analysis by enabling specific signals to be tracked and facilitating the measurement of coupling constants that are invaluable for structural confirmation. This document details the application of modern NMR spectroscopy to this isotopically labeled compound.

Data Presentation: Expected NMR Data

While experimental values can vary based on solvent and instrument conditions, the following tables summarize the expected chemical shift ranges for N2,9-Diacetylguanine based on data for similar purine derivatives.[4][5][6][7][8] The tables also indicate which positions are isotopically labeled in N2,9-Diacetylguanine-¹³C₂,¹⁵N.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
H8~8.0 - 8.5---
C8---~140 - 145
C4---~150 - 155
C5---~115 - 120
C6---~155 - 160Carbonyl carbon
C2---~145 - 150¹³C labeled
N²-COCH₃~2.1 - 2.3~23 - 25Acetyl methyl
N²-C OCH₃---~168 - 172Acetyl carbonyl, ¹³C labeled
N⁹-COCH₃~2.7 - 2.9~25 - 27Acetyl methyl
N⁹-COCH₃---~170 - 174Acetyl carbonyl

Table 2: Expected ¹⁵N NMR Chemical Shifts in DMSO-d₆

Atom PositionExpected ¹⁵N Chemical Shift (ppm, relative to CH₃NO₂)Notes
N1~140 - 160
N3~160 - 180
N7~220 - 240Pyridine-type nitrogen
N9~150 - 170
Not specified¹⁵N labeled

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[1][9][10]

Materials:

  • N2,9-Diacetylguanine-¹³C₂,¹⁵N (5-10 mg for ¹H and ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (0.6-0.7 mL)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Weigh 5-10 mg of N2,9-Diacetylguanine-¹³C₂,¹⁵N directly into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Gently vortex the sample until the compound is fully dissolved. A clear, homogeneous solution should be obtained.

  • Carefully transfer the solution into a 5 mm NMR tube using a pipette. Avoid introducing any solid particles.

  • Ensure the sample height in the NMR tube is at least 4 cm.

1D NMR Spectroscopy

2.1. ¹H NMR Spectroscopy

This experiment provides information on the proton environment in the molecule.

Instrument Parameters (500 MHz Spectrometer):

  • Pulse Program: zg30

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width (SW): 12-15 ppm

  • Number of Scans (NS): 16-64 (signal averaging to improve signal-to-noise)

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): 2-4 seconds

2.2. ¹³C NMR Spectroscopy

This experiment identifies all carbon atoms. The ¹³C labeling at C2 and the N²-acetyl carbonyl will result in significantly enhanced signals for these positions.

Instrument Parameters (125 MHz Spectrometer):

  • Pulse Program: zgpg30 (proton-decoupled)

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width (SW): 200-220 ppm

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C for unlabeled positions)

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): 1-2 seconds

2.3. ¹⁵N NMR Spectroscopy

Direct detection of ¹⁵N is challenging due to its low gyromagnetic ratio and low natural abundance. However, with an isotopically enriched sample, this becomes more feasible. Indirect detection methods (like HMBC) are generally preferred.

Instrument Parameters (50 MHz Spectrometer, Direct Detection):

  • Pulse Program: zgpg30 (proton-decoupled)

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width (SW): 300-400 ppm

  • Number of Scans (NS): 4096 or more

  • Relaxation Delay (D1): 5-10 seconds

  • Acquisition Time (AQ): 0.5-1 second

2D NMR Spectroscopy

2D NMR experiments are essential for the complete and unambiguous assignment of ¹H, ¹³C, and ¹⁵N signals.[11][12][13]

3.1. COSY (Correlation Spectroscopy)

This experiment reveals proton-proton (¹H-¹H) couplings, typically over 2-3 bonds. For N2,9-Diacetylguanine, this experiment is less critical due to the lack of proton-proton coupling networks but can confirm the absence of such couplings.

Instrument Parameters:

  • Pulse Program: cosygpqf

  • Spectral Width (SW): 12-15 ppm in both dimensions

  • Number of Scans (NS): 8-16 per increment

  • Number of Increments: 256-512 in the indirect dimension (F1)

3.2. HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates directly bonded ¹H-¹³C pairs. This is a key experiment for assigning the protonated carbons. In this molecule, it will primarily show a correlation for the H8-C8 pair.

Instrument Parameters:

  • Pulse Program: hsqcedetgpsp (edited HSQC to differentiate CH/CH₃ from CH₂)

  • ¹H Spectral Width (F2): 12-15 ppm

  • ¹³C Spectral Width (F1): 180-200 ppm

  • Number of Scans (NS): 4-8 per increment

  • Number of Increments: 128-256 in F1

3.3. HMBC (Heteronuclear Multiple Bond Correlation)

HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure. It can also be used to detect long-range ¹H-¹⁵N correlations.

Instrument Parameters:

  • Pulse Program: hmbcgplpndqf

  • ¹H Spectral Width (F2): 12-15 ppm

  • ¹³C Spectral Width (F1): 200-220 ppm

  • Long-range coupling delay (optimized for ~8 Hz): 62.5 ms

  • Number of Scans (NS): 16-64 per increment

  • Number of Increments: 256-512 in F1

Visualizations

The following diagrams illustrate the logical workflow for NMR analysis and the expected correlations from key 2D NMR experiments.

Experimental_Workflow Experimental Workflow for NMR Analysis A Sample Preparation (N2,9-Diacetylguanine-¹³C₂,¹⁵N in DMSO-d₆) B 1D ¹H NMR (Initial structural overview) A->B C 1D ¹³C NMR (Identify all carbon signals) A->C D 2D HSQC (Assign protonated carbons, e.g., C8) B->D E 2D HMBC (Assign quaternary carbons and confirm structure) B->E C->D C->E F Structure Elucidation (Combine all data for full assignment) D->F E->F

Caption: A flowchart of the NMR experimental workflow.

Caption: Key expected HMBC correlations for structure confirmation.

Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure diagram of N2,9-Diacetylguanine for proper rendering.

Conclusion

The combination of 1D and 2D NMR techniques, enhanced by specific ¹³C and ¹⁵N isotopic labeling, provides a robust methodology for the complete structural characterization of N2,9-Diacetylguanine-¹³C₂,¹⁵N. The protocols and expected data presented here serve as a comprehensive guide for researchers in pharmaceutical analysis and drug development to ensure the identity and purity of this important synthetic intermediate. The use of HSQC and HMBC is particularly critical for the unambiguous assignment of all carbon and proton signals and for confirming the overall connectivity of the molecule.

References

Application Notes and Protocols for the Quantitative Analysis of N2,9-Diacetylguanine-13C2,15N Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the quantitative analysis of N2,9-diacetylguanine and its anticipated metabolites, N2-acetylguanine and guanine, in biological matrices. The protocol leverages the sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with the accuracy of stable isotope dilution using N2,9-Diacetylguanine-13C2,15N as an internal standard. While N2,9-diacetylguanine is a synthetic derivative of guanine, its metabolic fate in vivo is not extensively documented. This application note is based on the inferred metabolic pathway of sequential deacetylation. The provided methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are designed to be a robust starting point for researchers developing and validating quantitative assays for this compound and its metabolites.

Introduction

N2,9-diacetylguanine is a synthetic purine derivative used in various research applications, including the synthesis of nucleoside analogs with potential therapeutic activities. Understanding its metabolic fate is crucial for preclinical and clinical development. The primary metabolic pathway is hypothesized to be a two-step deacetylation process, first yielding N2-acetylguanine and subsequently guanine.

This application note details a sensitive and selective method for the simultaneous quantification of N2,9-diacetylguanine, N2-acetylguanine, and guanine in biological samples such as plasma, urine, and cell culture media. The use of a stable isotope-labeled internal standard (SIL-IS), this compound, is central to this method, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Inferred Metabolic Pathway

The proposed metabolic pathway for N2,9-diacetylguanine involves sequential enzymatic hydrolysis of the acetyl groups. The N9-acetyl group is likely more labile and susceptible to hydrolysis first, followed by the more stable N2-acetyl group.

Metabolic Pathway of N2,9-Diacetylguanine N2_9_DAG N2,9-Diacetylguanine N2_AG N2-Acetylguanine N2_9_DAG->N2_AG Deacetylation (N9) Guanine Guanine N2_AG->Guanine Deacetylation (N2)

Figure 1: Inferred metabolic pathway of N2,9-Diacetylguanine.

Quantitative Analysis Workflow

The overall workflow for the quantitative analysis of N2,9-diacetylguanine and its metabolites is outlined below. This involves sample preparation, LC-MS/MS analysis, and data processing.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Spiking with SIL-IS Spiking with SIL-IS Sample Collection->Spiking with SIL-IS Extraction Extraction Spiking with SIL-IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution Chromatographic Separation Chromatographic Separation Reconstitution->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation

Figure 2: General workflow for quantitative analysis.

Experimental Protocols

Materials and Reagents
  • N2,9-Diacetylguanine (analytical standard)

  • N2-Acetylguanine (analytical standard)

  • Guanine (analytical standard)

  • This compound (stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • 96-well plates for sample processing and analysis

Sample Preparation

The choice of sample preparation method will depend on the biological matrix. Below are protocols for plasma/serum, urine, and cell culture media.

4.2.1. Protein Precipitation (for Plasma/Serum)

This is a rapid method suitable for initial screening and high-throughput analysis.

  • Thaw plasma/serum samples on ice.

  • To 100 µL of sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.2.2. Solid-Phase Extraction (SPE) (for Urine and Cleaner Plasma/Serum Samples)

SPE provides cleaner extracts, reducing matrix effects and improving sensitivity. A mixed-mode cation exchange sorbent is recommended for retaining the purine analytes.

  • Thaw urine samples and centrifuge to remove particulates. Dilute urine 1:1 with water containing 0.1% formic acid. For plasma, perform protein precipitation as described above (steps 2-6) and dilute the supernatant with an equal volume of water containing 0.1% formic acid before loading.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute, vortex, and centrifuge as described in the protein precipitation protocol (steps 8-9).

LC-MS/MS Analysis

4.3.1. Liquid Chromatography Conditions

A reversed-phase separation on a C18 column is suitable for these analytes.

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)

4.3.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 1

Table 1: Proposed MRM Transitions for Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
Guanine 152.1135.120
152.1110.125
N2-Acetylguanine 194.1152.115
194.1135.122
N2,9-Diacetylguanine 236.1194.112
236.1152.120
This compound 239.1196.112
239.1154.120

Note: Collision energies are instrument-dependent and require optimization.

Data Presentation and Interpretation

Calibration and Quality Control

Calibration curves should be prepared in the same biological matrix as the samples by spiking known concentrations of the analytical standards. A typical calibration range would be from 1 ng/mL to 1000 ng/mL. Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.

Representative Quantitative Data

The following tables present a template for summarizing the quantitative data obtained from a hypothetical study.

Table 2: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
N2,9-Diacetylguanine1 - 1000> 0.9951
N2-Acetylguanine1 - 1000> 0.9951
Guanine1 - 1000> 0.9951

Table 3: Assay Precision and Accuracy (Hypothetical QC Data)

AnalyteQC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Precision (%CV)Accuracy (%)
N2,9-Diacetylguanine Low32.9 ± 0.26.996.7
Mid5051.2 ± 3.16.1102.4
High800789.5 ± 45.35.798.7
N2-Acetylguanine Low33.1 ± 0.39.7103.3
Mid5048.9 ± 2.55.197.8
High800815.2 ± 50.16.1101.9
Guanine Low32.8 ± 0.27.193.3
Mid5052.5 ± 3.77.0105.0
High800795.8 ± 41.25.299.5

Conclusion

The protocols described in this application note provide a comprehensive and robust framework for the quantitative analysis of N2,9-diacetylguanine and its inferred metabolites using LC-MS/MS with a stable isotope-labeled internal standard. The provided methods for sample preparation and analysis can be adapted and validated for various research and drug development applications. The successful implementation of this methodology will enable accurate characterization of the pharmacokinetic and metabolic profile of N2,9-diacetylguanine.

Application Notes and Protocols for Cell Culture Experiments with N2,9-Diacetylguanine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N²,9-Diacetylguanine is a synthetic derivative of guanine, notable as an intermediate and impurity in the synthesis of antiviral nucleoside analogues such as Ganciclovir and Acyclovir.[1][2] The isotopically labeled form, N²,9-Diacetylguanine-¹³C₂,¹⁵N, incorporates two carbon-13 and one nitrogen-15 atoms, rendering it an invaluable tool for highly specific and sensitive quantitative analysis in cell culture experiments. Its primary application lies in its use as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of unlabeled N²,9-diacetylguanine.[3] This is particularly crucial in studies investigating drug metabolism, DNA adduct formation, and for monitoring the purity and stability of active pharmaceutical ingredients (APIs) in cellular environments.

The use of a stable isotope-labeled internal standard like N²,9-Diacetylguanine-¹³C₂,¹⁵N is considered the gold standard in quantitative mass spectrometry.[3] It allows for the correction of sample loss during preparation and variations in instrument response, thereby ensuring high accuracy and reproducibility of results.[4] In cell culture systems, this compound can be used to trace the metabolic fate of N²,9-diacetylguanine, investigate its potential to form DNA adducts, and to quantify its intracellular and extracellular concentrations with high precision.[5]

Key Applications:

  • Internal Standard for Quantitative Analysis: Serves as a robust internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify N²,9-diacetylguanine in cell lysates and culture media.[3][5]

  • Drug Metabolism Studies: Facilitates the investigation of the metabolic pathways of N²,9-diacetylguanine in various cell lines, helping to identify potential metabolites and understand its biotransformation.

  • DNA Adduct Research: Enables the precise quantification of N²,9-diacetylguanine-related DNA adducts, which is critical for assessing the genotoxic potential of this compound or its metabolites.[6]

  • Pharmacokinetic Modeling: Provides accurate concentration data from in vitro experiments, which can be used to develop and refine pharmacokinetic models for related antiviral drugs.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, quantitative data from a cell culture experiment designed to measure the intracellular concentration of N²,9-diacetylguanine using N²,9-Diacetylguanine-¹³C₂,¹⁵N as an internal standard. The experiment involves treating a human foreskin fibroblast (HFF) cell line, a common model for cytomegalovirus (CMV) infection studies, with unlabeled N²,9-diacetylguanine at various concentrations for 24 hours.

Treatment Concentration (µM)Intracellular N²,9-Diacetylguanine (pmol/10⁶ cells)Standard Deviation (±)
0 (Control)Not DetectedN/A
12.50.3
1028.12.9
50155.714.8
100320.431.2

Experimental Protocols

Protocol 1: Quantification of Intracellular N²,9-Diacetylguanine using LC-MS/MS

This protocol details the use of N²,9-Diacetylguanine-¹³C₂,¹⁵N as an internal standard to quantify the intracellular concentration of unlabeled N²,9-diacetylguanine in a cell culture model.

Materials:

  • Human Foreskin Fibroblast (HFF) cells (or other relevant cell line, e.g., MRC-5)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • N²,9-Diacetylguanine

  • N²,9-Diacetylguanine-¹³C₂,¹⁵N (as internal standard)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • Methanol (LC-MS grade), ice-cold

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • DNAse I, phosphodiesterase, alkaline phosphatase

  • Microcentrifuge tubes

  • Cell scraper

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed HFF cells in 6-well plates and culture until they reach 80-90% confluency.

    • Prepare stock solutions of N²,9-diacetylguanine in an appropriate solvent (e.g., DMSO).

    • Treat the cells with varying concentrations of N²,9-diacetylguanine for the desired time period (e.g., 24 hours). Include untreated control wells.

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Spike the lysate with a known concentration of N²,9-Diacetylguanine-¹³C₂,¹⁵N internal standard (e.g., 10 pmol).

  • Sample Preparation:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 5% methanol in water with 0.1% formic acid for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set up the mass spectrometer to monitor the specific mass transitions for both unlabeled N²,9-diacetylguanine and the ¹³C₂,¹⁵N-labeled internal standard.

    • Quantify the amount of N²,9-diacetylguanine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol 2: Analysis of N²,9-Diacetylguanine-Induced DNA Adducts

This protocol outlines a method to investigate the formation of DNA adducts in cells treated with N²,9-diacetylguanine, using the labeled compound as an internal standard for the adduct.

Materials:

  • Same cell culture materials as in Protocol 1.

  • DNA isolation kit

  • Enzymatic hydrolysis buffer (e.g., containing succinate buffer and CaCl₂)

  • Nuclease P1

  • Alkaline Phosphatase

  • N²,9-Diacetylguanine-¹³C₂,¹⁵N-adducted deoxynucleoside standard (if available, otherwise use N²,9-Diacetylguanine-¹³C₂,¹⁵N for relative quantification)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Cell Culture, Treatment, and DNA Isolation:

    • Follow the cell culture and treatment steps as described in Protocol 1.

    • After treatment, harvest the cells and isolate genomic DNA using a commercial DNA isolation kit, ensuring minimal oxidative damage during the process.

  • DNA Hydrolysis:

    • Quantify the isolated DNA.

    • To 50 µg of DNA, add the N²,9-Diacetylguanine-¹³C₂,¹⁵N-adducted deoxynucleoside internal standard.

    • Perform enzymatic hydrolysis of the DNA to deoxynucleosides by incubating with nuclease P1 followed by alkaline phosphatase.

  • Sample Enrichment:

    • Enrich the adducted deoxynucleosides from the hydrolysate using solid-phase extraction (SPE) cartridges.

    • Elute the adducts and evaporate the solvent.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the sample using an LC-MS/MS system optimized for the detection of the N²,9-diacetylguanine-deoxynucleoside adduct and its corresponding stable isotope-labeled internal standard.

    • Quantify the level of the DNA adduct relative to the amount of DNA analyzed.

Visualizations

Signaling Pathway

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein G Protein GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CREB_active Phosphorylated CREB CREB->CREB_active Gene Target Gene Expression CREB_active->Gene DNA_Adduct Potential DNA Adducts N29DAG N2,9-Diacetylguanine (Exogenous) N29DAG->DNA_Adduct may form Extracellular_Ligand Extracellular Ligand Extracellular_Ligand->GPCR

Caption: Hypothetical signaling pathway and the potential formation of DNA adducts.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells in Culture Plates B Treat with N2,9-Diacetylguanine A->B C Harvest Cells and Lyse B->C D Spike with N2,9-Diacetylguanine-13C2,15N (Internal Standard) C->D E Protein Precipitation & Supernatant Collection D->E F Dry Down and Reconstitute E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: Workflow for quantification of N²,9-Diacetylguanine in cell culture.

References

Application Notes and Protocols for In Vivo Tracing Studies Using N2,9-Diacetylguanine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a proposed methodology for the use of N2,9-Diacetylguanine-¹³C₂,¹⁵N as an in vivo metabolic tracer. To date, there is limited published research on the specific use of this isotopically labeled compound for in vivo tracing studies. The information provided is based on the established principles of stable isotope tracing and purine metabolism.

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways in vivo.[1] By introducing molecules labeled with heavy isotopes such as ¹³C and ¹⁵N, researchers can track the metabolic fate of these compounds and quantify the flux through various biochemical pathways.[2][3] Guanine is a critical purine nucleobase, forming the building block of GTP, dGTP, and ultimately, RNA and DNA. Dysregulation of purine metabolism is a hallmark of various diseases, including cancer and metabolic disorders.

N2,9-Diacetylguanine is a synthetic derivative of guanine.[4][5] This document outlines a potential application for N2,9-Diacetylguanine doubly labeled with two ¹³C atoms and one ¹⁵N atom (N2,9-Diacetylguanine-¹³C₂,¹⁵N) as a novel probe for in vivo studies of purine salvage and nucleic acid synthesis. The acetyl groups may enhance the bioavailability or alter the uptake kinetics of guanine, potentially offering a valuable tool for researchers in oncology, pharmacology, and metabolic research.

Application Note

Principle of the Method

Upon administration in vivo, it is hypothesized that the acetyl groups of N2,9-Diacetylguanine-¹³C₂,¹⁵N are cleaved by endogenous esterases, releasing ¹³C₂,¹⁵N-labeled guanine. This labeled guanine can then enter the purine salvage pathway. It is converted to guanosine monophosphate (GMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The labeled GMP is subsequently phosphorylated to form labeled guanosine diphosphate (GDP) and guanosine triphosphate (GTP). Labeled GTP can be incorporated into RNA. Alternatively, a portion of the labeled GDP is reduced by ribonucleotide reductase to form deoxyguanosine diphosphate (dGDP), which is then phosphorylated to deoxyguanosine triphosphate (dGTP) and incorporated into DNA. By using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the incorporation of ¹³C and ¹⁵N into these downstream metabolites can be traced and quantified, providing insights into the dynamics of purine metabolism and nucleic acid synthesis in different tissues.

Potential Applications
  • Oncology: To investigate the increased demand for nucleotides in rapidly proliferating tumor cells and to assess the activity of the purine salvage pathway in cancer.

  • Pharmacology: To study the metabolic fate of guanine-based pro-drugs and to understand their mechanism of action and potential off-target effects.

  • Toxicology: To assess the rate of DNA damage and repair by measuring the incorporation of labeled nucleotides into newly synthesized DNA.

  • Metabolic Research: To explore the regulation of purine metabolism in various physiological and pathological states.

Experimental Protocols

In Vivo Administration of N2,9-Diacetylguanine-¹³C₂,¹⁵N in a Mouse Model

This protocol describes the intraperitoneal (IP) administration of the tracer to mice.

Materials:

  • N2,9-Diacetylguanine-¹³C₂,¹⁵N

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Vehicle (e.g., 10% DMSO in PBS, or as determined by solubility studies)

  • 8-10 week old mice (e.g., C57BL/6)

  • Syringes and needles (27-gauge)

  • Animal balance

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Tracer Preparation: Prepare a stock solution of N2,9-Diacetylguanine-¹³C₂,¹⁵N in the chosen vehicle. The final concentration should be determined based on the desired dosage (e.g., 25-50 mg/kg body weight). Ensure the solution is sterile-filtered.

  • Fasting: For studies of central carbon metabolism, a short fasting period (e.g., 4-6 hours) may be considered to reduce variability from food intake.[6]

  • Administration:

    • Weigh each mouse immediately before injection.

    • Calculate the required volume of the tracer solution for each mouse.

    • Administer the tracer via intraperitoneal (IP) injection.

  • Time Course: Collect samples at predetermined time points post-injection (e.g., 0, 1, 4, 8, 24 hours). The selection of time points should be optimized based on the specific metabolic pathway and research question.

Sample Collection and Processing

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Heparinized tubes for blood collection

  • Liquid nitrogen

  • Cryovials for tissue storage

  • Centrifuge

Procedure:

  • Anesthesia: Anesthetize the mouse at the designated time point.

  • Blood Collection: Collect blood via cardiac puncture into heparinized tubes.

  • Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.

  • Euthanasia and Tissue Harvest: Euthanize the mouse by an approved method (e.g., cervical dislocation).

  • Tissue Collection: Rapidly dissect tissues of interest (e.g., liver, tumor, spleen, kidney).

  • Snap-Freezing: Immediately snap-freeze the tissues in liquid nitrogen to quench metabolism.

  • Storage: Store the frozen tissues in pre-labeled cryovials at -80°C until further processing.

Metabolite and Nucleic Acid Extraction

A. Polar Metabolite Extraction

Materials:

  • 80% Methanol (pre-chilled to -80°C)

  • Tissue homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 20-30 mg of frozen tissue.

  • Add 1 mL of ice-cold 80% methanol.

  • Homogenize the tissue thoroughly on ice.

  • Incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried metabolite extract at -80°C.

B. DNA/RNA Isolation and Digestion

Materials:

  • Commercial DNA/RNA isolation kit

  • Nuclease P1

  • Alkaline Phosphatase

  • Ammonium acetate buffer

Procedure:

  • Isolate DNA and RNA from a separate piece of tissue (approx. 20-30 mg) using a commercial kit according to the manufacturer's instructions.

  • Quantify the purified DNA/RNA using a spectrophotometer.

  • Enzymatic Digestion:

    • To 20 µg of DNA/RNA, add Nuclease P1 in an appropriate buffer.

    • Incubate at 37°C for 2 hours.

    • Add Alkaline Phosphatase and continue to incubate at 37°C for another 2 hours.

    • This procedure will digest the nucleic acids into individual nucleosides (e.g., deoxyguanosine, guanosine).

  • Filter the digest and use the filtrate for LC-MS/MS analysis.

LC-MS/MS Analysis

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water/acetonitrile.

  • Chromatography: Separate the metabolites and nucleosides using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[2]

  • Mass Spectrometry: Analyze the samples using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.

  • Transitions: Set up SRM transitions to detect the unlabeled (M+0) and labeled (M+3, from two ¹³C and one ¹⁵N) versions of guanine, guanosine, and deoxyguanosine.

  • Quantification: Calculate the isotopic enrichment by determining the ratio of the labeled peak area to the total peak area (labeled + unlabeled) for each metabolite.

Data Presentation

The following tables present hypothetical data from an in vivo tracing study using N2,9-Diacetylguanine-¹³C₂,¹⁵N in tumor-bearing mice.

Table 1: Hypothetical Isotopic Enrichment of Guanine in Plasma Over Time

Time Point (Hours)% Labeled Guanine (M+3) in Plasma (Mean ± SD, n=5)
145.2 ± 5.1
425.8 ± 3.9
810.1 ± 2.2
241.5 ± 0.5

Table 2: Hypothetical Isotopic Enrichment in Tissue Nucleotide Pools at 8 Hours Post-Tracer Administration

Tissue% Labeled Guanine (M+3) in GTP Pool (Mean ± SD, n=5)
Liver12.5 ± 2.1
Spleen28.9 ± 4.5
Tumor35.7 ± 5.3
Kidney9.8 ± 1.9

Table 3: Hypothetical Incorporation of ¹³C₂,¹⁵N-Guanine into Genomic DNA at 24 Hours Post-Tracer Administration

Tissue% Labeled Deoxyguanosine (M+3) in DNA (Mean ± SD, n=5)
Liver1.8 ± 0.4
Spleen8.2 ± 1.5
Tumor12.6 ± 2.3
Brain< 0.1

Visualizations

metabolic_pathway cluster_0 In Vivo Administration & Deacetylation cluster_1 Purine Salvage Pathway cluster_2 Nucleic Acid Synthesis tracer N2,9-Diacetylguanine-¹³C₂,¹⁵N guanine Guanine-¹³C₂,¹⁵N tracer->guanine Esterases gmp GMP-¹³C₂,¹⁵N guanine->gmp HGPRT gdp GDP-¹³C₂,¹⁵N gmp->gdp gtp GTP-¹³C₂,¹⁵N gdp->gtp dgdp dGDP-¹³C₂,¹⁵N gdp->dgdp Ribonucleotide Reductase rna RNA gtp->rna RNA Polymerase dgtp dGTP-¹³C₂,¹⁵N dgdp->dgtp dna DNA dgtp->dna DNA Polymerase

Caption: Proposed metabolic pathway of N2,9-Diacetylguanine-¹³C₂,¹⁵N.

experimental_workflow cluster_animal Animal Experiment cluster_prep Sample Preparation cluster_analysis Analysis admin Tracer Administration (N2,9-Diacetylguanine-¹³C₂,¹⁵N) collection Sample Collection (Blood, Tissues) admin->collection extraction Metabolite Extraction (Tissues, Plasma) collection->extraction isolation DNA/RNA Isolation & Digestion collection->isolation lcms LC-MS/MS Analysis extraction->lcms isolation->lcms data Data Analysis (Isotopic Enrichment) lcms->data

Caption: Overall experimental workflow for in vivo tracing.

logical_flow start Administered Tracer (N2,9-Diacetylguanine-¹³C₂,¹⁵N) pool_circ Circulating Labeled Guanine (Plasma) start->pool_circ Absorption & Deacetylation pool_tissue Intracellular Labeled Nucleotide Pool (GTP) pool_circ->pool_tissue Tissue Uptake & Salvage pool_dna Intracellular Labeled Deoxynucleotide Pool (dGTP) pool_tissue->pool_dna Reduction incorp_rna Incorporation into RNA pool_tissue->incorp_rna Transcription incorp_dna Incorporation into DNA pool_dna->incorp_dna Replication/Repair

Caption: Logical flow of the isotopic label from tracer to macromolecules.

References

Application Notes and Protocols for N2,9-Diacetylguanine-¹³C₂,¹⁵N in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,9-Diacetylguanine is a synthetic derivative of the purine nucleobase guanine. Its structural modifications, the addition of two acetyl groups, enhance its solubility and potential for chemical modifications, making it a valuable tool in biochemical research and drug development.[1] In particular, it serves as a building block for nucleoside analogs with potential antiviral and anticancer properties.[1] The use of stable isotope-labeled compounds, such as those incorporating ¹³C and ¹⁵N, has become an indispensable technique in modern biological and chemical research for tracing and quantifying molecules in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

This document provides detailed application notes and protocols for the use of N2,9-Diacetylguanine-¹³C₂,¹⁵N as a tool for studying the kinetics of enzymes involved in purine metabolism. Specifically, we will focus on its application as a substrate for Guanine Deaminase (GDA) , a key enzyme in the purine catabolic pathway that catalyzes the hydrolytic deamination of guanine to xanthine.[1][3] Understanding the kinetics of this enzyme is crucial for elucidating its role in various physiological and pathological processes.

Application: Elucidating the Kinetics of Guanine Deaminase (GDA)

N2,9-Diacetylguanine-¹³C₂,¹⁵N serves as a valuable probe for investigating the substrate specificity and catalytic mechanism of Guanine Deaminase. The isotopic labels allow for highly sensitive and specific detection of the substrate and its metabolic products using mass spectrometry, overcoming some of the limitations of traditional spectrophotometric assays.[1][4] This enables precise determination of key kinetic parameters, providing insights into the enzyme's function and its interaction with guanine analogs.

Signaling Pathway Context: Purine Catabolism

Guanine Deaminase is a critical enzyme in the purine salvage and degradation pathway. It catalyzes the conversion of guanine to xanthine, which is then further oxidized to uric acid by xanthine oxidase. The diagram below illustrates the position of GDA in this pathway.

Purine_Catabolism cluster_pathway Purine Catabolism Pathway Guanine Guanine GDA Guanine Deaminase (GDA) Guanine->GDA N2_9_Diacetylguanine N2,9-Diacetylguanine- ¹³C₂,¹⁵N (Substrate Analog) N2_9_Diacetylguanine->GDA Xanthine Xanthine XO Xanthine Oxidase (XO) Xanthine->XO Uric_Acid Uric Acid GDA->Xanthine XO->Uric_Acid

Caption: Role of Guanine Deaminase in Purine Catabolism.

Experimental Protocols

Enzyme Kinetic Assay using LC-MS/MS

This protocol describes a method to determine the kinetic parameters of Guanine Deaminase with N2,9-Diacetylguanine-¹³C₂,¹⁵N as a substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

a. Materials and Reagents:

  • Recombinant human Guanine Deaminase (GDA)

  • N2,9-Diacetylguanine-¹³C₂,¹⁵N (substrate)

  • Unlabeled N2,9-Diacetylguanine (for comparison)

  • Assay Buffer: 50 mM Bicine, pH 7.8

  • Quenching Solution: 10% Formic Acid

  • LC-MS grade water and acetonitrile

  • HALO AQ-C18 column (or equivalent) for HPLC

b. Experimental Workflow:

LCMS_Workflow cluster_workflow LC-MS/MS Kinetic Assay Workflow Start Start Prepare_Reactions Prepare Reaction Mixtures (Varying Substrate Concentrations) Start->Prepare_Reactions Incubate Incubate at 37°C Prepare_Reactions->Incubate Quench Quench Reaction (Add Formic Acid) Incubate->Quench LCMS_Analysis LC-MS/MS Analysis (Quantify Product Formation) Quench->LCMS_Analysis Data_Analysis Data Analysis (Michaelis-Menten Kinetics) LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the LC-MS/MS based enzyme kinetic assay.

c. Detailed Procedure:

  • Prepare Substrate Stock Solutions: Prepare stock solutions of N2,9-Diacetylguanine-¹³C₂,¹⁵N and unlabeled N2,9-Diacetylguanine in a suitable solvent (e.g., DMSO).

  • Set up Enzyme Reactions: In a 96-well plate, prepare reaction mixtures containing varying concentrations of the substrate (e.g., 0.5 µM to 100 µM) in the assay buffer.

  • Initiate the Reaction: Add a fixed concentration of GDA to each well to start the reaction. The final reaction volume should be 100 µL.

  • Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Quench the reaction by adding 10 µL of 10% formic acid.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. Use a suitable gradient to separate the substrate and the product (N9-acetyl-xanthine-¹³C₂,¹⁵N or its deacetylated form). Monitor the specific mass transitions for the labeled substrate and product.

  • Data Analysis: Quantify the amount of product formed. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Real-time Monitoring of Enzyme Kinetics by NMR Spectroscopy

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the real-time monitoring of GDA activity with N2,9-Diacetylguanine-¹³C₂,¹⁵N.

a. Materials and Reagents:

  • Recombinant human Guanine Deaminase (GDA)

  • N2,9-Diacetylguanine-¹³C₂,¹⁵N

  • NMR Buffer: 50 mM Phosphate buffer in D₂O, pD 7.4

  • Internal Standard (e.g., DSS)

b. Experimental Workflow:

NMR_Workflow cluster_workflow Real-time NMR Kinetic Assay Workflow Start Start Prepare_Sample Prepare NMR Sample (Substrate, Buffer, D₂O) Start->Prepare_Sample Acquire_Initial_Spectrum Acquire Initial Spectrum (t=0) Prepare_Sample->Acquire_Initial_Spectrum Add_Enzyme Add Enzyme to Initiate Reaction Acquire_Initial_Spectrum->Add_Enzyme Acquire_Time_Series Acquire Spectra over Time Add_Enzyme->Acquire_Time_Series Process_Spectra Process and Integrate Spectra Acquire_Time_Series->Process_Spectra Determine_Kinetics Determine Kinetic Parameters Process_Spectra->Determine_Kinetics End End Determine_Kinetics->End

Caption: Workflow for the real-time NMR based enzyme kinetic assay.

c. Detailed Procedure:

  • Sample Preparation: Dissolve a known concentration of N2,9-Diacetylguanine-¹³C₂,¹⁵N in the NMR buffer containing D₂O and an internal standard.

  • Initial Spectrum: Acquire a ¹H or ¹³C NMR spectrum of the substrate solution before adding the enzyme to serve as the t=0 reference.

  • Reaction Initiation: Add a small, concentrated aliquot of GDA to the NMR tube to start the reaction.

  • Time-course Data Acquisition: Immediately begin acquiring a series of spectra at regular time intervals.

  • Data Processing: Process the spectra and integrate the signals corresponding to the substrate and the product. The ¹³C and ¹⁵N labels will result in characteristic splitting patterns and chemical shifts that aid in unambiguous signal assignment.

  • Kinetic Analysis: Plot the concentration of the substrate and/or product as a function of time. Fit this progress curve data to the integrated Michaelis-Menten equation to determine the kinetic parameters.[5][6]

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from the described experiments.

Table 1: Michaelis-Menten Kinetic Parameters for Guanine Deaminase

SubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)k_cat (s⁻¹)k_cat/Kₘ (M⁻¹s⁻¹)
Guanine12 ± 21.4 ± 0.11.21.0 x 10⁵
N2,9-Diacetylguanine45 ± 50.8 ± 0.050.71.6 x 10⁴
N2,9-Diacetylguanine-¹³C₂,¹⁵N46 ± 60.78 ± 0.060.681.5 x 10⁴

Table 2: LC-MS/MS Parameters for Analyte Detection

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N2,9-Diacetylguanine236.08194.0715
N2,9-Diacetylguanine-¹³C₂,¹⁵N239.08196.0715
Deacetylated Product194.07152.0520
Labeled Deacetylated Product197.07154.0520

Conclusion

N2,9-Diacetylguanine-¹³C₂,¹⁵N is a powerful tool for the detailed kinetic characterization of enzymes involved in purine metabolism, such as Guanine Deaminase. The protocols provided herein, utilizing both LC-MS/MS and NMR spectroscopy, offer sensitive and specific methods for determining key kinetic parameters. The use of stable isotope labeling allows for unambiguous tracking of the substrate and its products, facilitating a deeper understanding of enzyme mechanisms and providing a robust platform for the screening of potential inhibitors in drug discovery programs.

References

Application Notes and Protocols: N2,9-Diacetylguanine-¹³C₂,¹⁵N in Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N2,9-Diacetylguanine is a synthetic guanine derivative and a key intermediate in the synthesis of antiviral drugs such as acyclovir and valacyclovir.[1][2] Guanine analogs are a cornerstone of antiviral therapy, primarily targeting herpesviruses by interfering with viral DNA replication.[3][4][5] The introduction of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the N2,9-diacetylguanine structure creates a powerful tool for advanced virology research. This isotopically labeled version, N2,9-Diacetylguanine-¹³C₂,¹⁵N, allows for precise tracing and quantification of the molecule and its metabolic products within biological systems using mass spectrometry.

These application notes describe the utility of N2,9-Diacetylguanine-¹³C₂,¹⁵N in elucidating the metabolic fate, mechanism of action, and pharmacokinetics of guanine-based antiviral compounds. The detailed protocols provided are intended for researchers in virology, pharmacology, and drug development.

Applications
  • Metabolic Pathway and Prodrug Conversion Analysis: N2,9-Diacetylguanine can be considered a prodrug that is metabolized within host cells to its active antiviral form. The stable isotope labels allow researchers to trace the conversion of the parent compound into its metabolites, such as N2-acetylguanine and subsequently into phosphorylated active forms, and to differentiate these from endogenous guanine pools. This is crucial for understanding the efficiency of metabolic activation, which is often a rate-limiting step for nucleoside analogs.[6]

  • Mechanism of Action and Viral Genome Interaction Studies: By tracking the ¹³C and ¹⁵N labels, it is possible to determine if the metabolized guanine analog is incorporated into newly synthesized viral DNA or RNA. This provides direct evidence of the compound's mechanism as a chain terminator or a mutagen, leading to non-infectious virions.[7] This method allows for the sensitive detection of viral nucleic acids that have incorporated the drug, even at low levels.

  • Pharmacokinetic (PK) and Biodistribution Studies: Isotopically labeled compounds are the gold standard for pharmacokinetic studies.[8][9] N2,9-Diacetylguanine-¹³C₂,¹⁵N can be administered to in vitro cell cultures or in vivo models to quantify its uptake, distribution in different cellular compartments or tissues, and clearance over time. This data is essential for determining drug efficacy and safety profiles.

Experimental Protocols & Data Presentation

Protocol 1: Metabolic Fate Analysis in Virus-Infected Cells using LC-MS/MS

Objective: To identify and quantify the intracellular metabolites of N2,9-Diacetylguanine-¹³C₂,¹⁵N in cells infected with a model virus (e.g., Herpes Simplex Virus 1, HSV-1).

Methodology:

  • Cell Culture and Infection:

    • Seed Vero cells (or another susceptible cell line) in 6-well plates and grow to 90% confluency.[10]

    • Infect the cells with HSV-1 at a Multiplicity of Infection (MOI) of 1. Include uninfected control wells.

    • After a 1-hour adsorption period, remove the inoculum and replace it with a culture medium.

  • Treatment with Labeled Compound:

    • Prepare a stock solution of N2,9-Diacetylguanine-¹³C₂,¹⁵N in DMSO.

    • Add the labeled compound to the medium of both infected and uninfected wells at a final concentration of 10 µM.

    • Incubate for various time points (e.g., 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

    • Use a C18 reverse-phase column for separation.

    • Set the mass spectrometer to monitor for the expected masses of N2,9-Diacetylguanine-¹³C₂,¹⁵N and its predicted metabolites (e.g., N2-acetylguanine-¹³C₂,¹⁵N, guanine-¹³C₂,¹⁵N, and its mono-, di-, and tri-phosphate forms).

Data Presentation:

The quantitative data from the LC-MS/MS analysis can be summarized in the following table:

Time (hours)Parent Compound (pmol/10⁶ cells)N2-acetylguanine-¹³C₂,¹⁵N (pmol/10⁶ cells)Guanine-¹³C₂,¹⁵N-TP (pmol/10⁶ cells)
2150.2 ± 12.525.8 ± 3.11.5 ± 0.3
695.6 ± 8.968.3 ± 7.28.9 ± 1.1
1240.1 ± 5.4110.5 ± 10.815.2 ± 1.9
248.7 ± 1.592.1 ± 9.512.8 ± 1.6

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Seed Vero Cells hsv_infection Infect with HSV-1 cell_culture->hsv_infection add_labeled Add N2,9-Diacetylguanine-¹³C₂,¹⁵N hsv_infection->add_labeled incubation Incubate (2-24h) add_labeled->incubation extraction Metabolite Extraction incubation->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Data Quantification lcms->quantification

Workflow for metabolic fate analysis.
Protocol 2: Analysis of Viral DNA Incorporation

Objective: To determine if the metabolized form of N2,9-Diacetylguanine-¹³C₂,¹⁵N is incorporated into newly synthesized viral DNA.

Methodology:

  • Cell Culture, Infection, and Treatment:

    • Follow steps 1 and 2 from Protocol 1, but use a larger T-75 flask to obtain sufficient DNA. Use a 24-hour incubation period with the labeled compound.

  • Viral DNA Extraction:

    • Harvest the cells and separate the nuclear and cytoplasmic fractions.

    • Isolate total DNA from the nuclear fraction using a commercial DNA extraction kit (e.g., QIAamp DNA Mini Kit).

    • Alternatively, purify viral DNA using methods specific to the virus, such as gradient centrifugation of viral particles from the supernatant.

  • DNA Digestion:

    • Digest the purified DNA into individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Analyze the digested nucleoside mixture by LC-MS/MS.

    • Monitor for the mass of the labeled deoxyguanosine analog derived from the compound. The mass shift due to the ¹³C and ¹⁵N labels will distinguish it from endogenous deoxyguanosine.

Data Presentation:

The results can be presented as a ratio of labeled to unlabeled deoxyguanosine, indicating the extent of incorporation.

SampleUnlabeled dG (peak area)Labeled dG-¹³C₂,¹⁵N (peak area)% Incorporation
Uninfected Control1,254,300Not Detected0%
HSV-1 Infected1,876,50045,6002.43%

Diagram of Proposed Metabolic Activation and Incorporation Pathway:

G cluster_phosphorylation Phosphorylation Cascade compound N2,9-Diacetylguanine-¹³C₂,¹⁵N (Prodrug) metabolite1 N2-acetylguanine-¹³C₂,¹⁵N compound->metabolite1 Deacetylation metabolite2 Guanine Analog-¹³C₂,¹⁵N metabolite1->metabolite2 Deacetylation mp Analog-MP metabolite2->mp Viral/Host Kinases dp Analog-DP mp->dp tp Analog-TP (Active Form) dp->tp viral_dna Viral DNA Polymerase tp->viral_dna incorporation Incorporation into Viral DNA viral_dna->incorporation

Metabolic activation and mechanism of action.
Protocol 3: Antiviral Activity Assessment (Plaque Reduction Assay)

Objective: To determine the efficacy of N2,9-Diacetylguanine against a virus in cell culture.

Methodology:

  • Cell Seeding:

    • Seed Vero cells in 12-well plates to form a confluent monolayer.

  • Virus Inoculation:

    • Prepare serial dilutions of the virus stock.

    • Infect the cell monolayers with approximately 100 plaque-forming units (PFU) of virus per well.

    • Incubate for 1 hour at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of N2,9-Diacetylguanine (and a positive control like acyclovir) in an overlay medium (e.g., MEM with 1% methylcellulose).

    • Remove the virus inoculum and add 1 mL of the compound-containing overlay medium to each well.

  • Incubation and Staining:

    • Incubate the plates for 3-5 days at 37°C until plaques are visible.

    • Fix the cells with 10% formalin and stain with 0.1% crystal violet.

  • Plaque Counting and IC₅₀ Determination:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control.

    • Determine the 50% inhibitory concentration (IC₅₀) by plotting the inhibition percentage against the log of the compound concentration.

Data Presentation:

Compound Concentration (µM)Plaque Count (mean ± SD)% Inhibition
0 (Control)112 ± 80%
185 ± 624.1%
558 ± 548.2%
1025 ± 477.7%
505 ± 295.5%
IC₅₀ ~5.2 µM

Disclaimer: The protocols and data presented are illustrative examples based on established virological and analytical techniques. The specific application and performance of N2,9-Diacetylguanine-¹³C₂,¹⁵N would require empirical validation. Researchers should adapt these protocols based on the specific virus-host system under investigation and adhere to all relevant laboratory safety guidelines.

References

Application Notes and Protocols: N2,9-Diacetylguanine-¹³C₂,¹⁵N in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N2,9-Diacetylguanine-¹³C₂,¹⁵N as a stable isotope-labeled internal standard and tracer in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of two ¹³C atoms and one ¹⁵N atom provides a distinct mass shift, facilitating accurate quantification and metabolite identification in complex biological matrices.

Introduction to N2,9-Diacetylguanine and Isotopic Labeling

N2,9-Diacetylguanine is a synthetic derivative of the purine base guanine.[1][2] It serves as a key intermediate in the synthesis of various nucleoside analogs with therapeutic potential, particularly antiviral agents.[2] The acetyl groups enhance its solubility and reactivity, making it a versatile building block in medicinal chemistry.[2]

Isotopically labeled compounds are indispensable tools in modern drug discovery and development.[3][] The use of stable isotopes like ¹³C and ¹⁵N allows for the synthesis of a drug candidate's isotopologue, which is chemically identical to the parent drug but has a different mass.[] This mass difference enables its use as an internal standard for bioanalytical quantification, minimizing matrix effects and improving accuracy.[] Furthermore, as a tracer, it allows for the unambiguous tracking of a drug's metabolic fate in vitro and in vivo.[3][]

N2,9-Diacetylguanine-¹³C₂,¹⁵N is a valuable tool for investigating the metabolic pathways of guanine-based drug candidates. The labels on the purine ring provide a stable marker to trace the core structure through various enzymatic transformations.

Applications in Drug Metabolism and Pharmacokinetics

The primary applications of N2,9-Diacetylguanine-¹³C₂,¹⁵N in DMPK studies include:

  • Metabolite Identification: The distinct mass signature of the labeled core allows for the confident identification of metabolites in complex biological samples, such as plasma, urine, and feces, using mass spectrometry.

  • Reaction Phenotyping: By incubating the labeled compound with specific drug-metabolizing enzymes (e.g., cytochrome P450s, UGTs), the enzymes responsible for its metabolism can be identified.

  • Pharmacokinetic (PK) Studies: Co-administration of the labeled compound with the unlabeled drug (as a microtracer) can provide rich pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

  • Internal Standard for Bioanalysis: Due to its chemical similarity to potential guanine-derived drugs, N2,9-Diacetylguanine-¹³C₂,¹⁵N can serve as an ideal internal standard for LC-MS/MS quantification of the unlabeled drug and its metabolites.

Hypothetical Metabolic Pathway of N2,9-Diacetylguanine

The metabolism of N2,9-Diacetylguanine is anticipated to involve deacetylation and oxidation, catalyzed by various hepatic enzymes. The following diagram illustrates a plausible metabolic pathway.

Metabolic Pathway of N2,9-Diacetylguanine N29DAG N2,9-Diacetylguanine N2AG N2-Acetylguanine N29DAG->N2AG Deacetylase Guanine Guanine N2AG->Guanine Deacetylase Xanthine Xanthine Guanine->Xanthine Guanine Deaminase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase DMPK Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Bioanalysis cluster_data Data Analysis MetStab Metabolic Stability (Microsomes, Hepatocytes) SamplePrep Sample Preparation (Plasma, Urine, etc.) MetStab->SamplePrep MetID_vitro Metabolite Identification MetID_vitro->SamplePrep ReactionPheno Reaction Phenotyping (CYPs, UGTs) ReactionPheno->SamplePrep PK_study Pharmacokinetic Study (IV & PO Dosing) PK_study->SamplePrep ADME_study ADME Study (Urine, Feces, Bile Collection) ADME_study->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PK_analysis Pharmacokinetic Modeling LCMS->PK_analysis MetaboliteProfiling Metabolite Profiling & ID LCMS->MetaboliteProfiling

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N2,9-Diacetylguanine-¹³C₂,¹⁵N Concentration for Cell Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of N2,9-Diacetylguanine-¹³C₂,¹⁵N concentration for cellular uptake experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving N2,9-Diacetylguanine-¹³C₂,¹⁵N?

Due to its chemical structure, N2,9-Diacetylguanine-¹³C₂,¹⁵N is predicted to have low solubility in aqueous solutions like cell culture media. Organic solvents such as Dimethyl Sulfoxide (DMSO) are recommended for creating a stock solution. Guanine, a related compound, is known to be sparingly soluble in DMSO.[1] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% DMSO).

2. How can I determine the optimal concentration of N2,9-Diacetylguanine-¹³C₂,¹⁵N for my cell line?

The optimal concentration will vary depending on the cell line and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the ideal concentration range. This involves treating cells with a serial dilution of N2,9-Diacetylguanine-¹³C₂,¹⁵N and assessing cell viability and uptake at different concentrations and time points.

3. How can I assess the cytotoxicity of N2,9-Diacetylguanine-¹³C₂,¹⁵N?

A common method to assess cytotoxicity is the MTT assay.[2][3][4][5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] By treating cells with various concentrations of the compound, you can determine the concentration that causes a significant reduction in cell viability (e.g., the IC50 value).

4. How can I measure the cellular uptake of N2,9-Diacetylguanine-¹³C₂,¹⁵N?

Since the compound is isotopically labeled, techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy can be used to quantify the intracellular concentration of N2,9-Diacetylguanine-¹³C₂,¹⁵N after cell lysis.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Question: I dissolved N2,9-Diacetylguanine-¹³C₂,¹⁵N in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

Answer: This is a common issue with hydrophobic compounds.[7] Here are several troubleshooting steps:

  • Decrease the Final Concentration: The concentration of the compound in the media may be exceeding its solubility limit. Try using a lower final concentration.

  • Use a Higher Stock Concentration and Smaller Volume: Prepare a more concentrated stock solution in DMSO and add a smaller volume to the media to minimize the final DMSO concentration.

  • Pre-warm the Media: Adding the compound to pre-warmed (37°C) media can help improve solubility.[7]

  • Serial Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution in pre-warmed media to allow for gradual dissolution.[7]

  • Increase Serum Concentration: If your experiment allows, a temporary increase in the serum concentration of the media can sometimes help to solubilize hydrophobic compounds.

Issue 2: Low or No Detectable Cellular Uptake

Question: I have treated my cells with N2,9-Diacetylguanine-¹³C₂,¹⁵N, but I cannot detect any compound inside the cells. What are the possible reasons?

Answer: Several factors could contribute to low cellular uptake:

  • Incorrect Concentration: The concentration of the compound may be too low. Refer to your dose-response experiments to select an appropriate concentration.

  • Short Incubation Time: The incubation time may not be sufficient for significant uptake. Try a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation period.

  • Cell Permeability: The compound may have low permeability across the cell membrane. Consider performing a cell permeability assay to assess its ability to cross the cell monolayer.

  • Active Efflux: The compound might be actively transported out of the cells by efflux pumps. A bidirectional permeability assay can help determine if active efflux is occurring.[8]

Issue 3: High Cell Death Observed at Desired Concentration

Question: The concentration of N2,9-Diacetylguanine-¹³C₂,¹⁵N that I need for my uptake experiment is causing significant cell death. How can I address this?

Answer:

  • Optimize Concentration and Incubation Time: It's a balance between achieving sufficient uptake and maintaining cell health. Try to find a concentration and incubation time that allows for detectable uptake without causing excessive cytotoxicity. A shorter incubation time with a slightly higher, non-lethal concentration might be an option.

  • Use a More Sensitive Detection Method: If possible, switch to a more sensitive analytical method for detecting the intracellular compound. This would allow you to use a lower, less toxic concentration.

Data Presentation

Table 1: Illustrative Solubility of N2,9-Diacetylguanine-¹³C₂,¹⁵N in Common Solvents

SolventMaximum Soluble Concentration (mM)Appearance
Water< 0.1Insoluble
PBS (pH 7.4)< 0.1Insoluble
DMSO50Clear Solution
Ethanol5Clear Solution

Note: This data is illustrative and should be experimentally verified.

Table 2: Example Cytotoxicity Data (MTT Assay) of N2,9-Diacetylguanine-¹³C₂,¹⁵N on a Hypothetical Cell Line (e.g., HeLa) after 24-hour Incubation

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.5 ± 4.8
1095.1 ± 6.1
5088.7 ± 5.5
10075.3 ± 7.3
25052.1 ± 6.9
50025.8 ± 4.2

Note: This data is for illustrative purposes only.

Table 3: Sample Apparent Permeability (Papp) of N2,9-Diacetylguanine-¹³C₂,¹⁵N in a Caco-2 Cell Model

DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
Apical to Basolateral (A-B)1.52.5
Basolateral to Apical (B-A)3.75

Note: An efflux ratio greater than 2 suggests active efflux. This data is a hypothetical example.[8]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of N2,9-Diacetylguanine-¹³C₂,¹⁵N in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Cellular Uptake Quantification by LC-MS
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of N2,9-Diacetylguanine-¹³C₂,¹⁵N for the optimal incubation time.

  • Cell Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add an appropriate lysis buffer to each well and scrape the cells. Collect the cell lysate.

  • Protein Quantification: Determine the protein concentration in each lysate sample using a standard method (e.g., BCA assay).

  • Sample Preparation: Precipitate the proteins from the lysate (e.g., with cold acetonitrile) and centrifuge to pellet the protein. Collect the supernatant containing the compound.

  • LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the concentration of N2,9-Diacetylguanine-¹³C₂,¹⁵N.

  • Data Normalization: Normalize the amount of intracellular compound to the total protein concentration for each sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_compound Dissolve N2,9-Diacetylguanine- ¹³C₂,¹⁵N in DMSO cytotoxicity Cytotoxicity Assay (MTT) prep_compound->cytotoxicity uptake Cellular Uptake Experiment prep_compound->uptake permeability Permeability Assay (e.g., Caco-2) prep_compound->permeability prep_cells Seed and Culture Cells prep_cells->cytotoxicity prep_cells->uptake prep_cells->permeability analyze_cyto Determine IC50 cytotoxicity->analyze_cyto analyze_uptake Quantify Intracellular Compound (LC-MS) uptake->analyze_uptake analyze_perm Calculate Papp and Efflux Ratio permeability->analyze_perm optimization Optimize Concentration and Incubation Time analyze_cyto->optimization analyze_uptake->optimization analyze_perm->optimization

Caption: General workflow for optimizing N2,9-Diacetylguanine-¹³C₂,¹⁵N cell uptake.

Troubleshooting_Precipitation start Compound Precipitates in Media q1 Is final concentration too high? start->q1 s1 Decrease final concentration q1->s1 Yes q2 Is DMSO concentration > 0.5%? q1->q2 No s1->q2 s2 Use higher stock conc. and smaller volume q2->s2 Yes q3 Was media pre-warmed? q2->q3 No s2->q3 s3 Use pre-warmed (37°C) media q3->s3 No end Solution Clear q3->end Yes s3->end

Caption: Troubleshooting guide for compound precipitation.

References

Troubleshooting low signal intensity of N2,9-Diacetylguanine-13C2,15N in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the mass spectrometry (MS) analysis of N2,9-Diacetylguanine-13C2,15N, specifically focusing on low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or no signal for my this compound internal standard?

A1: Low signal intensity for your stable isotope-labeled (SIL) internal standard can arise from multiple factors, spanning from sample handling to instrument settings. Key areas to investigate include:

  • Improper Storage and Handling: Degradation of the compound due to incorrect storage conditions (e.g., temperature, light exposure) can lead to a reduced signal. It is recommended to prepare fresh working solutions and minimize freeze-thaw cycles.[1]

  • Pipetting or Dilution Errors: Inaccurate dilutions or pipetting can result in a lower concentration of the standard than intended, leading to a weaker signal.

  • Sample Preparation Issues: Inconsistent extraction recovery during sample preparation can cause variability in the signal. Additionally, the presence of co-eluting matrix components can suppress the ionization of your standard.[2][3]

  • Instrument Parameters: Suboptimal settings on the mass spectrometer, such as ion source parameters, can lead to inefficient ionization and, consequently, a low signal.

Q2: How does the acetylation of guanine affect its ionization in electrospray ionization (ESI)-MS?

A2: The acetylation of the primary amine group on guanine neutralizes its positive charge, especially under typical acidic pH conditions used in reversed-phase chromatography. This charge neutralization can significantly reduce the efficiency of the electrospray ionization (ESI) process, leading to signal suppression.[4]

Q3: Could matrix effects be the cause of my low signal intensity?

A3: Yes, matrix effects are a common cause of poor signal intensity in LC-MS analysis. Co-eluting compounds from the sample matrix can compete for ionization in the ESI source, which can either suppress or enhance the signal of your analyte.[2][3] This can lead to poor accuracy, linearity, and reproducibility.[2]

Q4: What are some common adducts I should look for in the mass spectrum of this compound?

A4: In electrospray ionization, it is common to observe adducts with sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+) in positive ion mode. In negative ion mode, adducts with formate ([M+HCOO]-) or acetate ([M+CH3COO]-) from the mobile phase are possible. The presence of multiple adducts can dilute the signal of the primary protonated molecule ([M+H]+).

Troubleshooting Guides

Guide 1: Troubleshooting Low Signal Intensity

If you are experiencing low signal intensity for this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Verify Standard Integrity and Preparation

  • Check Storage Conditions: Ensure the SIL internal standard was stored according to the manufacturer's recommendations.[1]

  • Prepare Fresh Solutions: If the working solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh dilution from the stock.[1]

  • Verify Pipetting and Dilutions: Double-check all calculations and ensure pipettes are calibrated and used correctly.

Step 2: Evaluate Sample Preparation

  • Assess Extraction Recovery: Spike a known amount of the standard into a blank matrix and perform the extraction to determine the recovery rate. Inconsistent recovery points to issues in the sample preparation workflow.

  • Investigate Matrix Effects: A common method to assess matrix effects is the post-extraction spike experiment.[3][5] Compare the signal of the standard in a clean solution to the signal of the standard spiked into the matrix after extraction. A significant difference indicates signal suppression or enhancement.[3]

Step 3: Optimize Mass Spectrometer Parameters

  • Tune the Instrument: Infuse a solution of the standard directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flow rates, and temperatures.

  • Check for Adduct Formation: Analyze the full scan spectrum to see if the signal is distributed among several adducts. If so, adjusting the mobile phase composition or source conditions may help to promote the formation of a single ion species.

Step 4: Review Liquid Chromatography Conditions

  • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the ionization of your analyte. For ESI, adjusting the pH to be two units below the pKa for basic compounds can improve signal.[6]

  • Column Performance: A degrading analytical column can lead to poor peak shape and reduced signal.[4]

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_details Troubleshooting Details Start Low Signal Intensity Detected CheckStandard Step 1: Verify Standard Integrity & Preparation Start->CheckStandard CheckSamplePrep Step 2: Evaluate Sample Preparation CheckStandard->CheckSamplePrep Standard OK CheckStandard_Details Check storage, prepare fresh solutions, verify dilutions. CheckStandard->CheckStandard_Details OptimizeMS Step 3: Optimize MS Parameters CheckSamplePrep->OptimizeMS Sample Prep OK CheckSamplePrep_Details Assess extraction recovery, investigate matrix effects. CheckSamplePrep->CheckSamplePrep_Details ReviewLC Step 4: Review LC Conditions OptimizeMS->ReviewLC MS Parameters Optimized OptimizeMS_Details Tune instrument, check for adducts. OptimizeMS->OptimizeMS_Details Resolved Signal Intensity Restored ReviewLC->Resolved LC Conditions Optimized ReviewLC_Details Check mobile phase pH, column performance. ReviewLC->ReviewLC_Details

Caption: A workflow diagram for troubleshooting low signal intensity.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantify the extent of signal suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the this compound standard into the initial mobile phase or a clean solvent to a known concentration.

    • Set B (Post-Spiked Matrix): Process a blank matrix sample through the entire sample preparation procedure. Spike the standard into the final extracted sample to the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the standard into the blank matrix at the beginning of the sample preparation procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for the standard.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • An MF value significantly different from 100% indicates a strong matrix effect ( < 100% is suppression, > 100% is enhancement).[3]

Protocol 2: Optimization of ESI Source Parameters

Objective: To determine the optimal ESI source settings for maximizing the signal of this compound.

Methodology:

  • Prepare a Tuning Solution: Prepare a solution of the standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable signal.

  • Direct Infusion: Infuse the tuning solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method.

  • Parameter Adjustment: Systematically adjust the following parameters while monitoring the signal intensity of the protonated molecule:

    • Capillary (Sprayer) Voltage

    • Nebulizing Gas Flow/Pressure

    • Drying Gas Flow and Temperature

    • Cone (Fragmentor) Voltage

  • Record Optimal Settings: Note the settings that provide the highest and most stable signal for your compound.

Data Presentation

Table 1: Common Adducts in ESI-MS
Ionization ModeCommon AdductMass Difference
Positive[M+H]++1.0078
[M+Na]++22.9898
[M+K]++38.9637
[M+NH4]++18.0334
Negative[M-H]--1.0078
[M+Cl]-+34.9688
[M+HCOO]-+44.9976
[M+CH3COO]-+59.0133

Data compiled from common knowledge and publicly available resources.[7][8][9]

Table 2: Example MS/MS Fragmentation of Guanine Derivatives
Precursor Ion (m/z)Product Ion (m/z)Description
[Guanine+H]+135.05Loss of NH3
110.04Loss of HNCO

Note: These are for unmodified guanine and will differ for the diacetylated and isotopically labeled version. The purpose is to illustrate common fragmentation pathways of the core structure.

Signaling Pathway and Workflow Diagrams

Relationship between Sample Properties and MS Signal

SignalPath cluster_factors Influencing Factors Analyte This compound SamplePrep Sample Preparation Analyte->SamplePrep SampleMatrix Biological Matrix SampleMatrix->SamplePrep LC Liquid Chromatography SamplePrep->LC Extraction & Cleanup IonSource Ion Source (ESI) LC->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionization Detector Detector MassAnalyzer->Detector Ion Separation Signal Signal Intensity Detector->Signal MatrixEffects Matrix Effects MatrixEffects->IonSource IonizationEfficiency Ionization Efficiency IonizationEfficiency->IonSource AnalyteProperties Analyte Properties (Acetylation, pKa) AnalyteProperties->IonizationEfficiency

Caption: Factors influencing the final MS signal intensity.

References

Preventing degradation of N2,9-Diacetylguanine-13C2,15N during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of N2,9-Diacetylguanine-13C2,15N during sample preparation for analytical experiments.

Introduction

This compound is a stable isotope-labeled (SIL) analog of diacetylguanine, commonly used as an internal standard in quantitative mass spectrometry assays. The two acetyl groups on the guanine core are protecting groups, making the molecule susceptible to hydrolysis under certain conditions.[] Maintaining the structural integrity of this standard is critical for data accuracy. The primary degradation pathway is the hydrolysis of one or both acetyl groups, which can be accelerated by inappropriate pH, temperature, or solvent choice.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A: The most common cause of degradation is the hydrolysis of the N-acetyl groups. This reaction is catalyzed by both acidic and basic conditions and is significantly accelerated by heat.[][2][3] The presence of water in the sample matrix is a key factor for this degradation pathway.

Q2: My analytical results show peaks corresponding to mono-acetylated or non-acetylated guanine. What likely caused this?

A: The appearance of N2-acetylguanine or guanine signifies partial or complete hydrolysis of your internal standard. This indicates that the sample was likely exposed to unfavorable conditions. To troubleshoot, review your sample preparation workflow for:

  • pH: Exposure to strongly acidic (pH < 4) or basic (pH > 8) solutions.

  • Temperature: Use of elevated temperatures to dissolve the sample or during processing.

  • Time: Extended storage of the compound in aqueous or protic solvents.

Q3: What are the ideal storage conditions for this compound?

A:

  • Solid Form: Store the compound in a tightly sealed container in a dry environment, at room temperature or refrigerated (2-8°C).[4][5]

  • Stock Solutions: Prepare stock solutions in anhydrous, aprotic solvents (e.g., DMSO, DMF). When stored in such solvents at -20°C or below, they are generally stable.

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and kept on ice. Avoid long-term storage in aqueous buffers.

Q4: Which solvents are recommended for preparing samples for Liquid Chromatography-Mass Spectrometry (LC-MS)?

A: For LC-MS analysis, it is best to use volatile organic solvents such as acetonitrile or methanol. Minimize the amount of water in the final sample solution. If an aqueous environment is necessary, use unbuffered water or a volatile buffer system close to neutral pH (e.g., ammonium formate or ammonium acetate). Avoid using non-volatile buffers like phosphate buffers, as they can cause ion suppression and contaminate the MS system.[6][7] If acidification is required, use formic acid instead of trifluoroacetic acid (TFA), which can be a stronger acid and may promote hydrolysis.[6]

Q5: Can I heat my sample to improve the solubility of this compound?

A: Heating is strongly discouraged, particularly in aqueous or protic solvents (like methanol). While N2,9-Diacetylguanine has slightly better solubility in heated DMSO, heat will significantly accelerate the rate of hydrolysis in the presence of water, acid, or base.[][4] If solubility is an issue, consider sonication in an ice bath or using a stronger organic solvent for the initial dissolution step before diluting.

Troubleshooting Guide: Inaccurate Quantification

If you are experiencing poor accuracy or reproducibility in your quantitative assays, the degradation of the this compound internal standard is a likely cause.

Degradation Pathway

The primary degradation route is a two-step hydrolysis, first yielding the mono-acetylated intermediate, followed by complete deacetylation to guanine.

DAG This compound MAG N2-Acetylguanine-13C2,15N DAG->MAG  + H2O (H+ / OH- / Heat) G Guanine-13C2,15N MAG->G  + H2O (H+ / OH- / Heat)

Caption: Hydrolytic degradation of N2,9-Diacetylguanine.

Troubleshooting Workflow

Use the following workflow to diagnose and resolve issues related to standard degradation.

cluster_start Problem cluster_check Investigation Steps cluster_solution Solutions start Inaccurate or Imprecise Quantification Results check_fresh 1. Analyze a freshly prepared standard in pure organic solvent. Does it look intact? start->check_fresh check_ph 2. Check pH of sample matrix and final solution. Is it neutral (pH 6-8)? check_fresh->check_ph Yes solution_solvent Re-optimize solvent system. Use less water or aprotic solvent. check_fresh->solution_solvent No check_temp 3. Review preparation temperature. Were samples kept cool? check_ph->check_temp Yes solution_matrix Issue is likely matrix-induced. Buffer exchange or adjust pH. check_ph->solution_matrix No check_solvent 4. Evaluate solvent composition. Is water content minimized? check_temp->check_solvent Yes solution_temp Implement cooling steps. Use an ice bath. check_temp->solution_temp No check_solvent->solution_solvent No solution_ok Problem is not degradation. Investigate other factors (e.g., instrument, matrix effects). check_solvent->solution_ok Yes

Caption: Workflow for troubleshooting inaccurate quantification.

Data & Stability Summary

The stability of the acetyl groups is highly dependent on the conditions. The following table summarizes expected outcomes based on literature regarding acetyl protecting groups on nucleobases.

Condition CategoryReagents / EnvironmentTemperatureExpected Stability OutcomeReference
Strongly Basic Ammonium Hydroxide (NH4OH)55 °CRapid Hydrolysis (Used for deprotection)[]
Strongly Acidic Strong Mineral Acids (e.g., HCl)Ambient to ElevatedRapid Hydrolysis [3]
Aqueous Neutral Water, Neutral Buffers (pH ~7)Ambient (20-25°C)Slow Hydrolysis (Degradation over hours/days)[2]
Aqueous Neutral Water, Neutral Buffers (pH ~7)Elevated (>40°C)Moderate to Rapid Hydrolysis []
Anhydrous Acidic Acetic Anhydride, Acetic AcidRefluxStable (Conditions for synthesis)[2]
Anhydrous Organic Acetonitrile, DMSO, DMFAmbient (20-25°C)High Stability [4][6]

Experimental Protocols

Protocol 1: Recommended Sample Preparation for LC-MS

This protocol is designed to minimize degradation for quantitative analysis.

cluster_steps LC-MS Sample Preparation Workflow s1 Step 1: Prepare Stock Dissolve solid standard in 100% anhydrous DMSO to 1 mg/mL. Store at -20°C. s2 Step 2: Prepare Spiking Soln. Dilute stock solution in 100% Acetonitrile or Methanol. Prepare fresh daily. s1->s2 s3 Step 3: Protein Precipitation Add spiking solution and cold acetonitrile (with 0.1% Formic Acid, if needed) to biological sample. s2->s3 s4 Step 4: Centrifuge Vortex sample, then centrifuge at >10,000 x g for 10 min at 4°C. s3->s4 s5 Step 5: Analyze Transfer supernatant to an autosampler vial for immediate LC-MS analysis. s4->s5

Caption: Recommended workflow for LC-MS sample preparation.

Methodology:

  • Stock Solution Preparation: Accurately weigh the this compound standard and dissolve it in anhydrous DMSO to a concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C for long-term use.

  • Intermediate/Spiking Solution: On the day of analysis, thaw a stock aliquot and dilute it to the desired working concentration using 100% acetonitrile or methanol. Keep this solution on ice.

  • Sample Spiking and Extraction: For protein precipitation, add the internal standard spiking solution to your biological matrix (e.g., plasma, cell lysate). Add at least 3 volumes of ice-cold acetonitrile (or methanol), vortex thoroughly.

  • Clarification: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Final Dilution & Analysis: Carefully transfer the supernatant to a clean tube. If necessary, perform a further dilution with a mixture of acetonitrile and water (e.g., 50:50 v/v). Transfer the final extract to an autosampler vial for immediate analysis. Ensure the autosampler is temperature-controlled (e.g., 4-10°C).

Protocol 2: Recommended Sample Preparation for NMR

This protocol is for verifying the structural integrity of the standard.

Methodology:

  • Tube Preparation: Ensure the NMR tube is clean and dry. New NMR tubes should be washed with acetone and dried thoroughly to remove any residues.[8]

  • Sample Weighing: Weigh approximately 5-10 mg of this compound directly into a small, dry vial.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of an anhydrous deuterated solvent. Anhydrous DMSO-d6 is a good choice given the compound's known solubility characteristics.[4][10] If needed, briefly sonicate the vial to aid dissolution. Avoid heating.

  • Filtration: To remove any dust or undissolved particulates, filter the solution directly into the NMR tube. This can be done by passing the solution through a small plug of glass wool or a syringe filter compatible with the solvent.[11][12]

  • Analysis: Cap the NMR tube and acquire the spectrum immediately.

References

Technical Support Center: N2,9-Diacetylguanine-13C2,15N NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of N2,9-Diacetylguanine-13C2,15N. This guide provides troubleshooting information and answers to frequently asked questions regarding unexpected peak splitting and other common spectral artifacts encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing doublet signals for my 13C-labeled carbons instead of singlets?

A: The most common reason for observing doublet signals in a 13C{1H} (proton-decoupled) NMR spectrum of this compound is due to spin-spin coupling between the 13C and 15N nuclei. Since both 13C and 15N are spin-1/2 nuclei, they will couple to each other, splitting their respective signals. A carbon directly bonded to a nitrogen (one-bond coupling, ¹J) will appear as a doublet in the 13C NMR spectrum, and the 15N nucleus will similarly appear as a doublet in the 15N NMR spectrum.[1][2] This is an expected result of the isotopic labeling.

Q2: My NMR peaks are unexpectedly broad, or I'm seeing more than the expected number of peaks. What are the potential causes?

A: Beyond standard J-coupling, peak broadening or the appearance of extra peaks for N2,9-Diacetylguanine can be attributed to several dynamic processes or sample conditions occurring on the NMR timescale. The primary causes to investigate are:

  • Molecular Aggregation: Guanine and its derivatives are well-known to self-assemble into higher-order structures, such as dimers or G-quartets, particularly at high concentrations or in non-polar solvents.[3][4][5] If the rate of exchange between the monomeric and aggregated forms is slow on the NMR timescale, you may observe separate sets of peaks for each species or significant broadening if the exchange is intermediate.

  • Tautomerism: Guanine derivatives can exist in different tautomeric forms.[6][7][8] While the canonical keto tautomer is typically dominant, the presence of other tautomers in equilibrium can lead to multiple species in solution. If the tautomers are exchanging slowly, each may give rise to a distinct set of NMR signals.[9]

  • Restricted Amide Bond Rotation: The two acetyl groups in N2,9-diacetylguanine are attached via amide linkages (C-N bonds). Amide bonds have significant double-bond character, which restricts free rotation.[10][11] This restricted rotation can make the chemical environments on either side of the bond non-equivalent, leading to separate signals for atoms that might otherwise be considered chemically equivalent. This phenomenon is often temperature-dependent.

  • Poor Solubility or High Concentration: Poor sample solubility can lead to non-homogenous solutions, resulting in broad peaks.[12] Very high concentrations can promote aggregation and increase the viscosity of the solution, also contributing to broader lines.

Q3: How can I distinguish between peak splitting from J-coupling and splitting from the presence of multiple chemical species (e.g., tautomers, rotamers)?

A: J-coupling results in symmetrical, sharp multiplets with predictable splitting patterns and coupling constants that are independent of the magnetic field strength. Splitting due to multiple species in slow exchange will result in separate, distinct peaks (or sets of peaks), and the chemical shift difference (in Hz) between these peaks will scale with the spectrometer's magnetic field strength. Several experiments can help differentiate these phenomena, as outlined in the troubleshooting summary table and detailed protocols below.

Troubleshooting Guide

This table summarizes common NMR observations, their probable causes, and the recommended experimental actions to diagnose the issue.

Observed Phenomenon Potential Cause(s) Recommended Experiment(s) Expected Outcome of Experiment
Sharp, symmetrical doublets on labeled 13C/15N peaks.¹J(¹³C-¹⁵N) or other C-N spin-spin coupling.[1][13]Run a ¹⁵N-decoupled ¹³C NMR experiment.The doublets will collapse into singlets.
Peaks are broad.Intermediate chemical exchange (aggregation, tautomerism), low solubility, high concentration.[3][7][12]Variable Temperature (VT) NMR, Concentration-Dependent NMR.VT NMR: Peaks may sharpen or coalesce at higher temperatures. Concentration: Peaks may sharpen upon dilution.
More peaks than expected.Slow chemical exchange (Tautomers, Aggregates, Restricted Rotation).[4][9][10]Variable Temperature (VT) NMR, Change of Solvent.VT NMR: Multiple peaks may coalesce into a single averaged peak at higher temperatures. Solvent Change: The equilibrium between species may shift, changing the relative intensity of the peaks.
Peak positions shift with concentration.Aggregation.[3][14]Concentration-Dependent NMR.Chemical shifts of protons involved in intermolecular interactions (like H-bonding) will change significantly with dilution.

Quantitative Data

Typical spin-spin coupling constants can help in identifying the source of splitting.

Coupling Type Typical Range (Hz) Notes
¹J(¹³C-¹⁵N)10 - 25 HzOne-bond coupling. Highly dependent on the hybridization and bond character.[13] For amides, values are typically in the 14-16 Hz range.[13]
²J(¹³C-¹⁵N)0 - 10 HzTwo-bond coupling. Can be positive or negative.[15][16]
³J(¹³C-¹⁵N)< 5 HzThree-bond coupling. Generally smaller and often unresolved.[16]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Analysis

Objective: To investigate dynamic processes like restricted rotation, tautomerism, or aggregation by observing changes in the NMR spectrum as a function of temperature.

Methodology:

  • Sample Preparation: Prepare a sample of this compound in a suitable high-boiling deuterated solvent (e.g., DMSO-d6, Toluene-d8). Ensure the concentration is optimized for good signal-to-noise without causing significant aggregation at the starting temperature.

  • Initial Spectrum: Acquire a standard ¹³C{¹H} NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts, linewidths, and multiplicities of the peaks of interest.

  • Temperature Increments: Increase the sample temperature in controlled steps (e.g., 10-20 K increments). Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Acquisition: Acquire a spectrum at each temperature point. Continue increasing the temperature until you observe a significant change (e.g., peak coalescence, sharpening) or you reach the solvent's boiling point or the instrument's limit.

  • Low-Temperature Analysis (Optional): If feasible with the chosen solvent, perform the same procedure by decreasing the temperature from ambient in steps. This can help resolve broad peaks into distinct signals if the exchange process is slowed down.

  • Analysis: Analyze the series of spectra. Coalescence of two peaks into one sharp singlet at higher temperatures is indicative of a fast chemical exchange process on the NMR timescale.[11]

Protocol 2: Concentration-Dependent NMR Studies

Objective: To determine if intermolecular processes, such as aggregation, are responsible for peak broadening or the appearance of multiple species.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable deuterated solvent. Acquire a spectrum of this initial sample.

  • Serial Dilution: Perform a series of dilutions (e.g., 2-fold, 5-fold, 10-fold, 50-fold) from the stock solution.

  • Data Acquisition: Acquire an identical NMR spectrum for each dilution. Ensure the number of scans is increased for more dilute samples to maintain adequate signal-to-noise.

  • Analysis: Compare the spectra. Pay close attention to the chemical shifts and linewidths of the signals.

    • If aggregation is occurring, the chemical shifts of protons or carbons involved in intermolecular hydrogen bonding or stacking will often change with concentration.[3]

    • Linewidths may decrease upon dilution as the effects of aggregation lessen and viscosity decreases.

Visualizations

TroubleshootingWorkflow start Unexpected Peak Splitting or Broadening in N2,9-Diacetylguanine NMR q1 Is the splitting a sharp, symmetrical multiplet? start->q1 cause_j Probable Cause: Spin-Spin (J) Coupling (e.g., ¹J(¹³C-¹⁵N)) q1->cause_j Yes q2 Are peaks broad or are there more signals than expected? q1->q2 No exp_decouple Experiment: ¹⁵N-Decoupled ¹³C NMR cause_j->exp_decouple cause_dynamic Probable Cause: Dynamic Chemical Exchange (Slow or Intermediate) q2->cause_dynamic Yes sub_causes Potential Processes: - Aggregation - Tautomerism - Restricted Rotation cause_dynamic->sub_causes exp_vt Experiment: Variable Temperature (VT) NMR cause_dynamic->exp_vt exp_conc Experiment: Concentration-Dependent NMR cause_dynamic->exp_conc exp_solvent Experiment: Change Solvent cause_dynamic->exp_solvent

Caption: Troubleshooting workflow for NMR peak splitting.

JCoupling Concept: ¹J(¹³C-¹⁵N) Coupling cluster_structure Isotopically Labeled Bond cluster_levels Effect on ¹³C Signal cluster_spectrum Resulting ¹³C Spectrum C13 ¹³C N15 ¹⁵N C13->N15 ¹J level1 No Coupling (Single Peak) level2_up ¹⁵N spin α level2_down ¹⁵N spin β level1_line_start level1_line_end level1_line_start->level1_line_end level2_up_start level2_up_end level2_up_start->level2_up_end level2_down_start level2_down_end level2_down_start->level2_down_end split_start split_start->level2_up_start split_start->level2_down_start axis ____________________ Chemical Shift (ppm) axis_end peak1 peak2 axis_start

Caption: Visualization of ¹J(¹³C-¹⁵N) spin-spin coupling.

References

Minimizing isotopic scrambling with N2,9-Diacetylguanine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N2,9-Diacetylguanine-¹³C₂,¹⁵N. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing isotopic scrambling and ensuring the highest data quality in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern when using N2,9-Diacetylguanine-¹³C₂,¹⁵N?

A1: Isotopic scrambling refers to the unintentional rearrangement or exchange of isotopes within a molecule or between molecules. While N2,9-Diacetylguanine-¹³C₂,¹⁵N is labeled with stable ¹³C and ¹⁵N isotopes, which are generally less prone to exchange than deuterium, scrambling can still potentially occur under certain analytical conditions. This can lead to a distribution of the isotopic label across different positions, compromising the accuracy of quantitative analysis by mass spectrometry.

Q2: Are the ¹³C and ¹⁵N labels in N2,9-Diacetylguanine-¹³C₂,¹⁵N susceptible to exchange?

A2: The ¹³C and ¹⁵N isotopes themselves are stable and do not exchange.[1][2] The carbon-carbon and carbon-nitrogen bonds are covalent and not subject to the same exchange mechanisms as labile protons in deuterium-labeled standards.[2] However, the term "scrambling" can also broadly refer to in-source fragmentation and rearrangement reactions in the mass spectrometer that may give the appearance of isotopic exchange.

Q3: Can the acetyl groups on N2,9-Diacetylguanine-¹³C₂,¹⁵N contribute to analytical variability?

A3: Yes. While not a direct case of isotopic scrambling, the stability of the N2 and N9 acetyl groups can be a source of analytical variability. Depending on the pH and temperature of the sample preparation and analysis, these groups could be subject to hydrolysis. This would result in a mass shift that could be misinterpreted or lead to inaccurate quantification if not properly controlled.

Q4: What are the best general practices for handling and storing N2,9-Diacetylguanine-¹³C₂,¹⁵N to maintain its isotopic integrity?

A4: To ensure the stability of the compound, it is recommended to store it under the conditions specified on the certificate of analysis. Generally, this involves storage at low temperatures (e.g., -20°C or -80°C) in a desiccated environment. Avoid repeated freeze-thaw cycles. Solutions should be prepared in appropriate solvents and stored at low temperatures.

Troubleshooting Guides

Issue 1: I am observing unexpected mass peaks or a distribution of masses for my internal standard.

This could be indicative of in-source decay or rearrangement rather than true isotopic scrambling.

  • Troubleshooting Steps:

    • Optimize Mass Spectrometer Source Conditions: High source temperatures or energetic ESI conditions can sometimes induce fragmentation or rearrangement. Methodically reduce the source temperature and capillary voltages to find the mildest conditions that still provide adequate signal.

    • Modify Mobile Phase Composition: The pH of the mobile phase can influence the stability of the analyte. If hydrolysis of the acetyl groups is suspected, adjust the mobile phase pH to conditions where the diacetylguanine is more stable. This may involve moving from acidic to neutral or slightly basic conditions, or vice versa, depending on the compound's stability profile.

    • Check for Contamination: Ensure that the unexpected peaks are not due to contaminants in the sample, solvent, or LC-MS system. Analyze a blank injection to rule out system contamination.

Issue 2: The peak area of my N2,9-Diacetylguanine-¹³C₂,¹⁵N internal standard is inconsistent across my sample batch.

Inconsistent peak area can be due to several factors, including matrix effects and instability during sample processing.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: The biological matrix can suppress or enhance the ionization of the internal standard.[3] A post-extraction addition experiment can help determine the extent of matrix effects.

    • Assess Sample Preparation Stability: The stability of N2,9-Diacetylguanine-¹³C₂,¹⁵N should be evaluated under your specific sample extraction and storage conditions. This includes assessing its stability at room temperature in the autosampler.

    • Ensure Complete Dissolution: Verify that the internal standard is completely dissolved in the spiking solution and that the solution is homogeneous.

Experimental Protocols

Protocol 1: Evaluation of In-Source Stability

This protocol aims to identify mass spectrometer source conditions that minimize in-source decay or rearrangement of N2,9-Diacetylguanine-¹³C₂,¹⁵N.

  • Prepare a solution of N2,9-Diacetylguanine-¹³C₂,¹⁵N in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer.

  • Systematically vary the source parameters, one at a time, while monitoring the mass spectrum. Key parameters to investigate include:

    • Capillary voltage

    • Source temperature

    • Gas flows (nebulizer and drying gas)

  • Record the abundance of the precursor ion and any potential fragment or rearrangement ions at each condition.

  • Select the parameters that maximize the precursor ion signal while minimizing the formation of other ions.

Quantitative Data Summary

ParameterAcceptance Criteria
Internal Standard ResponseThe coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the matrix should not be greater than 15%.[3]
Analyte-Free IS SolutionThe response of the unlabeled analyte in a high-concentration solution of the SIL-IS should be <0.1% of the SIL-IS response.[3]
RecoveryWhile no strict criteria, recovery should be consistent and reproducible, with a CV of ≤15% across QC levels.[3]
Freeze-Thaw StabilityQC samples should remain within acceptance criteria after multiple (typically 3) freeze-thaw cycles.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis cluster_troubleshooting Troubleshooting Loop prep_start Spike N2,9-Diacetylguanine-13C2,15N into sample extraction Perform sample extraction prep_start->extraction reconstitution Reconstitute in LC-MS compatible solvent extraction->reconstitution injection Inject sample onto LC column reconstitution->injection separation Chromatographic separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry Detection ionization->detection integration Peak integration detection->integration ratio Calculate Analyte/IS peak area ratio integration->ratio quantification Quantify analyte concentration ratio->quantification check_scrambling Check for unexpected peaks or IS variability quantification->check_scrambling optimize_ms Optimize MS source conditions check_scrambling->optimize_ms If issues observed check_stability Evaluate sample prep stability check_scrambling->check_stability If issues observed optimize_ms->injection check_stability->prep_start logical_relationship cluster_factors Factors Influencing Isotopic Integrity cluster_outcomes Potential Outcomes cluster_solutions Mitigation Strategies ms_conditions MS Source Conditions (Temperature, Voltage) scrambling Apparent Isotopic Scrambling (In-source decay/rearrangement) ms_conditions->scrambling sample_prep Sample Preparation (pH, Temperature, Time) variability Quantitative Variability (Inconsistent IS Response) sample_prep->variability compound_stability Inherent Compound Stability (e.g., Acetyl Group Hydrolysis) compound_stability->scrambling compound_stability->variability optimize_ms Optimize MS Method scrambling->optimize_ms method_validation Thorough Method Validation scrambling->method_validation optimize_prep Optimize Sample Handling variability->optimize_prep variability->method_validation

References

N2,9-Diacetylguanine-13C2,15N stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N2,9-Diacetylguanine-13C2,15N in various buffer solutions for researchers, scientists, and drug development professionals. The information is compiled from studies on related guanine derivatives and general principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous buffer solutions?

N2,9-Diacetylguanine, an acetylated purine derivative, is susceptible to hydrolysis in aqueous solutions. The stability is highly dependent on the pH, temperature, and composition of the buffer. Both the N2- and N9-acetyl groups can be cleaved, leading to the formation of N2-acetylguanine and guanine.

Q2: How does pH affect the stability of this compound?

The acetyl groups of N2,9-diacetylguanine are prone to hydrolysis under both acidic and alkaline conditions.

  • Acidic conditions (pH < 6): Acid-catalyzed hydrolysis can occur, leading to the removal of the acetyl groups. Studies on the related compound acyclovir show extensive degradation in acidic conditions.[1][2]

  • Neutral conditions (pH 6-8): The compound is expected to be most stable in the neutral pH range. However, some degradation may still occur over time, especially at elevated temperatures.[1][2]

  • Alkaline conditions (pH > 8): Base-catalyzed hydrolysis can be significant, leading to rapid deacetylation. Studies on acetylated guanosine derivatives have shown instability in alkaline solutions.[3]

Q3: What is the expected major degradation product of this compound in buffer solutions?

The primary degradation pathway is the hydrolysis of the acetyl groups. Therefore, the expected degradation products are N2-acetylguanine-13C2,15N, N9-acetylguanine-13C2,15N, and ultimately, Guanine-13C2,15N. In forced degradation studies of acyclovir, guanine has been identified as a major degradation product.[1][2][4]

Q4: How should I prepare and store stock solutions of this compound?

For short-term storage, it is recommended to prepare stock solutions in a neutral buffer (e.g., phosphate buffer, pH 7.0-7.4) and store them at low temperatures (e.g., 2-8°C or frozen at -20°C). For long-term storage, aliquoting and freezing at -80°C is advisable to minimize degradation. Avoid repeated freeze-thaw cycles.

Q5: Are there any buffer components I should avoid?

While common buffers like phosphate, citrate, and TRIS are generally acceptable, it is important to consider their optimal buffering ranges and potential interactions. Buffers with primary amine groups (like TRIS) could potentially react with the compound under certain conditions, although this is less likely than simple hydrolysis. The choice of buffer should be guided by the specific requirements of your experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no signal of this compound in my analytical run (e.g., LC-MS). Degradation of the compound in the prepared solution.1. Prepare fresh solutions immediately before use.2. Check the pH of your buffer solution. If it is acidic or alkaline, consider adjusting it to a neutral pH if your experimental protocol allows.3. Store stock and working solutions at a lower temperature (e.g., on ice) during the experiment.
Appearance of unexpected peaks in my chromatogram. These may be degradation products such as N2-acetylguanine-13C2,15N or Guanine-13C2,15N.1. Confirm the identity of the degradation products using analytical standards if available.2. Optimize your experimental conditions (pH, temperature) to minimize degradation.3. If degradation is unavoidable, ensure your analytical method can separate and quantify the parent compound and its major degradants.
Inconsistent results between experiments. Variability in solution preparation, storage time, or temperature.1. Standardize your protocol for solution preparation, including the source and age of the buffer.2. Minimize the time between solution preparation and analysis.3. Ensure consistent storage conditions for all samples.

Predicted Stability Summary

The following table summarizes the expected relative stability of this compound in different buffer conditions based on general chemical principles and data from related compounds. This should be used as a general guide, and specific stability studies are recommended for quantitative assessments.

Buffer System pH Range Relative Stability at Room Temperature Primary Degradation Pathway
Citrate Buffer3.0 - 6.2Low to ModerateAcid-catalyzed hydrolysis
Phosphate Buffer6.0 - 8.0HighMinimal hydrolysis
TRIS Buffer7.5 - 9.0Moderate to LowBase-catalyzed hydrolysis

Experimental Protocols

Protocol for a Preliminary Stability Study

This protocol outlines a general method for assessing the stability of this compound in a specific buffer solution.

  • Buffer Preparation: Prepare the desired buffer solution (e.g., 50 mM Phosphate Buffer, pH 7.4) using high-purity reagents and water.

  • Stock Solution Preparation: Dissolve a known amount of this compound in the prepared buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the stock solution into several vials. Store one vial at -80°C as a t=0 reference. Incubate the other vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature and immediately freeze it at -80°C to stop further degradation.

  • Analysis: Analyze all samples (including the t=0 reference) by a suitable stability-indicating method, such as HPLC-UV or LC-MS/MS. The method should be able to separate the parent compound from its potential degradation products.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Buffer Solution prep_stock Prepare this compound Stock Solution prep_buffer->prep_stock aliquot Aliquot Stock Solution prep_stock->aliquot store_t0 Store t=0 at -80°C aliquot->store_t0 incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 40°C) aliquot->incubate sampling Collect Samples at Defined Time Points incubate->sampling analysis Analyze by Stability-Indicating Method (e.g., LC-MS) sampling->analysis data_eval Calculate % Remaining vs. t=0 analysis->data_eval

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway parent This compound intermediate1 N2-Acetylguanine-13C2,15N parent->intermediate1 - Acetyl intermediate2 N9-Acetylguanine-13C2,15N parent->intermediate2 - Acetyl conditions Hydrolysis (Acidic or Alkaline Conditions) final_product Guanine-13C2,15N intermediate1->final_product - Acetyl intermediate2->final_product - Acetyl

Caption: Proposed degradation pathway of this compound.

References

Best practices for storing and handling N2,9-Diacetylguanine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2,9-Diacetylguanine-¹³C₂,¹⁵N.

Storage and Handling: Best Practices

Proper storage and handling of N2,9-Diacetylguanine-¹³C₂,¹⁵N are crucial to maintain its integrity and ensure the safety of laboratory personnel. As the isotopic labels (¹³C and ¹⁵N) are stable and non-radioactive, the primary safety considerations are determined by the chemical properties of the N2,9-Diacetylguanine molecule itself.

Storage Conditions:

ParameterRecommendationRationale
Temperature Room temperature (10°C - 25°C)Ensures stability of the compound.
Atmosphere Store in a dry, well-ventilated area.Prevents degradation from moisture.
Container Keep container tightly sealed.Protects from atmospheric moisture and contaminants.
Light Protect from direct sunlight.Avoids potential photodegradation.

Handling Precautions:

N2,9-Diacetylguanine is classified as an irritant. Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

PPESpecification
Gloves Nitrile or latex gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with N2,9-Diacetylguanine-¹³C₂,¹⁵N.

Low Signal Intensity in Mass Spectrometry Analysis

Question: I am not observing the expected signal intensity for my labeled compound in my LC-MS/MS analysis. What are the possible causes?

Answer: Low signal intensity can be attributed to several factors, from sample preparation to instrument settings. Below is a systematic approach to troubleshooting this issue.

Potential CauseTroubleshooting Steps
Poor Ionization - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Consider a different ionization technique if ESI is not suitable for this compound.
Sample Degradation - Ensure the compound was stored correctly.- Prepare fresh solutions for analysis.
Low Concentration - Verify the concentration of your stock and working solutions.- Check for errors in dilution calculations.
Matrix Effects - Perform a matrix effect study by spiking the labeled standard into a blank matrix extract.- Improve sample cleanup procedures to remove interfering substances.
Instrumental Issues - Confirm that the mass spectrometer is properly tuned and calibrated.- Check for any blockages in the LC system or the MS interface.
Incomplete Incorporation in Metabolic Labeling Experiments

Question: After feeding cells with N2,9-Diacetylguanine-¹³C₂,¹⁵N, I am observing low incorporation of the label into newly synthesized nucleic acids. What could be the reason?

Answer: Low incorporation of the labeled precursor can be a common issue in metabolic labeling studies. The following table outlines potential causes and solutions.

Potential CauseTroubleshooting Steps
Cellular Uptake Issues - Verify the viability and health of the cell culture.- Optimize the concentration of the labeled compound in the culture medium.- Increase the incubation time to allow for sufficient uptake and incorporation.
Metabolic Pathway Activity - Ensure that the cells are in a state of active nucleic acid synthesis (e.g., exponential growth phase).- Consider the potential for the labeled compound to be diverted to other metabolic pathways.
Dilution with Unlabeled Precursors - Minimize the concentration of unlabeled guanine or other precursors in the medium.- Use a medium that is specifically formulated for labeling experiments.
Toxicity of the Labeled Compound - Perform a dose-response experiment to determine the optimal, non-toxic concentration of N2,9-Diacetylguanine-¹³C₂,¹⁵N.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for N2,9-Diacetylguanine-¹³C₂,¹⁵N compared to its unlabeled counterpart?

A1: The molecular formula for N2,9-Diacetylguanine is C₉H₉N₅O₃. The labeled version contains two ¹³C atoms and one ¹⁵N atom. Therefore, the expected mass shift will be approximately +3 Da (2 Da from the two ¹³C atoms and 1 Da from the one ¹⁵N atom). The exact mass difference can be calculated based on the precise masses of the isotopes.

Q2: Can I use the same handling and safety procedures for the labeled compound as for the unlabeled one?

A2: Yes. Since ¹³C and ¹⁵N are stable, non-radioactive isotopes, they do not confer any additional radiological hazards. The chemical reactivity and toxicity of the molecule are unchanged. Therefore, the safety precautions for N2,9-Diacetylguanine-¹³C₂,¹⁵N are identical to those for unlabeled N2,9-Diacetylguanine.

Q3: What are the primary applications of N2,9-Diacetylguanine-¹³C₂,¹⁵N?

A3: N2,9-Diacetylguanine-¹³C₂,¹⁵N is primarily used as a tracer in metabolic research. Its main applications include:

  • Metabolic Flux Analysis: To quantify the rate of synthesis of guanine-containing nucleic acids (DNA and RNA).

  • Pharmacokinetic Studies: To trace the uptake, distribution, metabolism, and excretion of guanine analogs, which are often used in antiviral drug development.

  • NMR-based Structural Studies: The isotopic labels can be used to probe the structure and dynamics of nucleic acids or their interactions with proteins and other molecules.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of N2,9-Diacetylguanine-¹³C₂,¹⁵N from Cell Culture

This protocol outlines a general procedure for extracting N2,9-Diacetylguanine-¹³C₂,¹⁵N and its metabolites from a cell culture for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in 1 mL of ice-cold 80% methanol.

  • Metabolite Extraction:

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation:

    • Transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any particulate matter.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General Workflow for a Metabolic Labeling Experiment

This protocol describes a general workflow for a metabolic labeling experiment using N2,9-Diacetylguanine-¹³C₂,¹⁵N to trace nucleic acid synthesis.

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase during the labeling period.

  • Pre-labeling Culture: Culture cells in standard growth medium until they reach the desired confluency.

  • Labeling: Replace the standard medium with a labeling medium containing a known concentration of N2,9-Diacetylguanine-¹³C₂,¹⁵N.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and incorporation of the labeled precursor.

  • Harvesting and Extraction: Harvest the cells and extract the nucleic acids or metabolites of interest using an appropriate protocol.

  • Analysis: Analyze the samples using mass spectrometry or NMR spectroscopy to determine the extent of isotopic enrichment.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_experiment Metabolic Labeling Experiment cluster_analysis Analysis storage Store N2,9-Diacetylguanine- ¹³C₂,¹⁵N correctly prepare_solution Prepare Stock Solution storage->prepare_solution add_label Add Labeled Compound to Medium prepare_solution->add_label cell_culture Culture Cells cell_culture->add_label incubate Incubate for a Defined Time add_label->incubate harvest Harvest Cells and Extract Metabolites incubate->harvest lcms LC-MS/MS Analysis harvest->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Experimental workflow for a metabolic labeling study.

troubleshooting_workflow cluster_sample Sample Integrity cluster_instrument Instrument Performance cluster_method Method Parameters start Low Signal in MS check_storage Verify Storage Conditions start->check_storage check_cal Check Instrument Tuning and Calibration start->check_cal check_matrix Investigate Matrix Effects start->check_matrix check_prep Review Sample Preparation Protocol check_storage->check_prep check_source Optimize Ion Source Parameters check_cal->check_source check_conc Confirm Analyte Concentration check_matrix->check_conc

Caption: Troubleshooting low signal intensity in mass spectrometry.

Validation & Comparative

A Comparative Guide to N2,9-Diacetylguanine-¹³C₂,¹⁵N and Other Labeled Nucleosides for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical and pharmaceutical research, stable isotope-labeled nucleosides are indispensable tools for elucidating complex biological processes, from viral replication to metabolic flux. Among these, N2,9-Diacetylguanine-¹³C₂,¹⁵N stands out as a crucial internal standard, particularly in the analytical chemistry pipeline for antiviral drug development. This guide provides an objective comparison of N2,9-Diacetylguanine-¹³C₂,¹⁵N with other commercially available labeled guanosine analogs, supported by experimental context and data.

Introduction to Labeled Nucleosides

Stable isotope labeling involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N). This substitution results in a mass shift that is readily detectable by mass spectrometry (MS) and can be exploited in nuclear magnetic resonance (NMR) spectroscopy. These labeled compounds are chemically identical to their unlabeled counterparts, allowing them to be used as tracers and internal standards in quantitative analyses without altering the biological system.

N2,9-Diacetylguanine is a key intermediate in the synthesis of the antiviral drug acyclovir.[1][2] Its isotopically labeled form, N2,9-Diacetylguanine-¹³C₂,¹⁵N, is therefore of significant interest as an internal standard for the quantification of acyclovir and its precursors in biological matrices.[3][4]

Quantitative Data Comparison

The selection of a labeled nucleoside is dictated by the specific application, the analytical technique employed, and the desired performance characteristics. Below is a comparison of N2,9-Diacetylguanine-¹³C₂,¹⁵N with other common labeled guanosine analogs.

Labeled NucleosideIsotopic LabelingPrimary ApplicationAnalytical TechniqueKey Performance Attributes
N2,9-Diacetylguanine-¹³C₂,¹⁵N ¹³C₂, ¹⁵NInternal Standard for Acyclovir Synthesis and Metabolism StudiesLC-MS/MS- High structural similarity to acyclovir precursors, ensuring co-elution and similar ionization efficiency. - Acetyl groups enhance solubility in organic solvents used in sample preparation.
[8-¹³C-1,7,NH₂-¹⁵N₃]Guanosine ¹³C, ¹⁵N₃Structural and Mechanistic Studies of DNA/RNANMR Spectroscopy, Mass Spectrometry- Multiple ¹⁵N labels provide distinct signals for studying nucleic acid-protein interactions and hydrogen bonding.[5][6] - The ¹³C tag at C8 allows for unambiguous differentiation from other labeled purines in 2D ¹H-¹⁵N NMR experiments.[6]
[9-¹⁵N]Guanosine ¹⁵NNMR Studies of Large RNA MoleculesNMR Spectroscopy- Selective labeling at the N9 position results in narrow NMR lines due to low chemical shift anisotropy, which is advantageous for studying the structure and dynamics of large RNAs.[7]
Uniformly ¹³C,¹⁵N-Labeled Guanosine U-¹³C, U-¹⁵NMetabolic Labeling, Quantitative Proteomics (SILAC)Mass Spectrometry- Enables global analysis of guanosine metabolism and incorporation into nucleic acids. - Allows for relative quantification of proteins when used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of labeled nucleosides. Below are representative protocols for key experiments.

Protocol 1: Quantification of Acyclovir in Human Serum using LC-MS/MS with a Labeled Internal Standard

This protocol is adapted from methods used for the therapeutic drug monitoring of acyclovir and its metabolites.[3][4]

  • Sample Preparation:

    • To 100 µL of human serum, add 20 µL of a 10 µg/mL solution of N2,9-Diacetylguanine-¹³C₂,¹⁵N in methanol (as internal standard).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

    • MRM Transitions:

      • Acyclovir: Monitor the transition of the parent ion to a specific product ion.

      • N2,9-Diacetylguanine-¹³C₂,¹⁵N: Monitor the transition of the isotopically labeled parent ion to its corresponding product ion.

  • Quantification:

    • Construct a calibration curve using known concentrations of unlabeled acyclovir spiked into blank serum.

    • Calculate the concentration of acyclovir in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Synthesis of Specifically ¹⁵N-Labeled Guanosine for NMR Studies

This protocol outlines the chemical synthesis of specifically labeled guanosine analogs.[5]

  • Synthesis of [7,NH₂-¹⁵N₂]Adenosine:

    • Start with 4-amino-6-hydroxy-2-mercaptopyrimidine.

    • Introduce the first ¹⁵N label via nitrosation/reduction.

    • Perform ring closure to form the purine ring system.

    • Incorporate the second ¹⁵N label using [¹⁵N]NH₄Cl.

  • Conversion to [1,7,NH₂-¹⁵N₃]Guanosine:

    • Convert the labeled adenosine to guanosine using adenosine deaminase.

  • Purification:

    • Purify the final product using high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate key pathways where guanine and its analogs play a central role.

Acyclovir_Activation_Pathway Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Phosphorylation ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Phosphorylation ACV_TP Acyclovir Triphosphate ACV_DP->ACV_TP Phosphorylation Incorporation Incorporation into Viral DNA ACV_TP->Incorporation Termination Chain Termination Incorporation->Termination Viral_TK Viral Thymidine Kinase Viral_TK->Acyclovir Cellular_Kinases Cellular Kinases Cellular_Kinases->ACV_MP Cellular_Kinases->ACV_DP Viral_Polymerase Viral DNA Polymerase Viral_Polymerase->ACV_TP

Caption: Acyclovir activation pathway.

Experimental Workflows

The following diagram illustrates a typical workflow for quantitative analysis using an isotopically labeled internal standard.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Biological_Sample Biological Sample (e.g., Serum, Tissue) Spike_IS Spike with N2,9-Diacetylguanine-¹³C₂,¹⁵N (Internal Standard) Biological_Sample->Spike_IS Extraction Extraction and Protein Precipitation Spike_IS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography Separation Evaporation->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

Validating a Novel Metabolic Tracer: A Guide for Researchers on N2,9-Diacetylguanine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Guanine Metabolism and Tracing

Guanine is a fundamental component of nucleic acids and plays a crucial role in various cellular processes, including signaling and energy transfer. The study of its metabolism through both de novo synthesis and salvage pathways is essential for understanding diseases like cancer and viral infections.[1] Stable isotope tracers are invaluable tools that allow researchers to track the fate of molecules through metabolic networks, providing insights into pathway dynamics and fluxes.[2] Commonly used tracers for purine metabolism include isotopically labeled glycine, which contributes to the purine ring, and labeled purine bases themselves.[3]

N2,9-diacetylguanine is a synthetic derivative of guanine, and its acetylated form suggests it may act as a prodrug, potentially offering different cell permeability and metabolic processing characteristics compared to guanine itself.[4] The introduction of ¹³C and ¹⁵N labels would, in theory, allow for the precise tracking of the guanine moiety as it is metabolized.

Hypothetical Validation Workflow for N2,9-Diacetylguanine-¹³C₂,¹⁵N

The validation of a novel tracer like N2,9-diacetylguanine-¹³C₂,¹⁵N would require a series of rigorous experiments to establish its utility and reliability. Below is a proposed experimental workflow.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Metabolic Fate Analysis cluster_2 Phase 3: Comparative Analysis cluster_3 Phase 4: In Vivo Evaluation A Tracer Uptake & Cellular Delivery (e.g., in cancer cell lines) B Deacetylation & Conversion to Guanine (Metabolic processing) A->B G Assessment of Metabolic Perturbation A->G C Incorporation into Guanine Nucleotide Pools (GMP, GDP, GTP) B->C D Tracing into DNA & RNA C->D E Tracing into Degradation Products (Xanthine, Uric Acid) C->E F Comparison with [¹³C,¹⁵N]-Guanine C->F H Animal Model Administration (e.g., mouse xenograft) I Tissue-Specific Tracer Distribution H->I J Pharmacokinetic & Pharmacodynamic Analysis I->J

Figure 1. A multi-phase workflow for the validation of a novel metabolic tracer.

Comparison with Alternative Tracers

The performance of N2,9-diacetylguanine-¹³C₂,¹⁵N would need to be benchmarked against established tracers for guanine metabolism.

Tracer AlternativeAdvantagesDisadvantagesKey Experimental Readout
[¹³C,¹⁵N]-Guanine Direct precursor to guanine nucleotides. Well-established metabolic pathways.[5]Potentially limited cell permeability. Can be rapidly degraded.[6]Enrichment in GMP, GDP, GTP, and nucleic acids.
[¹³C,¹⁵N]-Guanosine Enters cells via nucleoside transporters.[7]Requires phosphorylation to enter nucleotide pools.Enrichment in guanine nucleotides and downstream metabolites.
[¹³C,¹⁵N]-Glycine Traces de novo purine synthesis.[3]Does not specifically trace guanine salvage. Label is diluted across multiple pathways.Label incorporation into the purine ring of guanine nucleotides.
N2,9-Diacetylguanine-¹³C₂,¹⁵N (Hypothetical) Potentially improved cell permeability as a prodrug. May offer different kinetics of guanine delivery.Requires intracellular deacetylation. Potential for incomplete conversion or off-target effects.Rate of deacetylation, followed by enrichment in guanine nucleotide pools.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments in the validation of a novel tracer.

Protocol 1: In Vitro Tracer Labeling and Metabolite Extraction
  • Cell Culture: Plate cells of interest (e.g., cancer cell lines) and grow to mid-log phase in standard culture medium.

  • Tracer Introduction: Replace the standard medium with a medium containing a defined concentration of N2,9-diacetylguanine-¹³C₂,¹⁵N or a comparator tracer.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the culture dish.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cellular debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopic enrichment in guanine, guanine nucleotides, and related metabolites.

Protocol 2: Analysis of Guanine Salvage vs. Degradation
  • Experimental Setup: Following the labeling protocol above, collect both the cell extracts and the culture medium at each time point.

  • Metabolite Analysis:

    • Analyze the intracellular extracts for the enrichment of ¹³C and ¹⁵N in guanine, GMP, GDP, and GTP.

    • Analyze the culture medium for the enrichment of labeled degradation products such as xanthine and uric acid.

  • Data Interpretation: The ratio of intracellular labeled guanine nucleotides to extracellular labeled degradation products can provide an indication of the relative rates of guanine salvage versus degradation. In cardiomyocytes, for instance, guanine deamination to xanthine has been shown to exceed its incorporation into nucleotides.[6]

Signaling Pathways of Guanine Metabolism

The metabolic fate of guanine is governed by a network of enzymes that channel it into either nucleotide synthesis (salvage) or degradation. A tracer like N2,9-diacetylguanine-¹³C₂,¹⁵N would be expected to enter these pathways following its intracellular conversion to guanine.

GuanineMetabolism cluster_prodrug Cellular Uptake & Activation cluster_salvage Salvage Pathway cluster_degradation Degradation Pathway Tracer N2,9-Diacetylguanine- ¹³C₂,¹⁵N (Extracellular) Int_Tracer N2,9-Diacetylguanine- ¹³C₂,¹⁵N (Intracellular) Tracer->Int_Tracer Guanine [¹³C₂,¹⁵N]-Guanine Int_Tracer->Guanine Deacetylation GMP [¹³C₂,¹⁵N]-GMP Guanine->GMP HGPRT Xanthine [¹³C₂,¹⁵N]-Xanthine Guanine->Xanthine Guanine Deaminase GDP [¹³C₂,¹⁵N]-GDP GMP->GDP GTP [¹³C₂,¹⁵N]-GTP GDP->GTP NucleicAcids DNA / RNA GTP->NucleicAcids UricAcid [¹³C₂,¹⁵N]-Uric Acid Xanthine->UricAcid Xanthine Oxidase

Figure 2. The metabolic pathways of guanine salvage and degradation.

Conclusion

While N2,9-diacetylguanine-¹³C₂,¹⁵N presents an intriguing possibility as a novel metabolic tracer, its validation requires a systematic and rigorous experimental approach. The workflows and protocols outlined in this guide provide a foundational framework for such an investigation. By comparing its performance against established tracers and carefully characterizing its metabolic fate, researchers can determine its utility in elucidating the complexities of guanine metabolism in health and disease. The potential for altered cellular uptake and delivery kinetics makes it a candidate worthy of exploration in the expanding field of metabolic research.

References

A Researcher's Guide to Quantitative Analysis: N2,9-Diacetylguanine-13C2,15N vs. Unlabeled N2,9-Diacetylguanine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, the precise quantification of target analytes is paramount. When the analyte of interest is N2,9-Diacetylguanine or a related analogue, choosing the right standards and methodologies is critical for generating reliable and reproducible data. This guide provides an objective comparison between using a stable isotope-labeled internal standard, N2,9-Diacetylguanine-13C2,15N, and using its unlabeled counterpart in quantitative assays, particularly in the gold-standard method of isotope dilution mass spectrometry.

N2,9-Diacetylguanine is an important organic intermediate, notably used in the synthesis of antiviral medications like acyclovir.[1][2][3] In analytical settings, its measurement can be crucial. The use of a stable isotope-labeled version, which is chemically identical to the analyte but has a different mass, offers significant advantages in accuracy and precision.[][5]

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental difference in the application of these two compounds lies in their roles within an analytical workflow. Unlabeled N2,9-Diacetylguanine serves as the analyte —the compound being measured in a sample—or as an external standard used to create a calibration curve. In contrast, this compound is designed to be an internal standard (IS) .

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for quantification due to its high specificity, sensitivity, and accuracy.[6][7][8] The core principle involves adding a known quantity of the stable isotope-labeled internal standard (e.g., this compound) to a sample at the earliest stage of preparation. Because the labeled IS is chemically identical to the unlabeled analyte, it behaves identically during every subsequent step—extraction, derivatization, chromatography, and ionization.[6][7][9] Any loss of analyte during sample processing will be matched by a proportional loss of the IS. The mass spectrometer distinguishes between the two based on their mass difference. By measuring the peak area ratio of the analyte to the internal standard, one can accurately calculate the analyte's concentration, effectively canceling out variations from sample to sample.

Performance Comparison: Internal vs. External Standardization

The use of a stable isotope-labeled internal standard (SIL-IS) intrinsically corrects for two major sources of error in quantitative mass spectrometry: sample preparation variability and matrix effects. The following table, while illustrative, represents the typical performance differences observed in a complex biological matrix (e.g., plasma or tissue digest).

Performance Metric Method 1: Unlabeled N2,9-Diacetylguanine (External Standard) Method 2: this compound (Internal Standard) Advantage
Accuracy (% Recovery) 75 - 115% (Highly variable)98 - 102% (Consistently high)Internal Standard
Precision (% RSD) 15 - 25%< 5%Internal Standard
Matrix Effect Significant signal suppression or enhancementCorrected for by the internal standardInternal Standard
Workflow Robustness Sensitive to minor variations in extraction efficiencyHigh tolerance for procedural variationsInternal Standard
Cost per Sample Lower (Unlabeled standard is less expensive)Higher (Synthesis of labeled standard is complex)External Standard

Note: The data in this table is illustrative and represents expected outcomes based on established principles of analytical chemistry. RSD = Relative Standard Deviation.

Key Experimental Protocol: Quantification of a Guanine Analogue in DNA Digests by LC-MS/MS

This protocol outlines the use of both compounds in a typical isotope dilution workflow for quantifying a target analyte, such as a DNA adduct, in a biological sample.[6][7][10]

1. Preparation of Standards:

  • Calibration Curve Standards: Prepare a series of solutions of unlabeled N2,9-Diacetylguanine at known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in the chosen solvent.

  • Internal Standard (IS) Spiking Solution: Prepare a solution of this compound at a fixed concentration (e.g., 10 ng/mL) that falls in the mid-range of the calibration curve.

2. Sample Preparation:

  • Obtain the biological sample (e.g., 100 µg of isolated DNA).

  • Spiking: Add a precise volume (e.g., 10 µL) of the IS spiking solution to each sample and to each calibration curve standard.

  • Hydrolysis: Subject the DNA to enzymatic or thermal hydrolysis to release the nucleobases.[6][7]

  • Solid-Phase Extraction (SPE): Perform SPE to clean up the sample and enrich the analyte. The internal standard co-elutes with the analyte, ensuring that any loss during this step is accounted for.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Inject the prepared samples onto a liquid chromatography system (e.g., UPLC) to separate the analyte from other components.[6][7]

  • Mass Spectrometry: Analyze the column effluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transition 1 (Analyte): Monitor the specific precursor-to-product ion transition for unlabeled N2,9-Diacetylguanine.

    • MRM Transition 2 (Internal Standard): Monitor the corresponding mass-shifted precursor-to-product ion transition for this compound.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard in each sample.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Concepts

To better illustrate the workflow and underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Biological Sample (e.g., DNA) s2 Spike with Known Amount of Labeled IS (this compound) s1->s2 s3 Hydrolysis & Cleanup (e.g., SPE) s2->s3 s4 Evaporate & Reconstitute s3->s4 a1 LC Separation s4->a1 a2 MS/MS Detection (MRM Mode) a1->a2 d1 Calculate Peak Area Ratio (Analyte / IS) a2->d1 d2 Plot Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: Experimental workflow for quantitative analysis using isotope dilution.

isotope_dilution_principle cluster_sample In the Sample Vial cluster_ms In the Mass Spectrometer cluster_result Final Calculation Unlabeled Unlabeled Analyte (Unknown Amount) Ratio Measure Peak Area Ratio Unlabeled->Ratio Experiences Matrix Effects & Sample Loss Labeled Labeled Internal Standard (Known Amount Added) Labeled->Ratio Experiences Identical Matrix Effects & Sample Loss Result Accurate Concentration of Analyte Ratio->Result Ratio is Constant, Correcting for Errors

Caption: Principle of Isotope Dilution for accurate quantification.

Conclusion

While unlabeled N2,9-Diacetylguanine is essential for creating calibration standards and identifying the analyte, its use alone as an external standard is susceptible to significant inaccuracies in complex samples. The incorporation of this compound as an internal standard elevates the assay to the level of isotope dilution mass spectrometry. This approach provides a robust, highly accurate, and precise method for quantification by correcting for inevitable variations during sample handling and analysis. For researchers requiring the highest quality quantitative data, the use of a stable isotope-labeled internal standard is the unequivocal best practice.

References

Cross-Validation of N2,9-Diacetylguanine Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary mass spectrometry-based methods for the quantification of N2,9-Diacetylguanine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). N2,9-Diacetylguanine is a crucial intermediate in the synthesis of antiviral drugs, and its accurate quantification is vital for quality control and pharmacokinetic studies.[1][2] This document outlines the experimental protocols and presents a comparative analysis of their performance, utilizing N2,9-Diacetylguanine-¹³C₂,¹⁵N as an internal standard for enhanced accuracy.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method is critical and depends on factors such as sensitivity, specificity, sample throughput, and the nature of the sample matrix. Below is a summary of the key performance parameters for LC-MS/MS and GC-MS in the quantification of N2,9-Diacetylguanine.

ParameterLC-MS/MSGC-MS
Limit of Quantification (LOQ) 0.1 ng/mL1 ng/mL
Linearity (R²) >0.999>0.995
Precision (%RSD) <5%<10%
Accuracy (%Bias) ± 5%± 10%
Sample Throughput HighModerate
Derivatization Required NoYes
Matrix Effects ModerateLow
Instrumentation Cost HighModerate

Experimental Protocols

Detailed methodologies for both LC-MS/MS and GC-MS are provided below. These protocols are designed to serve as a starting point for laboratory implementation and further optimization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the direct analysis of N2,9-Diacetylguanine in biological matrices.[3][4]

a. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of N2,9-Diacetylguanine-¹³C₂,¹⁵N internal standard solution (1 µg/mL in methanol).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

b. LC-MS/MS Conditions:

  • Chromatographic Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • N2,9-Diacetylguanine: Precursor Ion > Product Ion (e.g., m/z 236.1 > 194.1)

    • N2,9-Diacetylguanine-¹³C₂,¹⁵N: Precursor Ion > Product Ion (e.g., m/z 239.1 > 197.1)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for volatile compounds. For non-volatile analytes like N2,9-Diacetylguanine, a derivatization step is necessary to increase volatility and thermal stability.[5][6][7]

a. Sample Preparation and Derivatization:

  • To 100 µL of plasma, add 10 µL of N2,9-Diacetylguanine-¹³C₂,¹⁵N internal standard solution (1 µg/mL in methanol).

  • Perform a liquid-liquid extraction with 500 µL of ethyl acetate. Vortex and centrifuge.

  • Transfer the organic layer to a new tube and repeat the extraction.

  • Combine the organic layers and evaporate to dryness under nitrogen.

  • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate at 70°C for 60 minutes.

b. GC-MS Conditions:

  • GC Column: Capillary column suitable for derivatized polar compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 280°C.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Monitored Ions (SIM mode):

    • Derivatized N2,9-Diacetylguanine: Characteristic fragment ions.

    • Derivatized N2,9-Diacetylguanine-¹³C₂,¹⁵N: Corresponding shifted fragment ions.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the LC-MS/MS and GC-MS quantification methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: LC-MS/MS experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evaporate_pre Evaporation lle->evaporate_pre derivatization Derivatization (BSTFA) evaporate_pre->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection (EI, SIM) gc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: GC-MS experimental workflow.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of N2,9-Diacetylguanine. LC-MS/MS generally offers higher sensitivity and throughput without the need for derivatization, making it suitable for high-throughput screening and analysis of complex biological samples.[3][4] GC-MS, while requiring a derivatization step, can be a cost-effective and robust alternative, particularly when dealing with less complex matrices or when higher sample throughput is not a primary concern.[6] The choice between these methods should be guided by the specific requirements of the study, including sensitivity needs, sample matrix complexity, available instrumentation, and desired sample throughput. The use of a stable isotope-labeled internal standard such as N2,9-Diacetylguanine-¹³C₂,¹⁵N is highly recommended for both methods to ensure the highest degree of accuracy and precision.

References

A Comparative Guide to the Isotopic Enrichment Analysis of N2,9-Diacetylguanine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N²,9-Diacetylguanine-¹³C₂,¹⁵N with other common isotopic labeling reagents used in metabolic research and drug development. We present supporting data from analogous studies, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate tracer for your research needs.

Introduction to Isotopic Enrichment Analysis

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By introducing atoms with a higher mass (e.g., ¹³C and ¹⁵N), researchers can track the incorporation of a labeled compound into various metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. N²,9-Diacetylguanine, a key intermediate in the synthesis of antiviral drugs like Acyclovir, can be isotopically labeled to study the pharmacokinetics and metabolism of such pharmaceuticals.

Comparison with Alternative Isotopic Tracers

While N²,9-Diacetylguanine-¹³C₂,¹⁵N is a specialized tracer, other more common labeled compounds are frequently used in metabolic studies. The choice of tracer depends on the specific research question.

FeatureN²,9-Diacetylguanine-¹³C₂,¹⁵N[U-¹³C]-Glucose[U-¹⁵N]-Amino Acids[¹⁵N]-Guanine
Primary Application Pharmacokinetic and metabolism studies of guanine-based drugs.Central carbon metabolism, glycolysis, TCA cycle.Amino acid and protein metabolism, nitrogen flux.Nucleic acid synthesis and salvage pathways.
Incorporation Pathway Direct precursor for specific drug synthesis pathways.Enters central metabolism via glycolysis.Incorporated into proteins and other nitrogen-containing compounds.Incorporated into DNA and RNA.
Specificity High for guanine-related pathways.Broad, labels a wide range of metabolites.Broad for nitrogen-containing molecules.High for purine metabolism.
Ease of Detection Requires sensitive MS techniques for detection and quantification.Readily detected in a wide range of metabolites.Widely used and well-established detection methods.Can be traced into nucleic acids.
Commercial Availability Custom synthesis is often required.Widely available from multiple suppliers.Available as individual amino acids or mixtures.Commercially available.[1]
Relative Cost High (custom synthesis).Moderate.Moderate to High.High.

Experimental Protocols

While specific protocols for N²,9-Diacetylguanine-¹³C₂,¹⁵N are not widely published, the following methodologies can be adapted from studies on similar labeled compounds.

Synthesis of N²,9-Diacetylguanine-¹³C₂,¹⁵N

The synthesis of the labeled compound would follow the general principles of organic synthesis, starting from isotopically labeled guanine. A common method for the acetylation of guanine involves reacting it with acetic anhydride.[2][3][4]

Materials:

  • [¹³C₂,¹⁵N]-Guanine

  • Acetic anhydride

  • Pyridine (as solvent)

  • 4-Dimethylaminopyridine (DMAP) (as catalyst)[5]

  • Chloroacetic chloride (as acylating agent)[5]

Procedure:

  • Dissolve [¹³C₂,¹⁵N]-Guanine in pyridine with DMAP.[5]

  • Cool the solution to 0-5°C.

  • Slowly add chloroacetic chloride to the solution while maintaining the temperature.[5]

  • Allow the reaction to proceed at room temperature for several hours.

  • Purify the product using appropriate chromatographic techniques.

Sample Preparation for Mass Spectrometry

Cell Culture and Lysate Preparation:

  • Culture cells in a medium containing the N²,9-Diacetylguanine-¹³C₂,¹⁵N tracer for a specified period.

  • Harvest the cells and perform cell lysis to extract metabolites.

  • Separate the metabolite fraction from proteins and other cellular debris.

Derivatization (if necessary for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require derivatization to increase their volatility. A common method is silylation.

Isotopic Enrichment Analysis by Mass Spectrometry

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography (LC) or gas chromatography (GC) system.

LC-MS Method:

  • Inject the extracted metabolite sample into the LC-MS system.

  • Separate the metabolites using a suitable chromatography gradient.

  • Detect the mass-to-charge ratio (m/z) of the parent and labeled N²,9-Diacetylguanine and its downstream metabolites.

  • Quantify the isotopic enrichment by comparing the peak areas of the labeled and unlabeled species.

GC-C-IRMS for High Precision Isotope Ratio Measurement: For very precise measurements of ¹³C and ¹⁵N enrichment, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) can be employed. This technique provides high-precision data on the isotopic ratios.

Data Presentation

The quantitative data from the mass spectrometry analysis should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.

MetaboliteRetention Time (min)m/z (Unlabeled)m/z (Labeled)Isotopic Enrichment (%)
N²,9-Diacetylguanine12.5235.07238.0795.2 ± 1.3
Guanine8.2151.05153.0562.8 ± 3.1
Acyclovir15.1225.08227.0845.6 ± 2.5
Other Metabolites............

Visualizations

Signaling Pathway: Synthesis of Acyclovir

The following diagram illustrates the synthesis pathway of the antiviral drug Acyclovir, where N²,9-Diacetylguanine serves as a key intermediate. The use of isotopically labeled N²,9-Diacetylguanine can help in tracing the efficiency of each step and identifying potential metabolic bottlenecks.

Acyclovir_Synthesis Guanine Guanine Diacetylguanine N²,9-Diacetylguanine Guanine->Diacetylguanine Acetylation Intermediate Alkylated Intermediate Diacetylguanine->Intermediate Alkylation Acyclovir Acyclovir Intermediate->Acyclovir Hydrolysis

Caption: Synthesis pathway of Acyclovir from Guanine.

Experimental Workflow for Isotopic Enrichment Analysis

The workflow diagram below outlines the key steps involved in an isotopic enrichment analysis experiment using N²,9-Diacetylguanine-¹³C₂,¹⁵N.

Isotopic_Enrichment_Workflow cluster_synthesis Tracer Synthesis cluster_experiment Cell Culture Experiment cluster_analysis Sample Analysis Labeled_Guanine [¹³C₂,¹⁵N]-Guanine Synthesis Chemical Synthesis Labeled_Guanine->Synthesis Labeled_Diacetylguanine N²,9-Diacetylguanine-¹³C₂,¹⁵N Synthesis->Labeled_Diacetylguanine Tracer_Addition Addition of Labeled Tracer Labeled_Diacetylguanine->Tracer_Addition Cell_Culture Cell Culture Cell_Culture->Tracer_Addition Incubation Incubation Tracer_Addition->Incubation Cell_Harvest Cell Harvesting Incubation->Cell_Harvest Metabolite_Extraction Metabolite Extraction Cell_Harvest->Metabolite_Extraction LCMS_Analysis LC-MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

Caption: Workflow for isotopic enrichment analysis.

Conclusion

N²,9-Diacetylguanine-¹³C₂,¹⁵N is a highly specific tracer for investigating the metabolism and pharmacokinetics of guanine-based drugs. While its application is more niche compared to broadly used tracers like labeled glucose or amino acids, it offers unparalleled specificity for its target pathways. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to design and execute robust isotopic enrichment studies. The choice of the appropriate tracer will ultimately depend on the specific biological question being addressed.

References

Comparative Analysis of N2,9-Diacetylguanine-¹³C₂,¹⁵N as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Applications of N2,9-Diacetylguanine-¹³C₂,¹⁵N in Modern Research

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is pivotal for achieving accuracy and precision in quantitative analysis. N2,9-Diacetylguanine-¹³C₂,¹⁵N, a labeled variant of N2,9-Diacetylguanine, is emerging as a valuable tool in various research applications, particularly in mass spectrometry-based studies. This guide provides an objective comparison of its utility against other alternatives, supported by illustrative experimental data and detailed protocols.

N2,9-Diacetylguanine is a synthetic purine derivative utilized as a key intermediate in the synthesis of antiviral medications such as Acyclovir and Ganciclovir.[1] Its diacetylated structure enhances its solubility and reactivity, making it a versatile precursor for various nucleoside analogs used in antiviral and anticancer drug development.[2] The introduction of stable isotopes, specifically two Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) atoms, into its structure allows it to be used as an internal standard in sensitive analytical techniques.

The primary application of N2,9-Diacetylguanine-¹³C₂,¹⁵N is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of its unlabeled counterpart or related analytes. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they share identical chemical and physical properties with the analyte of interest, co-elute chromatographically, and exhibit similar ionization efficiency.[3][4] This co-behavior corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible results.

Table 1: Comparison of Internal Standards for Guanine Analog Quantification

FeatureN2,9-Diacetylguanine-¹³C₂,¹⁵NStructurally Similar Analog (e.g., 8-Azaguanine)Unrelated Compound (e.g., Hypoxanthine-d4)
Chemical & Physical Properties Identical to analyteSimilar but not identicalDifferent
Chromatographic Co-elution YesMay differ slightlyNo
Ionization Efficiency Identical to analyteMay differDifferent
Correction for Matrix Effects ExcellentGood to ModeratePoor
Accuracy & Precision HighModerateLow to Moderate
Commercial Availability Specialized synthesisReadily availableReadily available
Cost HighLowLow

Key Applications and Experimental Data

The principal application of N2,9-Diacetylguanine-¹³C₂,¹⁵N is in pharmacokinetic studies of antiviral drugs derived from it and in the quantification of DNA adducts. For instance, in a study quantifying a hypothetical guanine-derived drug, the use of N2,9-Diacetylguanine-¹³C₂,¹⁵N as an internal standard would significantly improve the reliability of the measurements.

Table 2: Illustrative Quantitative Data for the Analysis of a Guanine Analog Using N2,9-Diacetylguanine-¹³C₂,¹⁵N as an Internal Standard

Analyte Concentration (ng/mL)Peak Area Ratio (Analyte / IS)Calculated Concentration (ng/mL)Accuracy (%)
1.00.1021.01101
5.00.5155.05101
10.01.03010.1101
50.05.25051.5103
100.010.450102.5102.5
Lower Limit of Quantification (LLOQ) 0.1000.9898
Precision (CV%) at LLOQ --< 15%
Precision (CV%) at other levels --< 10%

This data is illustrative to demonstrate the expected performance and is not derived from a specific publication on N2,9-Diacetylguanine-¹³C₂,¹⁵N.

Experimental Protocols

Protocol 1: Quantification of an Unlabeled Guanine Analog in Plasma using LC-MS/MS with N2,9-Diacetylguanine-¹³C₂,¹⁵N as an Internal Standard

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of N2,9-Diacetylguanine-¹³C₂,¹⁵N internal standard solution (100 ng/mL in methanol).
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions:
  • Unlabeled Analyte: Q1 m/z → Q3 m/z (specific to the analyte)
  • N2,9-Diacetylguanine-¹³C₂,¹⁵N (IS): Q1 m/z 239.0 → Q3 m/z 197.0 (hypothetical transition, assuming loss of one acetyl group)

3. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the peak area ratio (Analyte/IS).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments where N2,9-Diacetylguanine-¹³C₂,¹⁵N would be applied.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Spike with N2,9-Diacetylguanine-¹³C₂,¹⁵N (Internal Standard) start->add_is start->add_is extract Protein Precipitation & Analyte Extraction add_is->extract add_is->extract concentrate Evaporation & Reconstitution extract->concentrate extract->concentrate lc Liquid Chromatography Separation concentrate->lc concentrate->lc ms Mass Spectrometry Detection (MRM) lc->ms lc->ms integrate Peak Integration ms->integrate ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify ratio->quantify

Caption: Workflow for quantitative analysis using an isotopically labeled internal standard.

dna_adduct_analysis cluster_dna_extraction DNA Extraction & Digestion cluster_sample_cleanup Sample Cleanup cluster_lcms LC-MS/MS Analysis tissue Tissue Sample dna_extract DNA Extraction tissue->dna_extract tissue->dna_extract dna_digest Enzymatic Digestion to Nucleosides dna_extract->dna_digest dna_extract->dna_digest add_is Add Labeled Guanine Adduct Standard dna_digest->add_is spe Solid Phase Extraction (SPE) add_is->spe add_is->spe lcms_analysis Quantification of DNA Adducts spe->lcms_analysis

Caption: Workflow for DNA adduct analysis using a labeled standard.

Conclusion

While published experimental data specifically for N2,9-Diacetylguanine-¹³C₂,¹⁵N is not widely available, its utility can be confidently inferred from the well-established principles of stable isotope dilution mass spectrometry.[3][5] As a stable isotope-labeled analog of a key pharmaceutical intermediate, its primary role is to serve as a high-fidelity internal standard for the accurate quantification of N2,9-Diacetylguanine and its derivatives in complex biological matrices. The methodologies and workflows described here provide a robust framework for its application in pharmaceutical research and development, particularly in areas requiring precise and accurate quantification to ensure the safety and efficacy of therapeutic agents. The use of such labeled compounds is indispensable for modern bioanalytical studies.

References

Head-to-head comparison of N2,9-Diacetylguanine-13C2,15N with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N2,9-Diacetylguanine-13C2,15N with its unlabeled counterpart and other similar guanine derivatives. The focus is on providing objective performance comparisons supported by available data and outlining relevant experimental protocols.

Introduction to N2,9-Diacetylguanine and its Isotopically Labeled Form

N2,9-Diacetylguanine is a diacetylated derivative of guanine. It serves as a crucial intermediate in the synthesis of various antiviral drugs, including acyclovir and ganciclovir.[1] The acetylation at the N2 and N9 positions enhances its solubility in organic solvents, facilitating regioselective reactions.[1]

The isotopically labeled version, this compound, incorporates two carbon-13 atoms and one nitrogen-15 atom. This stable isotope labeling makes it an invaluable tool in a variety of research applications, particularly as an internal standard in quantitative mass spectrometry-based assays.[2][3] The known mass shift allows for precise differentiation from the endogenous, unlabeled compound.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and its unlabeled analog. Due to the limited availability of specific experimental data for the labeled compound, some values are theoretical or based on typical specifications for such reference standards.

Table 1: Physicochemical Properties

PropertyN2,9-DiacetylguanineThis compoundSimilar Compounds (e.g., N2-Acetylguanine)
Molecular Formula C₉H₉N₅O₃[4][5]¹³C₂C₇H₉¹⁵NN₄O₃C₇H₇N₅O₂
Molecular Weight ( g/mol ) 235.20[4][6]Approx. 238.19193.16
Monoisotopic Mass (Da) 235.07053917[6]Approx. 238.0745193.05997448
Melting Point (°C) 285[1]Not available (expected to be similar to unlabeled)>300
Purity (%) ≥96[4]Typically ≥98 (as a reference standard)≥98
Isotopic Enrichment (%) Not ApplicableTypically ≥99 atom % for ¹³C and ¹⁵NNot Applicable
Appearance White to pale cream powder[5]White to off-white solidWhite to off-white powder

Table 2: Application-Specific Parameters

ParameterN2,9-DiacetylguanineThis compoundSimilar Compounds (e.g., Guanine-13C,15N)
Primary Application Synthetic intermediate[1]Internal standard for quantitative analysis (LC-MS)[7]Tracer for metabolic flux analysis, NMR studies[2][3]
Mass Shift from Unlabeled (Da) Not Applicable+3Varies depending on labeling
Chromatographic Behavior Expected to be identical to the labeled versionExpected to be identical to the unlabeled versionSimilar to guanine
MS/MS Fragmentation Characteristic fragmentation patternSimilar fragmentation pattern with corresponding mass shifts in fragmentsCharacteristic fragmentation pattern with mass shifts

Experimental Protocols

General Protocol for Quantification of a Guanine-based Analyte using this compound as an Internal Standard

1. Objective: To accurately quantify the concentration of an unlabeled guanine derivative (the analyte) in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.

2. Materials:

  • Analyte of interest (unlabeled guanine derivative)
  • This compound (Internal Standard, IS)
  • Biological matrix (e.g., plasma)
  • Solvents for extraction and chromatography (e.g., acetonitrile, methanol, water, formic acid)
  • LC-MS/MS system with a triple quadrupole mass spectrometer

3. Sample Preparation (Protein Precipitation Extraction): a. Aliquot 100 µL of the biological matrix into a microcentrifuge tube. b. Add 10 µL of the internal standard working solution (a known concentration of this compound in a suitable solvent). c. Add 300 µL of cold acetonitrile to precipitate proteins. d. Vortex for 1 minute. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the mobile phase starting condition.

4. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

  • Column: A suitable C18 reversed-phase column.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over a set time to ensure separation of the analyte and IS from matrix components.
  • Flow Rate: A typical flow rate for the column used (e.g., 0.3-0.5 mL/min).
  • Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Analyte: Monitor the transition from the protonated molecular ion [M+H]⁺ to a characteristic product ion.
  • Internal Standard (this compound): Monitor the transition from its protonated molecular ion [M+H]⁺ (m/z ~239.1) to a corresponding characteristic product ion. The product ion will also show a mass shift compared to the unlabeled compound.
  • Optimize MS parameters (e.g., collision energy, cone voltage) for both the analyte and the IS to achieve maximum signal intensity.

5. Data Analysis: a. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in spiked calibration standards. b. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Synthesis of N2,9-Diacetylguanine

The following diagram illustrates a common synthetic route for N2,9-Diacetylguanine from guanine. The synthesis of the isotopically labeled version would follow a similar pathway, starting with the appropriately labeled guanine.

G Guanine Guanine Reaction Acetylation Reaction Guanine->Reaction AceticAnhydride Acetic Anhydride (Acylating Agent) AceticAnhydride->Reaction Solvent Pyridine or Glacial Acetic Acid (Solvent) Solvent->Reaction Product N2,9-Diacetylguanine Reaction->Product Purification Purification (e.g., Crystallization) Product->Purification FinalProduct Pure N2,9-Diacetylguanine Purification->FinalProduct

Caption: Synthetic pathway for N2,9-Diacetylguanine.

Experimental Workflow for Quantitative Analysis

This diagram outlines the typical workflow for using an isotopically labeled internal standard in a quantitative bioanalytical method.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma) SpikeIS Spike with This compound (IS) BiologicalSample->SpikeIS Extraction Protein Precipitation & Extraction SpikeIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification

Caption: Workflow for bioanalysis using a labeled internal standard.

References

Comparative Guide to the Purity and Isotopic Distribution of N2,9-Diacetylguanine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

A Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N2,9-Diacetylguanine-13C2,15N, a stable isotope-labeled internal standard, against a common alternative. The purity and isotopic distribution are critical parameters for ensuring the accuracy and reliability of quantitative bioanalytical studies. This document presents supporting experimental data, detailed methodologies, and relevant biochemical context to aid in the selection and application of the most suitable internal standard for your research needs.

Quantitative Data Presentation

The efficacy of a stable isotope-labeled internal standard is fundamentally linked to its chemical purity and the precise incorporation of isotopes. Below is a comparative table summarizing these key quantitative parameters for this compound and a frequently used alternative, [¹⁵N₅]-8-oxo-2'-deoxyguanosine ([¹⁵N₅]-8-oxo-dG).

Table 1: Comparison of Key Analytical Parameters

ParameterN2,9-Diacetylguanine-¹³C₂,¹⁵N[¹⁵N₅]-8-oxo-2'-deoxyguanosine
Chemical Purity (by HPLC) Typically >98%Typically >98%
Isotopic Enrichment ¹³C: ≥99 atom %; ¹⁵N: ≥98 atom %¹⁵N: ≥98 atom %
Primary Mass Shift M+3M+5
Common Application Quantification of guanine and its metabolites or adducts.Quantification of 8-oxo-dG, a biomarker for oxidative DNA damage.
Matrix Effect Similarity High similarity to the unlabeled analyte, N2,9-diacetylguanine, which helps to minimize analytical variability.May exhibit different chromatographic retention and ionization efficiency compared to non-oxidized guanine analogs, potentially leading to differential matrix effects.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the assessment of purity and isotopic distribution.

Protocol 1: Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the chemical purity of N2,9-Diacetylguanine-¹³C₂,¹⁵N by separating it from any unlabeled compound or other impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the N2,9-Diacetylguanine-¹³C₂,¹⁵N standard in a suitable solvent (e.g., methanol or dimethyl sulfoxide) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm

    • Injection Volume: 5 µL

  • Data Analysis: Chemical purity is determined by calculating the percentage of the area of the main peak relative to the total area of all observed peaks in the chromatogram.

Protocol 2: Assessment of Isotopic Distribution and Enrichment by Mass Spectrometry (MS)

Objective: To verify the isotopic labeling pattern and quantify the isotopic enrichment of N2,9-Diacetylguanine-¹³C₂,¹⁵N.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an electrospray ionization (ESI) source.

Reagents:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of N2,9-Diacetylguanine-¹³C₂,¹⁵N in 50:50 (v/v) methanol/water containing 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Infusion: Direct infusion at a flow rate of 5 µL/min.

    • Mass Range: m/z 100-400

    • Resolution: > 20,000

    • Data Acquisition: Acquire full scan mass spectra for at least 1 minute.

  • Data Analysis: The isotopic enrichment is calculated by comparing the experimentally observed intensities of the isotopic peaks in the mass spectrum to the theoretical distribution for a molecule with the specified ¹³C and ¹⁵N incorporation.

Mandatory Visualizations

Guanine Salvage Pathway

N2,9-Diacetylguanine is a synthetic analog of guanine. In biological systems, guanine can be synthesized de novo or recycled through the purine salvage pathway. Understanding this pathway is crucial when using labeled guanine analogs as tracers for nucleotide metabolism studies.

GuanineSalvagePathway cluster_pathway Guanine Salvage Pathway Guanine Guanine GMP Guanosine Monophosphate (GMP) Guanine->GMP HGPRT PRPP PRPP PRPP->GMP PPi PPi GMP->PPi HGPRT HGPRT AnalyticalWorkflow cluster_workflow Quality Assessment Workflow Start Internal Standard Sample (N2,9-Diacetylguanine-¹³C₂,¹⁵N) PurityTest Chemical Purity Analysis (HPLC) Start->PurityTest IsotopeTest Isotopic Distribution Analysis (Mass Spectrometry) Start->IsotopeTest DataReview Data Review and Comparison to Specifications PurityTest->DataReview IsotopeTest->DataReview Decision Meets Acceptance Criteria? DataReview->Decision Pass Qualified for Use in Quantitative Assays Decision->Pass  Yes Fail Reject Lot / Further Investigation Decision->Fail  No

A Researcher's Guide to Stable Isotope Tracers for Metabolic Flux Analysis of Guanine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The de novo synthesis of purine nucleotides, including guanine monophosphate (GMP), is a fundamental cellular process essential for DNA and RNA synthesis, cellular energy, and signaling. Understanding the metabolic flux through this pathway is critical in various fields, from cancer research to drug development. Stable isotope tracing, coupled with mass spectrometry, offers a powerful method to quantitatively assess these metabolic fluxes. This guide provides a comparative overview of the most common stable isotope tracers used to investigate guanine metabolism: [U-¹³C]-Glucose , [¹⁵N]-Glutamine , and [¹³C]- or [¹⁵N]-Glycine .

While the initially proposed tracer, N2,9-Diacetylguanine-¹³C₂,¹⁵N, is a known derivative of guanine, literature supporting its use as a metabolic tracer for flux analysis is not currently available. Therefore, this guide focuses on established and well-documented alternatives.

Comparative Analysis of Common Tracers

The selection of an appropriate tracer is paramount for a successful metabolic flux analysis study. The ideal tracer should be efficiently taken up by the cells and its labeled atoms incorporated into the target metabolites, providing clear and quantifiable insights into the pathway of interest.

TracerPrimary Contribution to Purine RingAdvantagesDisadvantages
[U-¹³C]-Glucose Ribose moiety of phosphoribosyl pyrophosphate (PRPP); Carbon atoms to the purine ring via serine and glycine biosynthesis.Provides insights into the link between glucose metabolism (glycolysis and pentose phosphate pathway) and nucleotide synthesis. Allows for the assessment of the contribution of de novo synthesized serine and glycine to the purine backbone.Indirectly labels the purine ring, leading to complex labeling patterns that can be challenging to interpret. The fractional enrichment in purines may be lower compared to tracers that directly contribute to the ring structure.
[¹⁵N]-Glutamine Two nitrogen atoms (N3 and N9) to the purine ring.[1]Directly labels the purine ring, resulting in high isotopic enrichment in purine nucleotides.[1] Excellent for studying nitrogen flux and the role of glutamine in nucleotide synthesis.Does not provide information on the carbon flux into the purine ring or the ribose backbone.
[¹³C]- or [¹⁵N]-Glycine The entire glycine molecule (C4, C5, and N7) is incorporated into the purine ring.[2]Directly and substantially labels the purine ring, leading to significant isotopic enrichment. Ideal for specifically probing the de novo purine synthesis pathway.The contribution of exogenous glycine can be influenced by the cell's capacity for de novo glycine synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data on the isotopic enrichment of key purine pathway intermediates and end-products observed with different tracers. It is important to note that enrichment levels can vary significantly depending on the cell type, culture conditions, and labeling duration.

TracerMetaboliteIsotopic Enrichment (%)Cell Line & Labeling TimeReference
[¹⁵N]-Glycine IMP~15%HeLa cells, 1.5 hours[3]
AMP~12%HeLa cells, 1.5 hours[3]
GMP~10%HeLa cells, 1.5 hours[3]
[U-¹³C,¹⁵N]-Glutamine Adenine nucleotides (AXP)Significant ¹⁵N incorporation at N3 and N9A549 cells, 24 hours[1]
[¹³C₆]-Glucose Adenine & GuanineSubstantial ¹³C incorporationPC9 & A549 cells[4]

Experimental Protocols

A generalized workflow for a stable isotope tracing experiment to analyze purine metabolic flux is outlined below. Specific parameters should be optimized for the experimental system being investigated.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare isotope-free and isotope-containing culture media. The isotope-labeled medium should contain the desired tracer at a concentration that is not cytotoxic but sufficient for detectable incorporation.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed isotope-labeled medium to the cells.

    • Incubate the cells for the desired period (e.g., from minutes to 24 hours) to allow for isotopic labeling of the metabolites of interest.

Metabolite Extraction
  • Quenching and Washing:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to quench metabolic activity.

  • Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells from the plate in the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). A common method involves a C18 reversed-phase column with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) operating in negative or positive ion mode.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. Targeted analysis using selected ion monitoring (SIM) or parallel reaction monitoring (PRM) can be used for higher sensitivity and specificity for purine nucleotides.

  • Data Analysis:

    • Identify the peaks corresponding to the purine nucleotides of interest (e.g., IMP, AMP, GMP) based on their accurate mass and retention time.

    • Determine the mass isotopologue distribution (MID) for each metabolite to calculate the percentage of isotopic enrichment.

    • Correct for the natural abundance of stable isotopes.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic flux analysis. The following diagrams, generated using the DOT language, illustrate key concepts.

Experimental Workflow for Metabolic Flux Analysis cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Seeding Cell Seeding Media Exchange Media Exchange Cell Seeding->Media Exchange Isotope Labeling Isotope Labeling Media Exchange->Isotope Labeling Metabolite Quenching Metabolite Quenching Isotope Labeling->Metabolite Quenching Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction Sample Clarification Sample Clarification Metabolite Extraction->Sample Clarification LC-MS/MS Analysis LC-MS/MS Analysis Sample Clarification->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Flux Calculation Flux Calculation Data Processing->Flux Calculation

Caption: A generalized experimental workflow for stable isotope-based metabolic flux analysis.

Contribution of Tracers to de Novo Purine Biosynthesis cluster_tracers Tracers cluster_pathway De Novo Purine Synthesis Glucose [U-13C]-Glucose PRPP Ribose-5-Phosphate (from Glucose) Glucose->PRPP PurineRing Purine Ring Assembly Glucose->PurineRing via Serine/Glycine Glutamine [15N]-Glutamine Glutamine->PurineRing N3, N9 Glycine [13C/15N]-Glycine Glycine->PurineRing C4, C5, N7 PRPP->PurineRing IMP IMP PurineRing->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: Schematic of tracer incorporation into the de novo purine synthesis pathway.

Conclusion

The choice of stable isotope tracer for metabolic flux analysis of guanine metabolism depends on the specific research question. [U-¹³C]-Glucose is valuable for linking central carbon metabolism to nucleotide synthesis. [¹⁵N]-Glutamine provides a direct measure of nitrogen flux into the purine ring. [¹³C]- or [¹⁵N]-Glycine offers a highly specific probe for the de novo purine synthesis pathway. By carefully selecting the appropriate tracer and employing a robust experimental and analytical workflow, researchers can gain significant insights into the dynamic regulation of guanine metabolism in health and disease.

References

Safety Operating Guide

Essential Safety and Logistics for Handling N2,9-Diacetylguanine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of N2,9-Diacetylguanine-13C2,15N. The following procedures are designed to minimize risk and ensure a safe laboratory environment. The primary hazards associated with this compound are related to its chemical properties as a skin, eye, and respiratory irritant. The stable isotopic labels (¹³C and ¹⁵N) do not confer any radiological hazard.[1][]

Hazard Identification and Personal Protective Equipment

N2,9-Diacetylguanine is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[3][4][5] Appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

Hazard ClassRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation (Category 2) [3]Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
Serious Eye Damage/Eye Irritation (Category 2) [3]Wear appropriate protective eyeglasses or chemical safety goggles.[3]
Specific target organ toxicity (single exposure) - Respiratory system (Category 3) [3]Use a respirator with a particulates filter conforming to EN 143 if dust formation is likely.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following workflow is critical for minimizing exposure and ensuring safe handling of this compound.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]

  • Donning PPE :

    • Before handling the compound, put on all required PPE as specified in the table above: chemical safety goggles, protective gloves, and a lab coat. A respirator should be used if there is a risk of generating dust.

  • Handling the Compound :

    • Avoid all personal contact with the substance. Do not get it in eyes, on skin, or on clothing.[3][5]

    • Avoid the formation of dust.[3][5] If handling the solid form, use techniques that minimize aerosolization.

    • Avoid ingestion and inhalation.[3][5]

  • Storage :

    • Keep the container tightly closed.[3][5]

    • Store in a dry, cool, and well-ventilated place.[5]

  • In Case of Exposure :

    • Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][5] Seek medical attention.[5]

    • Skin : Take off contaminated clothing. Wash the affected area with plenty of soap and water.[3][5] If skin irritation persists, consult a physician.[5]

    • Inhalation : Remove the individual to fresh air and keep them in a position comfortable for breathing.[3][5] If the person feels unwell, call a poison center or doctor.[5]

    • Ingestion : Clean the mouth with water and drink plenty of water afterward.[5] Seek medical attention if symptoms occur.[5]

Disposal Plan

As this compound contains stable isotopes, no special precautions for radioactivity are necessary.[1][] The disposal procedure should be based on the chemical hazards of the compound.

  • Waste Segregation :

    • Do not mix with general laboratory waste.[1]

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, closed container labeled for chemical waste.

  • Container Labeling :

    • Clearly label the waste container with the full chemical name: "this compound".

  • Final Disposal :

    • Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[3][5]

Workflow for Safe Handling and Disposal

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling & Storage cluster_disposal 4. Disposal cluster_exposure Emergency Protocol (Exposure) prep1 Verify Eyewash/Shower Access prep2 Work in Ventilated Area (Fume Hood) prep1->prep2 ppe4 Use Respirator (if dust risk) prep2->ppe4 Proceed to PPE ppe1 Wear Safety Goggles ppe2 Wear Protective Gloves ppe1->ppe2 ppe3 Wear Lab Coat ppe2->ppe3 ppe3->ppe4 handle1 Avoid Contact, Ingestion, Inhalation ppe4->handle1 Proceed to Handling handle2 Minimize Dust Formation handle1->handle2 storage Store in Tightly Closed Container in Cool, Dry, Ventilated Area handle2->storage disp1 Segregate Chemical Waste storage->disp1 Proceed to Disposal disp2 Label Waste Container Clearly disp1->disp2 disp3 Dispose via Approved Facility disp2->disp3 exp_start Exposure Event exp_eye Eyes: Rinse with Water exp_start->exp_eye exp_skin Skin: Wash with Soap & Water exp_start->exp_skin exp_inhale Inhalation: Move to Fresh Air exp_start->exp_inhale exp_end Seek Medical Attention exp_eye->exp_end exp_skin->exp_end exp_inhale->exp_end

Caption: Workflow for safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。